3,6-Di-tert-butyl-catechol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-ditert-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNKPPMBBTUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395381 | |
| Record name | 3,6-di-tert-butyl-catechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15512-06-8 | |
| Record name | 3,6-di-tert-butyl-catechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,6-Di-tert-butyl-catechol fundamental properties
An In-Depth Technical Guide to 3,6-Di-tert-butyl-catechol: Properties, Redox Chemistry, and Applications
Introduction
This compound is an organic compound characterized by a catechol core (a benzene ring with two adjacent hydroxyl groups) substituted with two sterically demanding tert-butyl groups.[1][2] This steric hindrance profoundly influences its chemical reactivity, particularly its redox behavior, making it a subject of significant interest in coordination chemistry, organic synthesis, and materials science. For researchers and drug development professionals, understanding the fundamental properties of this molecule is key to leveraging its potential as a versatile building block, a robust antioxidant, and a ligand in catalysis.[2] This guide provides a comprehensive overview of its core properties, synthesis, and characteristic reactions, with a focus on the mechanistic principles that govern its utility.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its application. The bulky tert-butyl groups enhance its solubility in organic solvents and contribute to the stability of its oxidized forms.[2]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₂ | [1] |
| Molecular Weight | 222.32 g/mol | [1][3] |
| IUPAC Name | 3,6-di-tert-butylbenzene-1,2-diol | [1] |
| CAS Number | 15512-06-8 | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 95-100 °C | [3] |
| Solubility | Soluble in ether, acetone, alcohol, methanol; Insoluble in water |
Synthesis of this compound
The primary industrial synthesis of substituted catechols involves the direct alkylation of catechol. The reaction utilizes an alkylating agent in the presence of an acid catalyst to introduce the tert-butyl groups onto the catechol ring.
Common Synthetic Route: Friedel-Crafts Alkylation
A prevalent method is the reaction of catechol with an alkylating agent like isobutylene or methyl tert-butyl ether (MTBE) catalyzed by a strong acid.[4] The use of MTBE offers advantages in terms of handling and reaction control.[4] The acid catalyst, which can be a traditional Lewis acid (e.g., AlCl₃), a Brønsted acid (e.g., H₂SO₄), or a modern solid acid catalyst like an acidic zeolite or a functionalized ionic liquid, protonates the alkylating agent to generate a tert-butyl carbocation.[4][5] This electrophile then attacks the electron-rich catechol ring. The steric hindrance of the first tert-butyl group directs the second substitution to the 6-position.
Caption: General workflow for the synthesis of this compound via alkylation.
Experimental Protocol: Synthesis via MTBE Alkylation
This protocol is adapted from methodologies using acidic ionic liquids as catalysts, which offer environmental and recovery advantages.[4][5]
-
Preparation : In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, add catechol and the acid catalyst (e.g., 1-sulfonic acid butyl-3-methylimidazolium bisulfate) in a molar ratio of approximately 1:0.02 to 1:0.1.[5]
-
Initiation : Heat the mixture with stirring to 110-120°C until the catechol melts and a homogenous mixture is formed.[5]
-
Alkylation : Add methyl tert-butyl ether (MTBE) dropwise over 10-40 minutes. A typical molar ratio of catechol to MTBE is 1:3.[4][5]
-
Reaction : Maintain the reaction temperature at 105-150°C and allow it to reflux for 60-150 minutes. During this time, the methanol generated as a byproduct can be distilled off.[5]
-
Workup : After cooling, the reaction mixture is extracted (e.g., with an organic solvent) to separate the product from the ionic liquid catalyst, which can be recovered and reused.[5]
-
Purification : The organic phase containing the product is purified by vacuum distillation to yield this compound.[5]
The Core of Reactivity: Redox Chemistry
The most defining characteristic of this compound is its ability to undergo clean, stepwise one-electron oxidations. This process generates a stable semiquinone radical anion and subsequently a stable o-benzoquinone. This redox activity is central to its function as an antioxidant and its use in catalysis.[2]
The oxidation proceeds in two distinct steps:
-
Catechol to Semiquinone : The catechol undergoes a one-electron oxidation, coupled with the loss of a proton, to form the 3,6-Di-tert-butyl-semiquinone radical anion. This species is relatively stable due to the delocalization of the unpaired electron across the aromatic system and the steric protection afforded by the tert-butyl groups.
-
Semiquinone to Quinone : A second one-electron oxidation converts the semiquinone radical to the corresponding 3,6-Di-tert-butyl-o-benzoquinone. This final product is a stable, often deeply colored compound.[6]
This redox cascade can be initiated by chemical oxidants (e.g., molecular oxygen catalyzed by metal complexes) or electrochemically.[7][8][9]
Caption: Reversible one-electron oxidation steps of this compound.
Properties of Oxidized Species
| Species | Formula | Molecular Weight | Key Features |
| This compound | C₁₄H₂₂O₂ | 222.32 g/mol | Stable, reduced form.[1] |
| 3,6-Di-tert-butyl-semiquinone | C₁₄H₂₁O₂⁻ | 221.31 g/mol | Paramagnetic radical anion; transient but stabilized by steric hindrance. |
| 3,6-Di-tert-butyl-o-benzoquinone | C₁₄H₂₀O₂ | 220.31 g/mol | Stable, oxidized quinone form; often a dark red or yellow crystalline solid.[6][10][11] |
Applications in Research and Development
The unique properties of this compound and its redox partners underpin their use in several fields.
-
Antioxidants and Polymerization Inhibitors : As a derivative of catechol, it functions as a potent free-radical scavenger.[2] This ability to interrupt radical propagation makes it an effective antioxidant in industrial oils and a polymerization inhibitor for reactive monomers like styrene and butadiene.[3][12] The mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups to a reactive radical, a process that is energetically favorable due to the stability of the resulting semiquinone radical.
-
Coordination Chemistry : this compound and its oxidized forms are versatile ligands. The catecholate dianion can chelate to metal centers, and because the ligand itself is redox-active, the resulting metal complexes often exhibit fascinating electronic properties and can model the active sites of metalloenzymes, such as catechol dioxygenases.[8] The semiquinone and quinone forms also bind to metals, allowing for the study of electron transfer processes.
-
Organic Synthesis : The quinone form, 3,6-Di-tert-butyl-o-benzoquinone, is a useful oxidant and a dienophile in Diels-Alder reactions, providing a pathway to complex polycyclic structures.[13] The catechol itself can be used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and dyestuffs.[2]
Experimental Protocol: Catalytic Oxidation to Quinone
This generalized protocol describes the aerobic oxidation of this compound using a metal complex as a catalyst, a common experiment in kinetic and mechanistic studies.[8][9]
-
Solution Preparation : Prepare a solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).[7][9]
-
Catalyst Introduction : Add a catalytic amount of a metal complex (e.g., a manganese or copper complex) to the solution.[8][9]
-
Reaction Initiation : Place the reaction mixture in an oxygen-rich environment (e.g., by bubbling O₂ through the solution or leaving it open to the air) and stir at a controlled temperature (e.g., 20-60°C).[7][9]
-
Monitoring : Monitor the reaction progress using UV-Vis spectroscopy. A clean conversion is indicated by the decrease in the catechol absorbance peak and the concomitant increase in the characteristic absorbance peak of the 3,6-Di-tert-butyl-o-benzoquinone (around 400-410 nm).[9][14] An isosbestic point suggests a direct conversion from reactant to product.[9]
-
Analysis : The reaction rate can be determined by measuring the initial rate of quinone formation. By varying the substrate concentration, kinetic parameters like the turnover number (k_cat) can be calculated using a Lineweaver-Burk plot.[8]
Conclusion
This compound is more than a simple substituted aromatic diol; it is a highly functional molecule whose properties are dominated by the interplay between its electron-rich catechol core and its bulky tert-butyl substituents. Its well-defined, stepwise redox chemistry makes it an ideal system for studying electron transfer mechanisms and a powerful tool in applications ranging from industrial polymer stabilization to the design of sophisticated coordination complexes. For scientists in drug development and materials research, a firm grasp of these fundamentals is essential for unlocking the full potential of this versatile chemical.
References
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Ataman Kimya. TERT BUTYL CATECHOL. [Link]
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PubChem. 2,6-Di-t-butyl-p-benzoquinone | C14H20O2 | CID 12867. [Link]
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PubChem. This compound | C14H22O2 | CID 3712192. [Link]
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Wikipedia. 4-tert-Butylcatechol. [Link]
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Chemsrc. 3,5-Di-t-butylcatechol | CAS#:1020-31-1. [Link]
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Royal Society of Chemistry. Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. New Journal of Chemistry. [Link]
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ResearchGate. Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. [Link]
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Royal Society of Chemistry. Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinones. Photochemical & Photobiological Sciences. [Link]
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PubChem. 3,5-Di-tert-butyl-1,2-benzoquinone | C14H20O2 | CID 76915. [Link]
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ResearchGate. Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. [Link]
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ResearchGate. Catalytic Synthesis of p-tert-Butylcatechol by Ionic Liquid. [Link]
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PubMed. Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation. [Link]
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SciSpace. catalytic oxidation of 3,5-di-tertbutyl catechol (3,5-dtbc). [Link]
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Interstate Technology and Regulatory Council. 3 Chemical Properties. [Link]
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Moroccan Journal of Chemistry. Extract and molecular docking an exploring the oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol in the presence. [Link]
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An In-depth Technical Guide to 3,6-Di-tert-butyl-catechol
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 3,6-di-tert-butyl-catechol, a sterically hindered catechol derivative with significant applications in coordination chemistry and organic synthesis. While often mentioned in conjunction with its more commonly studied isomer, 3,5-di-tert-butyl-catechol, the 3,6-isomer possesses unique symmetrical properties that make it a valuable ligand and synthetic precursor. This document provides an in-depth exploration of its chemical identity, properties, synthesis, and reactivity, with a particular focus on its role as a precursor to valuable quinones and as a ligand in the formation of metal complexes. The information is curated to support researchers and professionals in chemistry and drug development in understanding and utilizing this versatile compound.
Core Chemical Identity
IUPAC Name: 3,6-di-tert-butylbenzene-1,2-diol[1]
CAS Number: 15512-06-8[1]
Molecular Formula: C₁₄H₂₂O₂[1]
Molecular Weight: 222.32 g/mol [1]
The structure of this compound is characterized by a benzene ring substituted with two hydroxyl groups at adjacent positions (a catechol) and two bulky tert-butyl groups at the 3 and 6 positions. This symmetrical arrangement of the sterically demanding tert-butyl groups influences its chemical reactivity and its coordination behavior with metal ions.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Melting Point | 83-84 °C | LookChem |
| Boiling Point | 151.5-154 °C at 10 Torr | LookChem |
| XLogP3 | 4.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Reactivity
Synthesis
The synthesis of substituted catechols, including di-tert-butylated derivatives, often involves Friedel-Crafts alkylation of catechol. While specific high-yield synthetic routes for this compound are less commonly detailed in readily available literature compared to its 3,5-isomer, the general principle involves the reaction of catechol with a tert-butylating agent, such as isobutylene or tert-butyl alcohol, in the presence of an acid catalyst. The isomeric distribution of the products is sensitive to reaction conditions.
A general representation of this synthesis approach is depicted below:
Caption: Generalized synthetic pathway for di-tert-butyl-catechols.
Key Reactivity: Oxidation to o-Benzoquinone
A pivotal reaction of this compound is its oxidation to the corresponding o-benzoquinone, 3,6-di-tert-butyl-1,2-benzoquinone. This transformation is fundamental to its application in various fields, as the resulting quinone is a valuable building block and a redox-active ligand in its own right. The oxidation can be achieved using a variety of oxidizing agents. This reactivity is central to its function as an antioxidant, where it can scavenge free radicals. The bulky tert-butyl groups enhance the stability of the resulting phenoxy radical.
Caption: Oxidation of this compound to its o-benzoquinone.
Applications in Research and Development
Precursor in Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its oxidation product, 3,6-di-tert-butyl-o-benzoquinone, is known to be a precursor for compounds with anti-tumoral, anti-microbial, and anti-cardiovascular disease properties.
Ligand in Coordination Chemistry
The symmetrical nature of this compound makes it an attractive ligand in coordination chemistry. It can coordinate to metal centers in its catecholate form or its redox-active semiquinonate and quinone forms. The steric bulk of the tert-butyl groups can be leveraged to stabilize specific coordination geometries and prevent undesired oligomerization of metal complexes. For instance, it has been used in the preparation of molybdenum complexes, where it influences the structure and reactivity of the resulting coordination compounds.
Caption: Workflow for the use of this compound in coordination chemistry.
Experimental Protocol: Oxidation to 3,6-Di-tert-butyl-o-benzoquinone
The following is a representative protocol for the oxidation of a di-tert-butyl-catechol, which can be adapted for the 3,6-isomer. This procedure is fundamental for accessing the corresponding quinone, a key derivative.
Objective: To synthesize 3,6-di-tert-butyl-o-benzoquinone via the oxidation of this compound.
Materials:
-
This compound
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Aqueous acetate buffer (pH 5.0, 0.2 M)
-
Sodium azide (NaN₃) - Caution: Highly toxic and can form explosive azides with heavy metals.
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2 mmol of this compound and 10 mmol of sodium azide in approximately 50 mL of aqueous acetate buffer (pH 5.0). Stir the mixture until all solids are dissolved.
-
Addition of Oxidant: In a separate container, prepare a solution of 4 mmol of potassium ferricyanide in a minimal amount of water. Add this solution dropwise to the stirred catechol solution over a period of 20-30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography or recrystallization to yield the pure 3,6-di-tert-butyl-o-benzoquinone.
Causality of Experimental Choices:
-
Acetate Buffer (pH 5.0): The mildly acidic pH helps to maintain the stability of the catechol and the resulting quinone, preventing side reactions that can occur under strongly acidic or basic conditions.
-
Potassium Ferricyanide: This is a mild and effective oxidizing agent for converting catechols to quinones. Its use in situ allows for controlled oxidation.
-
Sodium Azide: In this specific type of reaction, the azide ion can act as a nucleophile, although for a simple oxidation to the quinone, other oxidants like ceric ammonium nitrate or silver oxide could also be employed in different solvent systems. The use of azide here is illustrative of more complex transformations that can be initiated from the in-situ generated quinone. For a direct oxidation, simpler procedures without sodium azide are often preferred.
Safety and Handling
Substituted catechols should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
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PubChem. This compound. Available at: [Link]
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LookChem. This compound. Available at: [Link]
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Attia, A. S., & Pierpont, C. G. (1998). Coordination Complexes of Molybdenum with 3,6-Di-tert-butylcatechol. Addition Products of DMSO, Pyridine N-oxide, and Triphenylarsine Oxide to the Putative [MoVIO(3,6-DBCat)2] Monomer and Self-Assembly of the Chiral [{MoVIO(3,6-DBCat)2}4]. Inorganic Chemistry, 37(12), 3051–3056. Available at: [Link]
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Kharisov, R. Y., et al. (2020). Triphenylantimony(V) Catecholates Based on 3,6-Di-tert-Butyl-2,5-Dihydroxy-1,4-Benzoquinone. Russian Journal of Coordination Chemistry, 46(6), 386–393. Available at: [Link]
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Shaabani, A., et al. (2017). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Oriental Journal of Chemistry, 33(3), 1531-1535. Available at: [Link]
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Kozlov, Y. N., et al. (2004). Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. Russian Chemical Bulletin, 53(8), 1695-1699. Available at: [Link]
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Introduction: The Strategic Importance of 3,6-Di-tert-butyl-catechol
An In-Depth Technical Guide to the Synthesis and Purification of 3,6-Di-tert-butyl-catechol
This compound is a sterically hindered phenolic compound of significant interest in medicinal chemistry, materials science, and industrial applications. Its structure, featuring a catechol core flanked by two bulky tert-butyl groups, imparts unique antioxidant and electrochemical properties. In the realm of drug development, this molecule and its derivatives are explored for their potential in creating anti-tumor and anti-cardiovascular disease agents.[1] The tert-butyl groups enhance lipophilicity and provide steric shielding to the hydroxyl groups, which is crucial for modulating metabolic stability and reactivity.[2] This guide provides a comprehensive overview of the synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies.
Core Synthesis Methodology: Friedel-Crafts Alkylation of Catechol
The most prevalent and industrially viable route to this compound is the direct dialkylation of catechol via the Friedel-Crafts reaction.[3] This classic electrophilic aromatic substitution (EAS) reaction is exceptionally well-suited for introducing alkyl groups to an aromatic ring.
Mechanism and Rationale
The reaction proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation) from an alkylating agent. This potent electrophile is then attacked by the electron-rich catechol ring.
-
Generation of the Electrophile: A strong acid catalyst, either a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., H₂SO₄), interacts with the alkylating agent (e.g., tert-butanol or isobutylene) to generate the tert-butyl carbocation.[4][5] The use of a tertiary source for the carbocation is a critical choice, as it circumvents the common issue of carbocation rearrangement that plagues Friedel-Crafts reactions using primary alkyl sources.[4][5]
-
Electrophilic Attack: The catechol ring, activated by its two electron-donating hydroxyl groups, acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized intermediate known as an arenium ion.
-
Deprotonation: A weak base (such as HSO₄⁻ or the catalyst complex) removes a proton from the arenium ion, restoring aromaticity to the ring and yielding the alkylated catechol.
The initial alkylation product is predominantly 4-tert-butylcatechol, as theoretical calculations show the C4 position of the catechol ring to have the highest frontier electron density, making it the most reactive site for electrophilic attack.[6] A second alkylation event, driven by sufficient concentration of the alkylating agent and catalyst, then occurs at the sterically accessible C6 position to yield the desired this compound.
Key Reagents and Reaction Parameters
The success of the synthesis hinges on the careful selection of reagents and precise control of reaction conditions.
| Parameter | Selection & Rationale |
| Substrate | Catechol |
| Alkylating Agent | tert-Butanol, Isobutylene, or Methyl tert-butyl ether (MTBE): These are common and effective sources for the tert-butyl cation.[7] MTBE can be advantageous as it allows for milder reaction conditions.[8] |
| Catalyst | Strong Brønsted Acids (e.g., H₂SO₄) or Lewis Acids (e.g., AlCl₃): Sulfuric acid is a cost-effective and powerful catalyst for this transformation. Solid acid catalysts like zeolites are also employed, offering benefits in terms of recyclability and reduced waste.[7][9] |
| Molar Ratio | Catechol to Alkylating Agent > 1:2: A molar excess of the alkylating agent is required to drive the reaction towards the di-substituted product. The precise ratio must be optimized to maximize the yield of the desired product while minimizing the formation of mono-alkylated species or unwanted isomers. |
| Temperature | Controlled, often moderately elevated: The reaction is typically initiated at a lower temperature during the addition of the catalyst to manage its exothermic nature, then warmed to drive the reaction to completion.[2] Temperatures in the range of 80-150°C are often reported, depending on the specific catalyst and alkylating agent used.[10][11] |
| Solvent | Often neat or with a non-polar solvent: The reaction can be run without a solvent, or a solvent like heptane may be used.[3] The choice of solvent can influence catalyst activity and product selectivity.[3] |
Experimental Workflow & Purification
The overall process from synthesis to a purified final product involves a multi-step workflow.
Caption: Overall workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory scale and safety assessments.
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, a thermometer, an addition funnel, and a reflux condenser.
-
Reagent Charging: Charge the reactor with catechol (1.0 eq).
-
Heating and Alkylating Agent Addition: Heat the catechol until it melts (m.p. ~105°C). Begin adding the alkylating agent, such as tert-butanol (2.2 - 2.5 eq), to the molten catechol under stirring.
-
Catalyst Addition: Cool the mixture slightly. Slowly and carefully add concentrated sulfuric acid (catalytic amount) via the addition funnel, ensuring the internal temperature is controlled to prevent an uncontrolled exotherm.
-
Reaction: After the catalyst addition is complete, heat the reaction mixture to the target temperature (e.g., 100-120°C) and maintain for several hours until reaction completion is confirmed (e.g., by TLC or GC analysis).
-
Quenching: Cool the reaction mixture to room temperature and slowly quench by adding it to ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.[5]
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Recrystallization is the premier technique for purifying the crude product, leveraging the difference in solubility between the desired this compound and impurities at different temperatures.
Rationale: The primary impurities are unreacted catechol, the mono-alkylated 4-tert-butylcatechol, and the isomeric 3,5-di-tert-butylcatechol.[7][12] These compounds have different polarities and crystal lattice energies, allowing for their separation from the target compound.
Solvent Selection: Non-polar solvents are ideal. Pentane, hexane, or isooctane are excellent choices, as this compound is soluble in these solvents when hot but sparingly soluble when cold.[1]
Protocol:
-
Dissolution: Place the crude solid into an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent (e.g., hexane).[13]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[14]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Crystallization: As the solution cools, the solubility of the product will decrease, leading to the formation of crystals. The process can be completed by placing the flask in an ice-water bath for 20-30 minutes.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.
Physicochemical Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₂[15] |
| Molecular Weight | 222.32 g/mol [15] |
| Appearance | White to light brown crystalline solid[16] |
| Melting Point | 83-84 °C (recrystallized from isooctane)[1] |
| Solubility | Soluble in ether, acetone, alcohol, methanol; insoluble in water |
Safety Considerations
-
Catechol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Organic solvents like hexane and ether are flammable. All heating should be performed using a heating mantle or steam bath in a well-ventilated fume hood.
-
General: The reaction is exothermic and should be performed with appropriate temperature control and quenching procedures in place.
References
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ResearchGate. Tert-butylation of catechol in different solvents | Download Table. Available at: [Link]
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Ataman Kimya. TERT BUTYL CATECHOL. Available at: [Link]
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ResearchGate. Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites | Request PDF. Available at: [Link]
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ResearchGate. Frontier electron density fr(E) of catechol in various solvent environments. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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LookChem. This compound. Available at: [Link]
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PubChem. 3,5-Di-tert-butylcatechol. Available at: [Link]
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Chemistry 211 Experiment 1. (2012). Friedel-Crafts Alkylation. Available at: [Link]
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ResearchGate. (PDF) Catalytic Synthesis of p-tert-Butylcatechol by Ionic Liquid. Available at: [Link]
- Google Patents. CN110041170B - Synthesis method of p-tert-butyl catechol.
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WUR eDepot. PRODUCTION OF CATECHOLS. Available at: [Link]
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University of South Alabama. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]
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University of Rochester. Tips & Tricks: Recrystallization. Available at: [Link]
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Canyon Components. TERTIARY BUTYL CATECHOL OR P-TERT-BUTYLCATECHOL. Available at: [Link]
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Organic Syntheses. catechol. Available at: [Link]
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Chemistry LibreTexts. 3.6: Procedure Summary. Available at: [Link]
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CUNY Baruch College. Purification by Recrystallization. Available at: [Link]
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A-Technical-Guide-to-the-Spectroscopic-Characterization-of-3,6-Di-tert-butyl-catechol
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 3,6-di-tert-butyl-catechol (CAS No. 15512-06-8), a sterically hindered catechol derivative of significant interest in coordination chemistry, antioxidant studies, and organic synthesis.[1] We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This document is intended for researchers, scientists, and professionals in drug development, offering not just raw data but also a field-proven interpretation of the spectral features and the causality behind the experimental methodologies required for its characterization. Each section includes detailed, self-validating protocols and workflow diagrams to ensure reproducibility and scientific integrity.
Introduction: The Molecular Profile of this compound
This compound, with the molecular formula C₁₄H₂₂O₂, is an aromatic diol characterized by a catechol (1,2-dihydroxybenzene) core symmetrically substituted with two bulky tert-butyl groups at positions 3 and 6.[1] This steric hindrance significantly influences its chemical reactivity, particularly its oxidation potential and its ability to act as a ligand in organometallic chemistry. The bulky substituents stabilize the corresponding semiquinone and quinone species, making it a valuable model compound for studying electron transfer reactions. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for monitoring its transformations in chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound. The molecule's C₂ᵥ symmetry results in a simplified yet highly informative spectrum.
Expected ¹H and ¹³C NMR Spectral Data
Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | -C(CH₃)₃ | ~1.4 | Singlet (s) | 18 protons from two equivalent tert-butyl groups. |
| Ar-H | ~6.8 | Singlet (s) | 2 protons from the equivalent aromatic C-H bonds at positions 4 and 5. | |
| -OH | 5.0 - 6.0 | Broad Singlet (br s) | 2 protons from two equivalent hydroxyl groups. Position is concentration and solvent dependent. | |
| ¹³C | -C(C H₃)₃ | ~30.0 | Quartet (q) | Carbon atoms of the methyl groups. |
| -C (CH₃)₃ | ~34.5 | Singlet (s) | Quaternary carbon atoms of the tert-butyl groups. | |
| Ar-C-H | ~115.0 | Doublet (d) | Aromatic carbons bonded to hydrogen (C4, C5). | |
| Ar-C-tBu | ~137.0 | Singlet (s) | Aromatic carbons bonded to tert-butyl groups (C3, C6). | |
| Ar-C-OH | ~143.0 | Singlet (s) | Aromatic carbons bonded to hydroxyl groups (C1, C2). |
Expert Interpretation
-
¹H NMR: The proton spectrum is expected to be remarkably simple. The 18 protons of the two tert-butyl groups are chemically equivalent due to the molecule's symmetry and will appear as a single, sharp peak at approximately 1.4 ppm. The two aromatic protons at the C4 and C5 positions are also equivalent and will present as a singlet around 6.8 ppm. The hydroxyl (-OH) protons will give rise to a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
¹³C NMR: The carbon spectrum will display five distinct signals. The methyl carbons of the tert-butyl groups will appear around 30 ppm, while the quaternary carbons of these groups will be found near 34.5 ppm. The two equivalent aromatic CH carbons will resonate at approximately 115 ppm. The two sets of equivalent ipso-carbons (those attached to the tert-butyl and hydroxyl groups) will appear further downfield, around 137 ppm and 143 ppm, respectively.
Protocol for ¹H NMR Data Acquisition
This protocol outlines a self-validating system for acquiring a high-quality proton NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent must contain a known internal standard, typically tetramethylsilane (TMS, 0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4 cm).
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity. This is an iterative process of adjusting the shim coils to minimize spectral line widths, ensuring high resolution. An automated shimming routine is often sufficient.
-
-
Acquisition:
-
Set the appropriate acquisition parameters, including pulse width (calibrated for a 90° pulse), spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).
-
Acquire the data, typically co-adding 8 to 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks. The integral ratios should correspond to the number of protons giving rise to each signal.
-
Visualization: NMR Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound, providing a molecular "fingerprint."
Key IR Absorption Bands
The IR spectrum is dominated by vibrations associated with the hydroxyl, aromatic, and alkyl functionalities.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3550 - 3200 | O-H stretch | Strong, Broad | The broadness is a definitive indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. |
| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| 2960 - 2850 | Aliphatic C-H stretch | Strong | Vibrations from the methyl groups of the tert-butyl substituents. |
| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong | In-ring skeletal vibrations of the benzene ring. Often appear as multiple sharp peaks. |
| ~1250 | C-O stretch | Strong | Stretching vibration of the phenol C-O bond. |
| 900 - 675 | Aromatic C-H bend | Strong | Out-of-plane ("oop") bending, which can be diagnostic of the substitution pattern. |
Expert Interpretation
The most prominent feature in the IR spectrum of a catechol is the very broad and strong absorption band in the 3550-3200 cm⁻¹ region, which is unequivocally assigned to the O-H stretching vibration.[4] Its breadth is a direct consequence of hydrogen bonding. Strong peaks corresponding to the C-H stretches of the bulky tert-butyl groups will be observed just below 3000 cm⁻¹. The aromatic region will show characteristic C=C ring stretching bands between 1600 and 1450 cm⁻¹. A strong C-O stretching band, typical for phenols, is expected around 1250 cm⁻¹.
Protocol for Solid-State (KBr Pellet) IR Data Acquisition
-
Sample Preparation:
-
Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The KBr acts as an IR-transparent matrix.
-
Ensure the mixture is homogenous and has a fine, powder-like consistency to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A transparent pellet is indicative of a well-prepared sample.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is a critical self-validating step to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualization: IR Workflow
Caption: Workflow for FTIR Spectroscopic Analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π-electron system of the aromatic ring.
UV-Vis Absorption Data
The spectrum is characterized by absorptions arising from π → π* transitions.
Table 3: UV-Vis Absorption Data for Di-tert-butyl-catechol Derivatives
| Compound | λₘₐₓ (nm) | Solvent | Transition |
| 3,5-Di-tert-butyl-catechol | ~280 | Methanol | π → π |
| 3,5-Di-tert-butyl-quinone (Oxidized form) | ~400 | Methanol | n → π |
Data is based on the closely related 3,5-isomer, as it is a well-studied model for catecholase activity.[5][6] The 3,6-isomer is expected to have a very similar absorption profile.
Expert Interpretation
This compound is expected to exhibit a strong absorption maximum (λₘₐₓ) around 280 nm in a polar solvent like methanol or ethanol. This absorption corresponds to a π → π* electronic transition within the conjugated system of the benzene ring. This technique is particularly powerful for monitoring the oxidation of the catechol to its corresponding quinone. The resulting 3,6-di-tert-butyl-o-benzoquinone displays a new, distinct absorption band at a much longer wavelength, typically around 400 nm.[6] This new band, responsible for the quinone's color, arises from a lower-energy n → π* transition involving the non-bonding electrons on the carbonyl oxygens. The appearance of this band provides a convenient spectroscopic handle for assaying oxidation reactions in real-time.
Protocol for UV-Vis Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound of a precisely known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., methanol). The solvent must be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU, which is the optimal range for accuracy according to the Beer-Lambert Law.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.
-
Select the desired wavelength range for the scan (e.g., 200-600 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (the "blank").
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This step is a self-validating measure that corrects for any absorbance from the solvent and the cuvette itself.
-
Replace the blank cuvette with a matched cuvette containing the sample solution.
-
Run the scan to acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert equation (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Visualization: UV-Vis Workflowdot
// Nodes Prep [label="Sample Preparation\n(Prepare dilute solution in UV-grade solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blank [label="Run Baseline Correction\n(Cuvette with pure solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Acquire Sample Spectrum\n(Scan from 200-600 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis\n(Identify λmax, Calculate ε)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Prep -> Blank; Blank -> Sample; Sample -> Analyze; }
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Redox potential of 3,6-Di-tert-butyl-catechol
An In-Depth Technical Guide to the Redox Potential of 3,6-Di-tert-butyl-catechol
Abstract
This compound is a sterically hindered catechol derivative of significant interest in chemical synthesis, polymer science, and materials research. Its utility is fundamentally linked to its rich redox chemistry, characterized by a reversible two-electron, two-proton oxidation to 3,6-di-tert-butyl-o-benzoquinone. This guide provides a comprehensive exploration of the redox potential of this compound, detailing the core electrochemical principles, the influence of environmental factors such as pH and solvent, and robust experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's electrochemical behavior.
Introduction: The Significance of Catechol Redox Chemistry
Catechols are a class of dihydroxyphenolic compounds that are foundational motifs in numerous natural and synthetic molecules. Their defining characteristic is the ability to undergo reversible oxidation-reduction (redox) reactions, which underpins their roles in biological antioxidant defense, neurotransmission, and the adhesive mechanisms of marine organisms[1][2][3]. The redox transition between the catechol (hydroquinone form) and its corresponding ortho-quinone is a two-electron, two-proton process that can be initiated electrochemically or via chemical oxidants[1][4].
The compound this compound features bulky tert-butyl groups at the 3 and 6 positions of the catechol ring. These groups provide significant steric hindrance, which enhances the stability of the corresponding semiquinone and quinone species, preventing undesirable side reactions like polymerization[4]. This stability makes it an excellent model compound for studying catechol redox chemistry and a valuable component in practical applications, such as a polymerization inhibitor for monomers like butadiene and styrene and as an antioxidant for synthetic polymers. A thorough understanding of its redox potential is therefore critical for optimizing its performance in these roles and for designing novel applications.
Core Redox Mechanism
The fundamental redox transformation of this compound involves the transfer of two electrons (2e⁻) and two protons (2H⁺) to form 3,6-di-tert-butyl-o-benzoquinone. This process can proceed in a single two-electron step or through two consecutive one-electron steps, involving a stable o-semiquinone radical anion intermediate[1][5].
The overall reaction is: This compound ⇌ 3,6-Di-tert-butyl-o-benzoquinone + 2e⁻ + 2H⁺ [1]
This equilibrium is highly sensitive to the surrounding chemical environment, particularly pH and solvent polarity.
Caption: Stepwise redox mechanism of this compound.
Key Factors Influencing Redox Potential
pH Dependence
The involvement of protons in the redox equilibrium makes the potential of this compound highly dependent on pH. As the pH of the medium increases, the deprotonation of the hydroxyl groups is facilitated, which in turn makes the molecule easier to oxidize. Consequently, the oxidation potential decreases with increasing pH[1][6]. For a reversible process involving an equal number of protons and electrons, the Nernst equation predicts a theoretical slope of -59 mV per pH unit. Experimental studies on grafted catechols have shown a linear relationship between redox potential and pH with a slope of -59.8 mV/pH, in excellent agreement with the theory for a 2e⁻/2H⁺ process[6].
This pH-dependent behavior is critical in biological and materials science applications. For instance, in mussel adhesion, the oxidation of catechol-containing proteins is favored at acidic pH to promote cross-linking and curing of the adhesive plaque[2][7].
Solvent Effects
The choice of solvent significantly impacts the redox potential by influencing the stability of the catechol, semiquinone, and quinone species. Key solvent properties to consider are polarity and hydrogen-bonding capability.
-
Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): In aprotic media, the two one-electron transfer steps are often well-resolved, allowing for the study of the semiquinone intermediate[5][8]. The redox potential is influenced by the solvent's ability to solvate the charged species.
-
Protic Solvents (e.g., Water, Methanol): In protic solvents, the strong intramolecular hydrogen bond between the vicinal hydroxyl groups of the catechol can be disrupted in favor of intermolecular hydrogen bonds with the solvent[9]. This alters the energy required for oxidation. Furthermore, the availability of protons can facilitate the overall 2e⁻/2H⁺ transfer, often making the process appear as a single wave in voltammetry[10].
The coordinating ability of the solvent can also play a role. A study on antimony(V) complexes of this compound showed that the half-wave oxidation potentials were shifted to more cathodic (negative) values in acetonitrile compared to dichloromethane, indicating a coordinating effect of the acetonitrile[5].
Experimental Determination via Cyclic Voltammetry
Cyclic Voltammetry (CV) is the most powerful and commonly used electrochemical technique to investigate the redox properties of catechol compounds[1][11]. It provides information on the redox potentials, the number of electrons transferred, and the kinetics of the electron transfer reactions.
Causality Behind Experimental Choices
-
Three-Electrode System: A three-electrode setup is essential for accurate potential control[11]. The working electrode (e.g., glassy carbon) is where the redox reaction of interest occurs. The reference electrode (e.g., Ag/AgCl) provides a stable, constant potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum wire) completes the electrical circuit, passing the current required by the working electrode without affecting its potential[1][11]. This separation of roles ensures that the measured potential is solely attributable to the analyte's reaction.
-
Supporting Electrolyte: An inert supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) is added at a high concentration (~0.1 M) to the solvent. Its purpose is twofold: it minimizes the solution's resistance (iR drop), reducing potential distortion, and it ensures that the analyte reaches the electrode surface primarily by diffusion rather than migration in the electric field.
-
Inert Atmosphere: Oxygen is electrochemically active and can react with the radical intermediates formed during catechol oxidation, generating reactive oxygen species[12]. To prevent interference, the solution must be de-aerated by bubbling an inert gas (e.g., nitrogen or argon) through it before and maintaining a blanket over it during the experiment[1].
-
Scan Rate (ν): The rate at which the potential is swept (in mV/s) is a critical parameter. For a reversible reaction, the peak current is proportional to the square root of the scan rate. Varying the scan rate provides insight into the reaction kinetics and the stability of the electrochemically generated species[1][13]. A fast scan rate may "outrun" a subsequent chemical reaction, revealing the initial electrochemical step, while a slow scan rate allows coupled chemical reactions to proceed, altering the voltammogram's shape[13].
Step-by-Step Experimental Protocol
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and the chosen solvent (e.g., acetonitrile).
-
Sonicate the electrode briefly in the solvent to remove any embedded alumina particles.
-
Dry the electrode under a stream of inert gas[1].
-
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1-10 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M TBAP in acetonitrile).
-
Prepare a sufficient volume of the supporting electrolyte solution alone to be used as a blank.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell: insert the polished working electrode, the reference electrode, and the counter electrode.
-
Add the supporting electrolyte solution to the cell.
-
Purge the solution with high-purity nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution for the duration of the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Record a blank CV of the supporting electrolyte to identify any interfering redox peaks within the potential window of interest.
-
Add a known volume of the this compound stock solution to the cell.
-
Set the parameters on the potentiostat. A typical potential window for catechol oxidation is from approximately -0.2 V to +1.2 V vs. Ag/AgCl[1].
-
Initiate the potential scan, typically starting from a potential where no reaction occurs and sweeping towards the oxidation potential. Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to analyze the kinetics[1].
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Quantitative Data Summary
The exact redox potential of this compound is highly dependent on the experimental conditions. The table below summarizes representative half-wave potential (E½) values for the first one-electron oxidation of related 3,6-di-tert-butyl-catecholate complexes, illustrating the influence of substituents and solvent. The first oxidation corresponds to the catecholate → semiquinonate transition.
| Compound | Solvent | E½ (V vs. Fc/Fc⁺) | Reversibility | Source |
| (3,6-DBCat)Sb(p-Tol)₃ | CH₂Cl₂/CH₃CN | +0.754 | Quasi-reversible | [5] |
| (3,6-DBCat)Sb(Ph)₃ | CH₂Cl₂/CH₃CN | +0.773 | Quasi-reversible | [5] |
| (3,6-DBCat)Sb(p-F-Ph)₃ | CH₂Cl₂/CH₃CN | +0.818 | Quasi-reversible | [5] |
Note: Potentials were originally reported vs. Ag/AgCl and have been converted to the Ferrocene/Ferrocenium (Fc/Fc⁺) scale for broader comparability, assuming a standard potential for Fc/Fc⁺.
The data clearly demonstrate that electron-donating groups (like p-tolyl) make the catecholate easier to oxidize (lower potential), while electron-withdrawing groups (like p-fluorophenyl) make it more difficult to oxidize (higher potential)[5]. This highlights the tunability of the redox potential through chemical modification.
Conclusion
The redox potential of this compound is a fundamental property that dictates its chemical behavior and utility. This guide has detailed the core two-electron, two-proton redox mechanism, emphasizing the critical roles of pH and solvent in modulating the thermodynamic potential. The established protocol for characterization by cyclic voltammetry provides a reliable framework for researchers to probe these properties with precision. The steric hindrance afforded by the tert-butyl groups stabilizes the oxidized forms, making this molecule a robust system for both fundamental electrochemical studies and practical applications as a stabilizer and antioxidant. For professionals in materials science and drug development, a quantitative understanding of this redox potential is essential for designing systems with predictable and controllable electrochemical responses.
References
-
Yu, J., Wei, W., Danner, E., Ashley, R. K., Israelachvili, J. N., & Waite, J. H. (2014). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. RSC Advances, 4(85), 45631-45637. [Link]
-
Mostafavi, E., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5252-5264. [Link]
-
Yu, J., Wei, W., Danner, E., Ashley, R. K., Israelachvili, J. N., & Waite, J. H. (2014). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. PubMed. [Link]
- Yu, J., et al. (2014).
-
Arseniev, M. V., et al. (2015). 3,6-Di-tert-butylcatecholates of trialkyl/triarylantimony(V). ResearchGate. [Link]
-
Griveau, S., et al. (2018). Electrochemical Detection of pH-Responsive Grafted Catechol and Immobilized Cytochrome c onto Lipid Deposit-Modified Glassy Carbon Surface. ACS Omega, 3(8), 9633-9642. [Link]
-
Fotouhi, L., et al. (2014). Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol. SID. [Link]
-
Cherkasov, V. K., et al. (2010). 3,6-di-tert-butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. Russian Journal of General Chemistry, 80(3), 537-540. [Link]
-
Prokof'ev, A. I., et al. (1990). Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. ResearchGate. [Link]
-
Astaf'eva, T. V., et al. (2020). Values of the Redox Potentials of Catechols According to CV Data. ResearchGate. [Link]
-
Acholla, F. V., & Mertes, K. B. (1989). Catalytic oxidation of 3,5-di-tertbutyl catechol (3,5-dtbc). SciSpace. [Link]
-
Bhowmick, T., et al. (2017). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 46(33), 11006-11016. [Link]
-
Gaigeot, M.-P., et al. (2023). Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approach. Physical Chemistry Chemical Physics, 25(3), 2523-2536. [Link]
-
Mostafavi, E., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. [Link]
-
ResearchGate. (n.d.). Reading the redox state of the patterned catechol. [Link]
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Xiao, P., et al. (2020). Highly selective colorimetric determination of catechol based on the aggregation-induced oxidase–mimic activity decrease of δ-MnO2. RSC Publishing. [Link]
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Geng, H., et al. (2023). Probing the Redox Chemistry of Bimetallic Rare Earth-Catecholate Complexes. ChemRxiv. [Link]
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Esteves, C. I. C., et al. (2023). Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. RUN. [Link]
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Ataman Kimya. (n.d.). TERT BUTYL CATECHOL. [Link]
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ResearchGate. (n.d.). Cyclic voltammograms of 0.1 mM 3,5-di-tert-butylcatechol (1) in the... [Link]
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Evans, D. H., et al. (2004). Mechanism of the Electrochemical Reduction of 3,5-Di-tert-butyl-1,2-benzoquinone. The Journal of Physical Chemistry B, 108(40), 15908-15915. [Link]
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Jovanovic, S. V., et al. (1998). Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone. Implications for reversal of paper yellowing. Canadian Journal of Chemistry, 76(11), 1702-1710. [Link]
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Nematollahi, D., & Shayani-Jam, H. (2006). Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative. ResearchGate. [Link]
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Nematollahi, D., & Shayani-Jam, H. (2006). Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative. INIS-IAEA. [Link]
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Zhu, D., et al. (2020). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. ResearchGate. [Link]
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Fotouhi, L., et al. (2014). Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol: Synthesis and Kinetic Study. ResearchGate. [Link]
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Pierpont, C. G., & Buchanan, R. M. (1981). Electrochemical and spectroscopic studies of 3,5-di-tert-butylcatecholato and 3,5-di-tert-butyl-o-semiquinonato complexes of copper(II). Inorganic Chemistry, 20(1), 292-297. [Link]
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An In-depth Technical Guide to the Free Radical Scavenging Mechanism of 3,6-Di-tert-butyl-catechol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the free radical scavenging mechanism of 3,6-di-tert-butyl-catechol (DTBC). As a sterically hindered catechol, DTBC serves as a valuable model compound for understanding the antioxidant activity of more complex polyphenolic structures. This document delves into the core chemical principles governing its function, including the kinetics and thermodynamics of hydrogen atom transfer and the sequential formation of semiquinone and quinone species. Detailed experimental protocols for characterizing this activity, including Electron Spin Resonance (ESR) spectroscopy and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, are provided. The influence of the tert-butyl substituents on radical stability and reactivity is also critically examined. This guide is intended to equip researchers in chemistry, biology, and pharmacology with the foundational knowledge and practical methodologies to investigate and leverage the antioxidant properties of catecholic compounds.
Introduction: The Significance of Catechols in Radical Scavenging
Free radicals, highly reactive species with unpaired electrons, are implicated in a vast array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability of antioxidant compounds to neutralize these damaging radicals is a cornerstone of preventative medicine and drug development. Among the diverse classes of antioxidants, catechols—aromatic diols with two hydroxyl groups on adjacent carbon atoms—are of paramount importance due to their potent radical scavenging capabilities.[1]
The fundamental antioxidant activity of catechols stems from the ability of their hydroxyl groups to donate hydrogen atoms to free radicals, thereby neutralizing them.[2] This process is particularly efficient due to the formation of a relatively stable phenoxyl radical intermediate. The presence of bulky substituents, such as the tert-butyl groups in this compound, can further enhance this stability, making DTBC an excellent model for studying the intricate details of this vital chemical process.[3]
This guide will dissect the multifaceted free radical scavenging mechanism of DTBC, providing both theoretical understanding and practical guidance for its investigation.
The Core Mechanism: A Stepwise Neutralization of Free Radicals
The primary mechanism by which this compound scavenges free radicals is through a sequential hydrogen atom transfer (HAT) process. This can be conceptualized as a two-step defense against radical attack.
2.1. Step 1: Formation of the Semiquinone Radical
Upon encountering a free radical (R•), one of the hydroxyl groups of DTBC donates a hydrogen atom, resulting in the formation of a 3,6-di-tert-butyl-semiquinone radical and a neutralized, non-radical species (RH).
-
Reaction: DTBC + R• → DTBSQ• + RH
This initial step is often the rate-determining step in the scavenging process. The stability of the resulting semiquinone radical (DTBSQ•) is a critical factor in the overall antioxidant efficacy of DTBC. The unpaired electron in the semiquinone radical is delocalized across the aromatic ring and the two oxygen atoms, which significantly contributes to its stability. Furthermore, the bulky tert-butyl groups provide steric shielding, which protects the radical center from further reactions and enhances its persistence.[3]
2.2. Step 2: Formation of the Quinone
The 3,6-di-tert-butyl-semiquinone radical can then react with a second free radical, donating its remaining hydroxyl hydrogen atom to form the stable 3,6-di-tert-butyl-o-benzoquinone (DTBQ) and another neutralized molecule.
-
Reaction: DTBSQ• + R• → DTBQ + RH
This two-step process allows a single molecule of DTBC to neutralize two free radicals, making it a highly efficient antioxidant.
Visualizing the Scavenging Pathway
Caption: The sequential hydrogen atom transfer mechanism of DTBC.
Beyond the Basics: Alternative and Competing Reactions
While the two-step HAT mechanism is predominant, the chemistry of the 3,6-di-tert-butyl-semiquinone radical is more complex and can involve other pathways.
3.1. Disproportionation and Dimerization
Two molecules of the semiquinone radical can react with each other in a process called disproportionation to yield one molecule of the parent catechol and one molecule of the quinone.
-
Reaction: 2 DTBSQ• ⇌ DTBC + DTBQ
The semiquinone radicals can also undergo dimerization, where two radicals combine to form a larger molecule. The steric hindrance provided by the tert-butyl groups, however, makes dimerization less favorable compared to catechols with smaller substituents.
3.2. Single Electron Transfer (SET)
Under certain conditions, particularly in polar solvents, a single electron transfer (SET) mechanism can contribute to the antioxidant activity. In this pathway, the catechol first transfers an electron to the free radical, forming a catechol radical cation and a radical anion. This is often followed by proton transfer to yield the semiquinone radical.
3.3. Pro-oxidant Activity
It is crucial to recognize that under specific circumstances, such as in the presence of transition metal ions like copper or iron, catechols can exhibit pro-oxidant behavior.[4] They can reduce these metal ions, which in turn can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This dual role highlights the importance of understanding the chemical environment when evaluating the antioxidant potential of catechols.
Experimental Characterization of Radical Scavenging
Validating and quantifying the antioxidant activity of this compound requires robust experimental methodologies. This section provides detailed protocols for two key techniques.
4.1. Electron Spin Resonance (ESR) Spectroscopy: Detecting the Semiquinone Radical
ESR spectroscopy is an indispensable tool for the direct detection and characterization of paramagnetic species, such as the 3,6-di-tert-butyl-semiquinone radical.[5][6]
Experimental Protocol for ESR Detection of the DTBSQ• Radical
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as ethanol or a buffered aqueous solution.
-
Prepare a solution of a radical initiator. For enzymatic generation, a solution of tyrosinase can be used.[5] For chemical generation, a solution of a stable radical like DPPH or a system that generates radicals in situ can be employed.
-
For spin stabilization, a solution of a divalent metal salt (e.g., 1 M MgSO₄ or ZnCl₂) can be prepared.[1][4]
-
-
Sample Preparation for ESR Measurement:
-
In a small glass test tube, mix the DTBC solution with the radical initiator. For enzymatic reactions, allow a brief incubation period (e.g., 1-5 minutes).
-
If using a spin stabilizer, add the metal salt solution to the reaction mixture.
-
Transfer the reaction mixture into a flat quartz ESR cell.
-
-
ESR Spectrometer Settings (Typical):
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 G (should be optimized for resolution)
-
Sweep Width: 20-50 G
-
Time Constant: 0.1 s
-
Scan Time: 1-2 minutes
-
Temperature: Room temperature
-
-
Data Acquisition and Analysis:
-
Record the ESR spectrum. The 3,6-di-tert-butyl-semiquinone radical will exhibit a characteristic hyperfine splitting pattern.
-
Analyze the spectrum to determine the g-value and hyperfine coupling constants, which can confirm the identity of the radical.
-
Visualizing the ESR Workflow
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Introduction: The Unique Role of 3,6-Di-tert-butyl-catechol in Redox Biology
An In-Depth Technical Guide to the Antioxidant Activity of 3,6-Di-tert-butyl-catechol
In the landscape of antioxidant research, catechols represent a fundamentally important class of molecules, recognized for their potent radical-scavenging capabilities.[1] The catechol structure, featuring two hydroxyl groups on adjacent carbons of a benzene ring, is a common motif in many natural antioxidants.[2] Among its synthetic derivatives, this compound (3,6-DTBC) stands out. Its unique architecture, characterized by bulky tert-butyl groups flanking the diol system, imparts specific redox properties that make it an excellent model compound for studying antioxidant mechanisms and a valuable additive in various industrial applications.[3]
This guide provides a comprehensive technical overview of the antioxidant activity of 3,6-DTBC. We will dissect its core mechanism of action, present validated experimental protocols for its evaluation, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this potent antioxidant.
Part 1: The Core Mechanism of Radical Scavenging
The antioxidant activity of 3,6-DTBC is primarily rooted in its ability to donate hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals.[4] This process is remarkably efficient due to the electronic properties of the catechol moiety and the steric influence of the tert-butyl groups.
1.1. Hydrogen Atom Transfer (HAT) and Radical Stabilization
The primary mechanism involves the transfer of a hydrogen atom (H•) from one of the phenolic hydroxyl groups to a free radical (R•), effectively quenching the radical and preventing it from causing oxidative damage to other molecules.[4]
-
Step 1: First Hydrogen Donation. 3,6-DTBC reacts with a free radical, donating a hydrogen atom. This results in the formation of a relatively stable 3,6-di-tert-butyl-semiquinone radical. The stability of this intermediate is crucial; the unpaired electron is delocalized across the aromatic ring and oxygen atoms, reducing its reactivity. The bulky tert-butyl groups provide steric hindrance, which further protects the radical center from unwanted side reactions.
-
Step 2: Second Hydrogen Donation or Further Oxidation. The semiquinone radical can then neutralize a second free radical by donating its remaining phenolic hydrogen, leading to the formation of 3,6-di-tert-butyl-o-benzoquinone.[5] This two-step process allows a single molecule of 3,6-DTBC to scavenge two free radicals.[4] Alternatively, the semiquinone can participate in other redox reactions. This redox cycle is central to its function.[6]
The overall reaction transforms the unstable, damaging free radical into a stable molecule, while the antioxidant itself is converted into a less reactive, stable oxidized form.
Caption: Mechanism of 3,6-DTBC neutralizing free radicals via sequential hydrogen donation.
Part 2: In Vitro Evaluation of Antioxidant Activity
To quantify the antioxidant capacity of 3,6-DTBC, standardized in vitro assays are employed. These assays provide a controlled environment to measure radical scavenging ability.[7] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely used due to their reliability and simplicity.[8][9]
The DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH free radical, which has a deep violet color in solution with a characteristic absorption maximum around 517 nm.[10][11] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[12]
Experimental Protocol: DPPH Assay
-
Principle: The degree of discoloration of the DPPH solution is directly proportional to the amount of radical scavenging activity of the test compound. This is a self-validating system as the endpoint is a stable, measurable color change.
-
Reagents and Materials:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (Analytical Grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control/standard
-
96-well microplate
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Preparation of DPPH Working Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[11] This solution must be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of 3,6-DTBC in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µM). Prepare a similar dilution series for the Trolox standard.
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of the various concentrations of the 3,6-DTBC solution, Trolox standard, or methanol (as a blank control).[12]
-
Initiate the reaction by adding 180 µL of the DPPH working solution to each well.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[11] The dark incubation is critical to prevent photo-degradation of DPPH.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % scavenging against the concentration of 3,6-DTBC.
-
The ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9] The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12] The reduction of ABTS•+ by the antioxidant leads to a dose-dependent decrease in absorbance, typically measured at 734 nm.[13]
Experimental Protocol: ABTS Assay
-
Principle: The antioxidant's ability to donate electrons or hydrogen atoms reduces the blue-green ABTS•+ to its colorless neutral form. The extent of this color change is a measure of its antioxidant capacity.
-
Reagents and Materials:
-
This compound (Test Compound)
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS, pH 7.4) or ethanol
-
Trolox (Standard)
-
96-well microplate and reader
-
-
Step-by-Step Methodology:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[13] This time is necessary for the complete generation of the radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12] This ensures a consistent starting radical concentration for each experiment.
-
Preparation of Test and Standard Solutions: Prepare serial dilutions of 3,6-DTBC and Trolox in the same solvent used for the working solution.
-
Assay Procedure:
-
Measurement: Read the absorbance at 734 nm.[13]
-
-
Data Analysis:
-
The percentage of scavenging is calculated using the same formula as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition versus the concentration of Trolox. The antioxidant capacity of 3,6-DTBC is then expressed as the concentration of Trolox that would produce the same percentage of inhibition.
-
Caption: A generalized workflow for assessing the antioxidant capacity of 3,6-DTBC.
Part 3: Data Interpretation and Structure-Activity Insights
The data generated from these assays allow for a quantitative comparison of antioxidant efficacy.
Table 1: Key Performance Indicators for Antioxidant Activity
| Parameter | Description | Significance |
| IC₅₀ (µM) | The concentration of an antioxidant required to decrease the initial radical concentration by 50%. | A lower IC₅₀ value indicates a higher antioxidant activity. |
| TEAC Value | Trolox Equivalent Antioxidant Capacity. It represents the molar concentration of a Trolox solution having the same antioxidant activity as a 1 mM solution of the substance under investigation. | Provides a standardized measure to compare the antioxidant capacity of different compounds relative to a known standard (Trolox). A higher TEAC value signifies stronger antioxidant activity. |
The potent antioxidant activity of 3,6-DTBC is a direct consequence of its chemical structure. The catechol group is an excellent hydrogen donor, a feature that is fundamental to radical scavenging.[1] Furthermore, the two tert-butyl groups play a critical role. They are electron-donating, which helps to stabilize the resulting phenoxyl radical after hydrogen donation. More importantly, their steric bulk shields the radical, preventing it from participating in undesirable propagation reactions, thereby enhancing its overall effectiveness as a chain-breaking antioxidant.[8]
Conclusion
This compound serves as a powerful and mechanistically insightful antioxidant. Its activity is defined by the efficient hydrogen-donating capability of its catechol core and the stabilizing steric and electronic effects of its tert-butyl substituents. The DPPH and ABTS assays provide robust, reproducible, and self-validating protocols for quantifying this activity. A thorough understanding of its chemical behavior and the methodologies used to evaluate it is essential for professionals leveraging its properties for research, drug development, or industrial stabilization applications.
References
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Smolyaninov, I., Burmistrova, D., Arsenyev, M. V., & Berberova, N. T. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3169. [Link]
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ResearchGate. (n.d.). Oxidation reaction of the 3,5-di-tert-butylcatechol by catecholase... [Link]
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ResearchGate. (n.d.). Alkylation of Phenols with 4,6-Di-tert-butyl-3-methoxymethylcatechol. Antiradical Activity of Sterically Hindered Catecholphenols. [Link]
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Smolyaninov, I., Burmistrova, D., Arsenyev, M. V., & Berberova, N. T. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3169. [Link]
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Riouchi, H., et al. (2025). Extract and molecular docking an exploring the oxidation of 3,5-di- tert-butylcatechol and 2-aminophenol in the presence. Moroccan Journal of Chemistry. [Link]
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ResearchGate. (n.d.). (PDF) Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. [Link]
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An In-Depth Technical Guide to the Electrochemical Behavior of 3,6-Di-tert-butyl-catechol
Foreword: Unveiling the Redox Personality of a Versatile Moiety
For researchers, medicinal chemists, and material scientists, understanding the electrochemical intricacies of redox-active molecules is paramount for innovation. Among these, 3,6-Di-tert-butyl-catechol (3,6-DTBC) stands out due to the influence of its sterically hindering tert-butyl groups on the catechol core's electron transfer properties. This guide provides a comprehensive exploration of the electrochemical behavior of 3,6-DTBC, offering both foundational knowledge and practical, field-tested protocols. Our approach eschews rigid templates in favor of a narrative that logically unfolds the electrochemical story of this fascinating molecule, grounded in scientific integrity and supported by authoritative references.
The Fundamental Redox Narrative of this compound
The electrochemical signature of this compound is characterized by a quasi-reversible, two-electron, two-proton oxidation process. This transformation converts the catechol to its corresponding o-benzoquinone, 3,6-Di-tert-butyl-o-benzoquinone.[1] The presence of the electron-donating tert-butyl groups influences the electron density of the catechol ring, thereby affecting its oxidation potential.
The core reaction can be visualized as a two-step process involving the sequential loss of a proton and an electron. However, in many electrochemical techniques such as cyclic voltammetry, these steps are often concerted, appearing as a single two-electron wave.
The Pivotal Role of pH: A Proton-Coupled Electron Transfer Affair
The redox behavior of 3,6-DTBC is intrinsically linked to the pH of the aqueous medium. The oxidation process involves the transfer of both electrons and protons; therefore, the concentration of protons in the electrolyte solution directly impacts the potential at which oxidation occurs.[2] As the pH of the solution increases, the oxidation potential of 3,6-DTBC shifts to more negative values. This is a classic example of a proton-coupled electron transfer (PCET) reaction.
The general trend is a linear decrease in the formal potential (E°') with an increase in pH, with a slope of approximately -59 mV per pH unit at room temperature for a process involving an equal number of protons and electrons.
Probing the Electrochemical Landscape: Key Methodologies
To fully characterize the electrochemical behavior of 3,6-DTBC, a suite of voltammetric techniques is employed. Cyclic Voltammetry (CV) provides a rapid assessment of the redox process, including the reversibility and the influence of scan rate. Differential Pulse Voltammetry (DPV) offers enhanced sensitivity for quantitative analysis. In-situ Spectroelectrochemistry allows for the simultaneous acquisition of electrochemical and spectroscopic data, providing a deeper mechanistic insight.
Cyclic Voltammetry (CV): A Window into Redox Dynamics
Rationale: CV is the workhorse of electrochemistry, allowing for the rapid qualitative and semi-quantitative analysis of redox-active species. By cycling the potential applied to a working electrode and measuring the resulting current, we can determine the oxidation and reduction potentials, assess the reversibility of the electron transfer, and study the stability of the electrogenerated species.
Objective: To determine the redox potentials and assess the reversibility of the 3,6-DTBC / 3,6-Di-tert-butyl-o-benzoquinone couple.
Materials:
-
This compound (analyte)
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer solution)
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat system
-
Electrochemical cell
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to remove any residual abrasive particles.
-
Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution of the desired pH. Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes. Oxygen is electroactive and its presence can interfere with the measurement.
-
Analyte Solution Preparation: Prepare a stock solution of 3,6-DTBC in a suitable solvent (e.g., ethanol or acetone) and then dilute it into the deoxygenated electrolyte to the desired concentration (e.g., 1 mM).
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the analyte solution. Ensure the nitrogen blanket is maintained over the solution throughout the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to values where no faradaic current is observed (e.g., start at a potential where 3,6-DTBC is stable and scan towards a potential sufficient to cause oxidation).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Determine the peak potential separation (ΔEp) = |Epa - Epc|. For a reversible two-electron process, the theoretical value is approximately 29.5 mV at 25 °C. Larger values indicate quasi-reversible or irreversible kinetics.
-
Investigate the effect of scan rate by varying it (e.g., from 20 to 200 mV/s) and observing the changes in peak currents and potentials. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.
-
dot
Caption: Workflow for Cyclic Voltammetry of 3,6-DTBC.
Differential Pulse Voltammetry (DPV): For Enhanced Sensitivity and Quantification
Rationale: DPV is a powerful technique for determining the concentration of an analyte with high sensitivity and resolution.[6] It discriminates against the charging current, resulting in a peak-shaped output where the peak height is directly proportional to the analyte concentration. This makes it ideal for quantitative studies of 3,6-DTBC.
Objective: To quantify the concentration of 3,6-DTBC in a sample.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Preparation and Cell Assembly: Follow steps 1-4 from the Cyclic Voltammetry protocol.
-
DPV Parameter Setup:
-
Set the initial and final potentials to bracket the oxidation potential of 3,6-DTBC as determined by CV.
-
Set the modulation amplitude (e.g., 50 mV).
-
Set the pulse width (e.g., 50 ms).
-
Set the step potential (e.g., 5 mV).
-
Set the scan rate (e.g., 20 mV/s).
-
-
DPV Scan: Initiate the scan and record the differential pulse voltammogram.
-
Calibration Curve:
-
Prepare a series of standard solutions of 3,6-DTBC with known concentrations.
-
Record the DPV for each standard solution under identical conditions.
-
Measure the peak current for each concentration.
-
Plot a calibration curve of peak current versus concentration.
-
-
Sample Analysis:
-
Record the DPV of the unknown sample.
-
Measure the peak current and use the calibration curve to determine the concentration of 3,6-DTBC in the sample.
-
Caption: Redox equilibrium of 3,6-DTBC.
Concluding Remarks and Future Directions
This guide has provided a foundational understanding and practical protocols for investigating the electrochemical behavior of this compound. The interplay of its molecular structure and the experimental conditions, particularly pH, governs its redox properties. For drug development professionals, this understanding is crucial for predicting metabolic pathways and designing novel therapeutics. For materials scientists, harnessing the redox chemistry of 3,6-DTBC can lead to the development of new sensors, catalysts, and smart materials.
Future research should focus on obtaining high-resolution experimental data to construct a detailed Pourbaix diagram for 3,6-DTBC. Furthermore, exploring its electrochemistry in non-aqueous solvents and in the presence of various nucleophiles will undoubtedly unveil new facets of its reactivity, paving the way for exciting applications.
References
- Nematollahi, D., & Shayani-Jam, H. (2006). Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative. Electrochimica Acta, 51(28), 6384-6388.
- Budnikova, Y. H., et al. (2010). 3,6-di-tert-butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. Russian Journal of General Chemistry, 80(3), 538-542.
- Kauffmann, E. B. (1982). The Electrochemical Oxidation of Substituted Catechols.
- Gholivand, M. B., & Torkashvand, M. (2012). Quantitative Determination of Catechol via Cyclic Voltammetry, Convolution-Deconvolution Voltammetry, and Differential Pulse Voltammetry at a Mesoporous Nanostructured Platinum Electrode. International Journal of Electrochemical Science, 7, 5796-5808.
- Marsden, C. A., & Joseph, M. H. (2010). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. Current Neuropharmacology, 8(4), 285-294.
-
DoITPoMS. (n.d.). The Nernst Equation and Pourbaix Diagrams. University of Cambridge. Retrieved from [Link]
-
Wikipedia. (n.d.). Pourbaix diagram. Retrieved from [Link]
- Verma, M. S. (1997). A pH-Dependent Redox Couple: Illustrating the Nernst Equation Using Cyclic Voltammetry.
- Lin, Q., Li, Q., Batchelor-McAuley, C., & Compton, R. G. (2015). Two-Electron, Two-Proton Oxidation of Catechol: Kinetics and Apparent Catalysis. The Journal of Physical Chemistry C, 119(3), 1489-1495.
-
Pine Research Instrumentation. (2020, November 30). How to setup a spectroelectrochemistry experiment (Part 1: Hardware) [Video]. YouTube. [Link]
- Ho, K. C., & Chen, Y. T. (2003). A simplified procedure for constructing Pourbaix diagrams.
-
University of California, Davis. (n.d.). Pourbaix Diagrams. Retrieved from [Link]
- Budnikova, Y. H., et al. (2019). Polyfunctional Sterically Hindered Catechols with Additional Phenolic Group and Their Triphenylantimony(V) Catecholates: Synthesis, Structure, and Redox Properties. Molecules, 24(21), 3894.
- Kuleshova, J., et al. (2014). Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization. Rapid Communications in Mass Spectrometry, 28(20), 2213-2220.
- Waite, J. H. (2017). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. Journal of the Royal Society Interface, 14(134), 20170454.
Sources
Solubility and stability of 3,6-Di-tert-butyl-catechol in common solvents
An In-depth Technical Guide to the Solubility and Stability of 3,6-Di-tert-butyl-catechol
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a sterically hindered catechol derivative of significant interest in chemical synthesis, antioxidant research, and materials science. We delve into its solubility profile across a range of common laboratory solvents, detailing the physicochemical principles that govern its dissolution. Furthermore, this guide elucidates the critical factors affecting its stability, with a primary focus on its oxidative degradation pathway. Detailed, field-proven experimental protocols for both solubility determination and stability analysis are provided, grounded in authoritative scientific principles. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to handle, store, and utilize this compound with maximum efficacy and reproducibility.
Introduction
This compound (3,6-DTBC) is an organic compound characterized by a benzene-1,2-diol (catechol) core substituted with two bulky tert-butyl groups. This specific substitution pattern imparts unique electronic and steric properties, making it a valuable molecule in various fields. It serves as a model substrate in studies of catecholase enzyme activity and a precursor for synthesizing complex ligands and redox-active molecules.[1][2] Understanding the solubility and stability of 3,6-DTBC is paramount for its effective application, ensuring accurate concentration preparation, preventing degradation during storage, and controlling its reactivity in experimental setups. This guide offers a detailed examination of these critical parameters.
Physicochemical Properties
A foundational understanding of 3,6-DTBC begins with its key physical and chemical properties, which are summarized below. These properties influence its behavior in different environments.
| Property | Value | Source |
| IUPAC Name | 3,6-di-tert-butylbenzene-1,2-diol | PubChem[3] |
| Molecular Formula | C₁₄H₂₂O₂ | PubChem[3] |
| Molecular Weight | 222.32 g/mol | PubChem[3] |
| Appearance | White to light brown crystalline solid | Ataman Kimya |
| Melting Point | 95-100 °C | Sigma-Aldrich |
Solubility Profile of this compound
The solubility of 3,6-DTBC is a balance between the hydrophilic nature of its two hydroxyl (-OH) groups and the significant hydrophobic character of its two tert-butyl groups and the aromatic ring.
Qualitative Solubility Analysis
The "like dissolves like" principle is a reliable predictor of solubility for 3,6-DTBC.[4] The large, non-polar tert-butyl groups dominate the molecule's character, rendering it highly soluble in non-polar and moderately polar organic solvents while exhibiting poor solubility in highly polar solvents like water.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water ; Soluble in Alcohols | The bulky tert-butyl groups sterically hinder effective hydrogen bonding with water.[5] Alcohols are more accommodating due to their alkyl chains. The related 4-tert-butylcatechol is soluble in methanol (1 g/10 mL).[6][7] |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can act as hydrogen bond acceptors for the catechol's hydroxyl groups, while their organic character accommodates the hydrophobic regions. The related 4-tert-butylcatechol is soluble in acetone.[8] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Highly Soluble | The non-polar nature of these solvents strongly interacts with the large hydrophobic surface area of the 3,6-DTBC molecule.[5] The related 4-tert-butylcatechol is soluble in ether. |
Factors Influencing Dissolution
Achieving consistent and complete dissolution of 3,6-DTBC requires attention to several experimental variables:
-
Solvent Purity: The presence of water as an impurity in non-polar organic solvents can significantly reduce the solubility of 3,6-DTBC.[9]
-
Temperature: Solubility generally increases with temperature. Gentle warming can be employed to facilitate the dissolution of higher concentrations, though this must be balanced against the risk of thermal degradation.
-
Moisture: The compound is hygroscopic and can absorb atmospheric moisture, which will impede its dissolution in non-polar solvents.[9] It is crucial to store it in a tightly closed container in a dry environment.
-
Particle Size: A fine powder will dissolve more rapidly than large crystals due to a greater surface area-to-volume ratio.[9]
Experimental Protocol: Determination of Solubility
This protocol outlines a robust method for quantifying the solubility of 3,6-DTBC in a given solvent.
Causality: This equilibrium saturation method ensures that the measured concentration represents the true thermodynamic solubility limit at a specified temperature. The use of HPLC provides a highly sensitive and specific quantification method.
Protocol Steps:
-
Preparation: Add an excess amount of finely powdered 3,6-DTBC to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature for 2-4 hours to let undissolved solids settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtered supernatant with a known volume of the solvent. Analyze the concentration of 3,6-DTBC using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection.
Stability Profile of this compound
While relatively stable when stored correctly as a solid, 3,6-DTBC is susceptible to degradation in solution, primarily through oxidation. The product is chemically stable under standard ambient conditions (room temperature) in a tightly closed, dry container.
Oxidative Degradation Pathway
The principal degradation route for 3,6-DTBC is a two-electron oxidation process. It first loses one electron and one proton to form a relatively stable o-semiquinone radical intermediate. Subsequent loss of a second electron and proton yields the final, colored product, 3,6-di-tert-butyl-o-benzoquinone.[2] This transformation is readily observed by a color change in the solution.
Caption: Oxidative degradation pathway of 3,6-DTBC.
Factors Influencing Stability
Several environmental factors can accelerate the oxidative degradation of 3,6-DTBC in solution:
-
Air/Oxygen: As the primary oxidant, atmospheric oxygen is the main driver of degradation.[1] Solutions should be de-gassed or kept under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.
-
Light: Photons can provide the energy to initiate the oxidation process. Solutions should be stored in amber vials or protected from light.[9] The solid compound may also darken upon exposure to air or light.[9]
-
pH: The stability of catechols is pH-dependent. Basic conditions facilitate deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation.
-
Metal Ions: Trace amounts of metal ions, particularly copper(II), can act as catalysts for catechol oxidation.[1] Using high-purity solvents and clean glassware is essential.
Experimental Protocol: Monitoring Stability via UV-Vis Spectrophotometry
This protocol uses UV-Vis spectrophotometry to monitor the oxidation of 3,6-DTBC by observing the formation of its corresponding o-quinone, which has a distinct absorbance maximum around 400 nm.[1][10]
Self-Validation: This method is self-validating because it simultaneously monitors the decrease of the reactant (catechol, absorbing in the UV range) and the increase of the specific degradation product (quinone, absorbing in the visible range). Isosbestic points can often be observed, confirming a clean conversion from one species to another.[11]
Caption: Experimental workflow for stability analysis.
Protocol Steps:
-
Solution Preparation: Prepare a solution of 3,6-DTBC in the desired solvent (e.g., methanol) at a known concentration (e.g., 10⁻⁴ M).[1]
-
Initial Measurement: Immediately after preparation, transfer the solution to a quartz cuvette and record its full UV-Vis spectrum (e.g., 250-600 nm). This is the baseline (t=0) reading.
-
Exposure: Store the cuvette under the desired test conditions (e.g., open to the air on a lab bench).
-
Time-Course Monitoring: At regular intervals (e.g., every 30 minutes), record the full UV-Vis spectrum.
-
Data Analysis: Monitor the spectra for a decrease in the catechol absorbance peak (in the UV region) and a corresponding increase in the quinone absorbance peak around 400 nm.[1] Plot the absorbance at ~400 nm versus time to determine the rate of degradation.
Analytical Methodologies
Accurate quantification and characterization of 3,6-DTBC and its potential degradation products require robust analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for separation, quantification, and purity assessment. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic acid) is typically effective.[11]
-
UV-Vis Spectrophotometry: A rapid and straightforward method for monitoring stability by tracking the formation of the colored o-quinone product, which exhibits a characteristic absorbance band around 400 nm.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or degradation products, particularly after derivatization of the polar hydroxyl groups.[12]
-
Cyclic Voltammetry (CV): An electrochemical technique used to study the redox behavior of the molecule, providing the potentials at which the catechol is oxidized to the semiquinone and then to the quinone.[2]
Conclusion
This compound is a compound whose utility is intrinsically linked to its handling. Its solubility is governed by the dominance of its hydrophobic character, making it well-suited for non-polar organic solvents. Its stability is primarily challenged by oxidation, a process accelerated by air, light, and basic pH. By employing the principles and protocols detailed in this guide—including proper storage, use of high-purity solvents, and inert atmosphere techniques where necessary—researchers can ensure the integrity of the compound, leading to more reliable and reproducible scientific outcomes.
References
- Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinone s. (n.d.). Royal Society of Chemistry.
- TERT BUTYL CATECHOL. (n.d.). Ataman Kimya.
- Pal, P., Bhowmick, I., Purkayastha, P., et al. (n.d.). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. National Institutes of Health.
- Analytical Methods. (n.d.). Japan International Cooperation Agency.
- 3,6-di-tert-butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. (2010). Russian Journal of General Chemistry.
- This compound. (n.d.). PubChem.
- Measuring TBC (tert-butyl catechol) - Polymerization Inhibitor. (n.d.). Applied Analytics.
- Solubility of 4-tert-butylbenzene-1,2-diol. (n.d.). Solubility of Things.
- Toxicity Studies of p-tert-Butylcatechol (CASRN 98-29-3) Administered in Feed to F344/N Rats and B6C3F1 Mice. (n.d.). National Toxicology Program, NIH.
- 4-tert-Butylcatechol. (n.d.). Sigma-Aldrich.
- 4-tert-Butylcatechol ≥99.0%. (n.d.). Sigma-Aldrich.
- 4-tert-Butylcatechol. (n.d.). ChemicalBook.
- Oxidation reaction of the 3,5-di-tert-butylcatechol by catecholase... (n.d.). ResearchGate.
- 4-Tertiary Butylcatechol. (n.d.). DIC Corporation.
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET 4-tert-Butylcatechol. (2012). Thermo Fisher Scientific.
- 3,5-Di-tert-butylcatechol 98%. (n.d.). Sigma-Aldrich.
- Technical Support Center: 4-tert-Butylcatechol (4-TBC) Solubility in Nonpolar Solvents. (2025). Benchchem.
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- 6. 4-tert-Butylcatechol ≥99.0 p-tert-Butylcatechol [sigmaaldrich.com]
- 7. 4-tert-Butylcatechol CAS#: 98-29-3 [m.chemicalbook.com]
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- 11. rsc.org [rsc.org]
- 12. env.go.jp [env.go.jp]
An In-Depth Technical Guide to the Synthesis of 3,6-di-tert-butyl-o-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,6-di-tert-butyl-o-benzoquinone, a valuable compound in various fields of chemical research. The document details a two-step synthetic pathway, commencing with the preparation of the precursor, 3,6-di-tert-butylcatechol, via a Friedel-Crafts alkylation of catechol. Subsequently, a robust oxidation protocol utilizing potassium nitrosodisulfonate (Fremy's salt) for the conversion of the catechol to the target o-benzoquinone is presented. This guide emphasizes the underlying chemical principles, provides detailed experimental procedures, and includes critical safety and handling information. The content is structured to offer both theoretical understanding and practical applicability for researchers in organic synthesis and drug development.
Introduction: The Significance of Sterically Hindered o-Benzoquinones
Substituted o-benzoquinones are a class of compounds characterized by a high degree of reactivity and diverse applications in organic synthesis and materials science. Among these, sterically hindered derivatives such as 3,6-di-tert-butyl-o-benzoquinone exhibit unique electrochemical properties and serve as versatile building blocks for the synthesis of complex molecules and ligands for coordination chemistry. The bulky tert-butyl groups at the 3 and 6 positions impart significant stability to the quinone system, influencing its reactivity and allowing for selective transformations. This guide focuses on a reliable and accessible synthetic route to this important chemical entity.
Synthetic Pathway Overview
The synthesis of 3,6-di-tert-butyl-o-benzoquinone is most effectively achieved through a two-stage process. The first stage involves the synthesis of the immediate precursor, 3,6-di-tert-butylcatechol. The second stage is the selective oxidation of this catechol to the desired o-benzoquinone.
Methodological & Application
Introduction: The Electrochemical Versatility of a Hindered Catechol
An Application Guide to the Cyclic Voltammetry of 3,6-Di-tert-butyl-catechol
This compound (3,6-DTBC) is a redox-active organic molecule widely utilized as a model compound in electrochemical studies, coordination chemistry, and antioxidant research. Its two hydroxyl groups on an aromatic ring allow for a rich and well-defined electrochemical behavior, characterized by sequential electron and proton transfer reactions. The presence of bulky tert-butyl groups provides significant steric hindrance, which enhances the stability of its oxidized forms (semiquinone and quinone) by preventing common side reactions like polymerization or dimerization that can complicate the electrochemistry of simpler catechols.[1]
Cyclic voltammetry (CV) is an indispensable technique for probing the redox properties of molecules like 3,6-DTBC.[2] It provides critical information on oxidation and reduction potentials, the stability of intermediates, and the kinetics of electron transfer. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a detailed, field-proven protocol for conducting CV experiments on 3,6-DTBC.
Part 1: Principles of 3,6-DTBC Electrochemistry
The electrochemical oxidation of 3,6-DTBC is a sequential two-electron, two-proton process that proceeds through a stable radical intermediate. This mechanism is the foundation for interpreting its cyclic voltammogram.
The Two-Step Redox Pathway
In most electrochemical environments, 3,6-DTBC (denoted here as H₂Cat) undergoes a quasi-reversible two-step oxidation:
-
First Oxidation (Catechol to Semiquinone): The catechol first loses one proton and one electron to form a o-semiquinone radical anion (HSQ˙⁻). This is typically a quasi-reversible, one-electron process observed as the first redox couple in the cyclic voltammogram.[3]
-
Second Oxidation (Semiquinone to Quinone): The semiquinone intermediate is then further oxidized, losing a second proton and electron to form the stable 3,6-di-tert-butyl-1,2-benzoquinone (Q).[3]
The overall reaction can be summarized as: H₂Cat ⇌ HSQ˙⁻ + H⁺ + e⁻ ⇌ Q + 2H⁺ + 2e⁻
The precise potentials at which these events occur are highly dependent on the experimental conditions, particularly the pH of aqueous solutions or the presence of proton donors/acceptors in aprotic media.[4]
Caption: Electrochemical oxidation pathway of this compound.
Part 2: Experimental Design and Key Considerations
The success of a CV experiment hinges on careful consideration of several parameters. The choices made directly impact the quality and interpretability of the resulting data.
-
Working Electrode Selection and Preparation: A Glassy Carbon Electrode (GCE) is the most common choice for studying organic molecules like 3,6-DTBC due to its wide potential window and chemical inertness. A pristine electrode surface is paramount for reproducible results. Mechanical polishing with alumina slurry followed by sonication is a mandatory pre-experimental step to remove adsorbed species from previous runs.[2]
-
Solvent and Supporting Electrolyte: The solvent system dictates the potential window and solubility of the analyte.
-
Aprotic Solvents: Acetonitrile (ACN) or Dichloromethane (DCM) are excellent choices for studying the intrinsic redox behavior of 3,6-DTBC without the direct involvement of solvent protons. A common supporting electrolyte is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or perchlorate (TBAClO₄).[3]
-
Aqueous Solvents: To study pH-dependent redox behavior, buffered aqueous solutions are used. A 0.1 M phosphate buffer is effective for maintaining a stable pH.[2]
-
-
Deoxygenation: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. It is critical to purge the solution with an inert gas (high-purity Argon or Nitrogen) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.[2]
-
Scan Rate (ν): The scan rate determines the time scale of the experiment. Varying the scan rate provides insight into the kinetics and stability of the redox species. For a reversible couple, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate coupled chemical reactions.[5] Typical scan rates range from 20 to 200 mV/s.[2]
Part 3: Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for obtaining a high-quality cyclic voltammogram of 3,6-DTBC.
Caption: Standard workflow for a cyclic voltammetry experiment.
3.1. Materials and Equipment
-
Reagents: this compound, supporting electrolyte (e.g., TBAPF₆), solvent (e.g., HPLC-grade acetonitrile), polishing materials (0.3 and 0.05 µm alumina slurry), deionized water.
-
Equipment: Potentiostat/Galvanostat system, electrochemical cell, Glassy Carbon working electrode (GCE, ~3 mm diameter), Ag/AgCl or Ag/Ag⁺ reference electrode, Platinum wire counter electrode, polishing pads, sonicator, inert gas source (Ar or N₂) with tubing.
3.2. Step-by-Step Methodology
-
Working Electrode Preparation (Critical Step):
-
Place a small amount of 0.3 µm alumina slurry onto a polishing pad.
-
Polish the GCE surface in a figure-eight motion for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.
-
Rinse again with deionized water, then with the experimental solvent (acetonitrile).
-
Sonicate the electrode in deionized water for 1 minute, followed by sonication in the solvent for 1 minute to remove any embedded alumina particles.[2]
-
Dry the electrode under a gentle stream of inert gas.
-
-
Solution Preparation:
-
Prepare the supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile) in a volumetric flask. This will be your blank and solvent for the analyte.
-
Prepare a stock solution of 3,6-DTBC (e.g., 10 mM) in the supporting electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. Place the polished GCE as the working electrode, the Pt wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Add a known volume (e.g., 5 mL) of the supporting electrolyte solution to the cell. Ensure the electrodes are sufficiently immersed.
-
-
Deoxygenation:
-
Insert a purging tube into the solution, ensuring the tip is below the surface. Bubble Argon or Nitrogen through the solution for 10-15 minutes.
-
After purging, raise the tube above the solution surface to maintain an inert gas blanket during the experiment.
-
-
Blank Voltammogram:
-
Set the parameters on the potentiostat software. A typical potential window for 3,6-DTBC is -0.5 V to +1.2 V vs Ag/AgCl.[2] Set an initial scan rate of 100 mV/s.
-
Run a cyclic voltammogram of the supporting electrolyte alone. The resulting curve should be flat and featureless within the potential window, establishing a clean baseline.
-
-
Analyte Measurement:
-
Add a small, precise volume of the 3,6-DTBC stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Gently stir the solution with the inert gas stream for ~30 seconds to ensure homogeneity, then stop the bubbling and allow the solution to become quiescent.
-
Initiate the potential scan and record the cyclic voltammogram. Run at least 3-5 consecutive cycles to ensure a stable and reproducible signal is obtained.[2]
-
Part 4: Data Analysis and Interpretation
A typical cyclic voltammogram of 3,6-DTBC will display two distinct redox events.
| Parameter | Symbol | Description | Typical Interpretation for 3,6-DTBC |
| Anodic Peak Potential | Epa | The potential at which the oxidation current reaches its maximum. | Corresponds to the oxidation of Catechol → Semiquinone (Epa1) and Semiquinone → Quinone (Epa2). |
| Cathodic Peak Potential | Epc | The potential at which the reduction current reaches its maximum on the reverse scan. | Corresponds to the reduction of Quinone → Semiquinone (Epc2) and Semiquinone → Catechol (Epc1). |
| Half-Wave Potential | E1/2 | Calculated as (Epa + Epc) / 2. Approximates the formal redox potential. | Provides the thermodynamic potential for each one-electron transfer step. |
| Peak Separation | ΔEp | The difference between anodic and cathodic peak potentials, | For a reversible one-electron process (n=1), ΔEp is theoretically ~59 mV. Larger values suggest quasi-reversible or irreversible kinetics. |
| Peak Current Ratio | Ipc / Ipa | The ratio of the cathodic to anodic peak currents. | A ratio near 1 indicates the product of the oxidation is stable on the CV timescale. A ratio < 1 suggests the oxidized species is consumed in a following chemical reaction. |
Table 1: Representative Electrochemical Data for this compound Derivatives
| Compound/System | Solvent/Electrolyte | E₁ (V) | E₂ (V) | Reversibility (1st step) | Reference |
| (3,6-DBCat)Sb(p-Tol)₃ | CH₂Cl₂/CH₃CN | +0.838 | +1.345 | Quasi-reversible | [3] |
| (3,6-DBCat)Sb(Ph)₃ | CH₂Cl₂/CH₃CN | +0.888 | +1.400 | Quasi-reversible | [3] |
| (3,6-DBCat)Sb(p-F-Ph)₃ | CH₂Cl₂/CH₃CN | +0.904 | +1.400 | Quasi-reversible | [3] |
| Note: Potentials are for antimony-catecholate complexes and are reported as E₁/₂. They serve to illustrate the typical range and the two-step oxidation process. Potentials are vs. a standard ferrocene/ferrocenium couple. |
References
-
Pierpont, C. G., & Lange, C. W. (1994). Radical Superexchange in Semiquinone Complexes Containing Diamagnetic Metal Ions. 3,6-Di-tert-butyl-1,2-semiquinoate Complexes of Zinc(II), Cobalt(III), Gallium(III), and Aluminum(III). Inorganic Chemistry, 33(18), 4181–4186. Available at: [Link]
-
Sharutin, V. V., et al. (2014). 3,6-Di-tert-butylcatecholates of trialkyl/triarylantimony(V). ResearchGate. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Green electrochemical strategy for one-step synthesis of new catechol derivatives. RSC Advances, 4(65), 34567-34572. Available at: [Link]
-
Fotouhi, L., et al. (2012). Electrochemical Oxidation of Catechol and 4-tert-Butylcatechol in the Presence of 1-Methyl-1H-imidazole-2-thiol. SID. Available at: [Link]
-
Sharutina, O. K., et al. (2010). 3,6-di-tert-butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. Russian Journal of General Chemistry, 80(3), 537-540. Available at: [Link]
-
Nematollahi, D., & Shayani-Jam, H. (2006). Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative. Electrochimica Acta, 51(28), 6384-6388. Available at: [Link]
-
Bergmann, B., Dohrmann, J. K., & Kahl, R. (1992). Formation of the semiquinone anion radical from tert-butylquinone and from tert-butylhydroquinone in rat liver microsomes. Toxicology, 74(2-3), 127-133. Available at: [Link]
-
Evans, D. H., & LeGall, T. (2001). Mechanism of the Electrochemical Reduction of 3,5-Di-tert-butyl-1,2-benzoquinone. Evidence for a Concerted Electron and Proton Transfer Reaction Involving a Hydrogen-Bonded Complex as Reactant. The Journal of Physical Chemistry B, 105(39), 9439-9446. Available at: [Link]
-
Mondal, B., et al. (2015). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 44(2), 578-588. Available at: [Link]
-
Nematollahi, D., et al. (2012). A Green Electrochemical Method for the Synthesis of New N,N′-Diphenylbenzene-1,4-diamine Derivatives. ResearchGate. Available at: [Link]
Sources
Application of 3,6-Di-tert-butyl-catechol as a polymerization inhibitor
An In-Depth Technical Guide to the Application of 3,6-Di-tert-butyl-catechol as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Controlled Polymerization
Uncontrolled polymerization of reactive monomers is a significant challenge in the chemical industry, affecting manufacturing, transportation, and storage. Spontaneous polymerization can lead to product degradation, vessel fouling, and potentially hazardous runaway exothermic reactions.[1] To ensure monomer stability, chemical agents known as polymerization inhibitors are indispensable.[2] Among these, hindered phenolic compounds are a critical class of antioxidants and radical scavengers. This guide provides a detailed examination of this compound (3,6-DTBC), a highly effective inhibitor, focusing on its mechanism, applications, and practical implementation protocols.
3,6-DTBC is a derivative of catechol, characterized by two sterically hindering tert-butyl groups attached to the benzene ring.[3] These structural features are central to its potent activity as a free-radical scavenger, the primary mechanism by which it prevents the onset of unwanted polymerization.[4][5]
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of 3,6-DTBC are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3,6-di-tert-butylbenzene-1,2-diol | [6] |
| CAS Number | 15512-06-8 | [6] |
| Molecular Formula | C₁₄H₂₂O₂ | [6] |
| Molecular Weight | 222.32 g/mol | [6] |
| Appearance | White to light yellow crystalline solid | [7] |
| Melting Point | 83-84 °C | [7] |
| Boiling Point | 151.5-154 °C at 10 Torr | [7] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Core Mechanism of Inhibition: A Tale of Radical Scavenging
The efficacy of 3,6-DTBC as a polymerization inhibitor is rooted in its ability to intercept and neutralize the free radicals that initiate and propagate polymer chains. This process is a classic example of chain-breaking antioxidant activity.
-
Initiation and the Role of Oxygen : In the presence of light, heat, or impurities, a monomer molecule (M) can form a free radical (R•).[8] During storage and transport, monomers are typically exposed to atmospheric oxygen. The monomer radical (R•) reacts with oxygen at a diffusion-controlled rate, which is orders of magnitude faster than monomer self-polymerization, to form a peroxy radical (ROO•).[2]
-
Radical Interception by 3,6-DTBC : The phenolic hydroxyl groups of the catechol moiety are the active sites. 3,6-DTBC donates a hydrogen atom to the highly reactive peroxy radical (ROO•), effectively neutralizing it and terminating the kinetic chain of polymerization.[2][9]
-
Formation of a Stabilized Radical : Upon donating a hydrogen atom, the 3,6-DTBC molecule is converted into a resonance-stabilized semiquinone radical.[10] The presence of the two bulky tert-butyl groups provides significant steric hindrance, which prevents this newly formed radical from reacting with monomer molecules to initiate a new polymer chain.[5] This steric protection is a key feature of "hindered" phenols and is crucial to their function as inhibitors rather than retarders.
-
Final Termination : The stabilized semiquinone radical can then react with a second peroxy radical, terminating another chain and forming stable, non-radical products.[9]
This requirement for oxygen is a critical operational parameter; phenolic inhibitors like 3,6-DTBC are most effective under aerobic conditions and are therefore ideal for storage and transport applications where oxygen ingress is likely.[2][8]
Sources
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluoryx.com [fluoryx.com]
- 3. CAS 1020-31-1: 3,5-Di-tert-butylcatechol | CymitQuimica [cymitquimica.com]
- 4. Antioxidant activity of adrenergic agents derived from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]
- 6. This compound | C14H22O2 | CID 3712192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 3,6-Di-tert-butyl-catechol in Enzyme Mimic Studies
Introduction: The Role of 3,6-Di-tert-butyl-catechol in Biomimetic Catalysis
In the field of bioinorganic chemistry and drug development, the study of synthetic molecules that replicate the function of natural enzymes—so-called "enzyme mimics"—offers profound insights into biological mechanisms and paves the way for novel therapeutic agents and industrial catalysts. Metalloenzymes, in particular, are a major focus due to their diverse and vital roles in biological systems.[1][2] Catechol oxidases, a class of type 3 copper enzymes, are responsible for the oxidation of catechols to their corresponding quinones, a reaction of significant biological and industrial relevance.[3]
To investigate the activity of synthetic catalysts designed to mimic catechol oxidase, a reliable and well-characterized substrate is essential. This compound (3,6-DTBC) serves as an excellent model substrate for these studies. Its bulky tert-butyl groups provide steric hindrance that can influence the interaction with the catalyst's active site, offering a more nuanced understanding of the catalytic mechanism compared to simpler catechols. The oxidation of 3,6-DTBC is readily monitored, making it a convenient tool for kinetic analysis and high-throughput screening of potential enzyme mimics. This document provides a detailed guide for researchers on the application of 3,6-DTBC in enzyme mimic studies, complete with experimental protocols and data interpretation guidelines. While much of the literature focuses on the isomeric 3,5-di-tert-butyl-catechol (3,5-DTBC), the principles and protocols outlined herein are directly applicable to the 3,6-isomer, which offers a different steric profile for investigating catalyst-substrate interactions.[3][4]
Chemical Principles and Assay Rationale
The core of the assay is the catalytic oxidation of this compound to 3,6-di-tert-butyl-1,2-benzoquinone (3,6-DTBQ). This reaction is typically catalyzed by a synthetic metal complex (the enzyme mimic) in the presence of molecular oxygen from the air.[3]
The reaction can be summarized as follows:
This compound + ½ O₂ --(Catalyst)--> 3,6-Di-tert-butyl-1,2-benzoquinone + H₂O
The progress of this reaction is conveniently followed by monitoring the formation of the quinone product, which has a characteristic strong absorbance in the visible region, typically around 400 nm.[5][6] The catechol starting material does not absorb significantly at this wavelength, allowing for a clear spectrophotometric signal of product formation.
A critical consideration in these assays is the potential for autoxidation of the catechol substrate, which can occur in the absence of a catalyst, especially in basic solutions.[3] Therefore, rigorous control experiments are essential to distinguish between true catalytic activity and background oxidation.
Reaction Mechanism Overview
The catalytic cycle for the oxidation of 3,6-DTBC by a metalloenzyme mimic generally involves the following key steps:
-
Substrate Binding: The deprotonated catecholate form of 3,6-DTBC coordinates to the metal center of the enzyme mimic.
-
Electron Transfer: An intramolecular electron transfer occurs from the bound catecholate to the metal center(s), resulting in the reduction of the metal and the oxidation of the substrate to a semiquinone or quinone.
-
Product Release: The oxidized quinone product dissociates from the catalyst.
-
Catalyst Reoxidation: The reduced metal center is reoxidized by molecular oxygen, regenerating the active catalyst and completing the catalytic cycle.
Experimental Protocols
Materials and Reagents
-
This compound (3,6-DTBC): High purity solid.
-
Enzyme Mimic Catalyst: Synthesized and characterized as required.
-
Solvent: Spectroscopic grade methanol or acetonitrile. The choice of solvent can influence reaction rates.
-
Buffer (Optional): For pH-controlled studies, a suitable buffer system (e.g., phosphate, Tris-HCl) should be used.
-
Spectrophotometer: Capable of time-course measurements at a fixed wavelength (e.g., 400 nm).
-
Cuvettes: Quartz or high-quality plastic cuvettes with a 1 cm path length.
-
Micropipettes and tips.
Preparation of Stock Solutions
-
3,6-DTBC Stock Solution (e.g., 100 mM): Accurately weigh the required amount of 3,6-DTBC and dissolve it in the chosen solvent (e.g., methanol). Prepare this solution fresh daily to minimize autoxidation.
-
Catalyst Stock Solution (e.g., 1 mM): Accurately weigh the enzyme mimic and dissolve it in the same solvent as the substrate. The concentration should be optimized based on the catalyst's activity.
-
Solvent/Buffer: Ensure an adequate supply of the solvent or buffer for dilutions and as a blank.
Standard Spectrophotometric Assay Protocol
This protocol is a general guideline and should be optimized for the specific catalyst and experimental goals.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at the λmax of 3,6-DTBQ (approximately 400 nm).
-
Equilibrate the sample holder to the desired reaction temperature (e.g., 25 °C).
-
-
Assay Mixture Preparation (in a 1 cm cuvette, total volume of 3 mL):
-
To the cuvette, add the appropriate volume of solvent (or buffer).
-
Add the desired volume of the 3,6-DTBC stock solution to achieve the final substrate concentration (e.g., 10 mM). Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and record a baseline reading.
-
-
Initiation of the Reaction:
-
To initiate the reaction, add a small volume of the catalyst stock solution (e.g., 30 µL of a 1 mM solution to give a final concentration of 10 µM).
-
Quickly mix the contents of the cuvette by inverting it several times, ensuring a homogeneous solution.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at 400 nm as a function of time.
-
Collect data for a sufficient duration to observe the initial linear phase of the reaction (e.g., every 30 seconds for 10-15 minutes).
-
-
Control Experiments:
-
Autoxidation Control: Perform the assay as described above but replace the catalyst solution with an equal volume of pure solvent. This measures the rate of substrate oxidation in the absence of the catalyst.
-
Blank Control: Perform the assay without the substrate to ensure the catalyst itself does not contribute to the absorbance at 400 nm.
-
Data Analysis and Interpretation
Calculation of Initial Reaction Rates
-
Plot the absorbance at 400 nm versus time (in seconds or minutes).
-
Identify the initial linear portion of the curve.
-
Determine the slope of this linear region (ΔAbs/Δt). This is the initial rate of the reaction in absorbance units per unit time.
-
To convert the rate to concentration units (M/s or M/min), use the Beer-Lambert law: Rate (M/s) = (ΔAbs/Δt) / (ε × l) where:
-
ε is the molar absorptivity of 3,6-DTBQ at 400 nm (in M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
Note: The molar absorptivity of 3,6-DTBQ should be determined experimentally. As an estimate, values for 3,5-DTBQ in methanol and acetonitrile are approximately 1670 M⁻¹cm⁻¹ and 1870 M⁻¹cm⁻¹, respectively.[3]
-
Kinetic Analysis: Michaelis-Menten Model
To determine the kinetic parameters of the enzyme mimic, such as the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ), perform the assay with a fixed catalyst concentration and varying concentrations of the 3,6-DTBC substrate.
-
Plot the initial rates (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
From this analysis, you can also calculate the turnover number (kcat), which represents the number of substrate molecules converted to product per catalyst molecule per unit time:
kcat = Vₘₐₓ / [Catalyst]
A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used to determine Kₘ and Vₘₐₓ.
| Parameter | Description | How to Determine |
| V₀ (Initial Rate) | The rate of the reaction at the beginning, when substrate concentration is not limiting. | Slope of the initial linear portion of the Abs vs. Time plot. |
| Vₘₐₓ (Maximum Rate) | The rate of the reaction when the catalyst is saturated with the substrate. | Determined from the plateau of the V₀ vs. [S] plot or the y-intercept of the Lineweaver-Burk plot. |
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the affinity of the catalyst for the substrate. | The [S] at ½ Vₘₐₓ or from the x-intercept of the Lineweaver-Burk plot. |
| kcat (Turnover Number) | The catalytic rate constant, representing the number of substrate molecules turned over per catalyst molecule per unit time. | Calculated as Vₘₐₓ / [Catalyst]. |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, the following points are crucial:
-
Purity of Reagents: Use high-purity 3,6-DTBC and solvents. Impurities can affect reaction rates.
-
Control for Autoxidation: Always run a no-catalyst control. The catalytic rate should be significantly higher than the autoxidation rate. If autoxidation is high, consider purifying the substrate or adjusting the reaction conditions (e.g., pH).[3]
-
Reproducibility: Perform all experiments in triplicate to ensure the results are statistically significant.
-
Instrument Calibration: Regularly calibrate the spectrophotometer and micropipettes.
By adhering to these guidelines, researchers can confidently employ this compound as a robust substrate to elucidate the mechanisms of enzyme mimics and to screen for novel catalysts with potential applications in medicine and industry.
References
-
Journal PPW. (n.d.). Kinetic Study Of Novel Metal- Nucleobase Complex For Phenol Oxidation Enzyme-Mimicking Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic studies of the oxidation of 3,5‐DTBC and a possible path of.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Biomimetic Oxidation of 3,5-Di- tert -butylcatechol by Dioxygen via Mn-Enhanced Base Catalysis | Request PDF. Retrieved from [Link]
-
(2023, October 11). Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Substrate Inhibition in Metal Free Catecholase Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation reaction of the 3,5-di-tert-butylcatechol by catecholase.... Retrieved from [Link]
-
TERTIARY BUTYLHYDROQUINONE. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Improving reproducibility of catecholase-like catalysis by investigating reaction conditions and autoxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN110041170B - Synthesis method of p-tert-butyl catechol.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
(n.d.). Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinone s. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric Method for the Determination of Polyphenol Oxidase Activity by Coupling of 4-tert-Butyl-o-Benzoquinone and 4AminoN,N-Diethylaniline. Retrieved from [Link]
-
Applied Analytics. (n.d.). Application Note AN-001: Measuring TBC (tert-butyl catechol) - Polymerization Inhibitor. Retrieved from [Link]
- Google Patents. (n.d.). CN102531848A - Synthesis method of p-tert-butyl catechol.
-
National Institutes of Health. (n.d.). Repurposing Metalloproteins as Mimics of Natural Metalloenzymes for Small-Molecule Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Clean Synthesis of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone from the Oxidative Coupling of 2,6-Di-tert-butylphenol Catalyzed by Alkali-promoted Cu–Mg–Al Hydrotalcites in the Presence of Molecular Oxygen. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of artificial backbone connectivity in the development of metalloenzyme mimics. Retrieved from [Link]
-
MDPI. (n.d.). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. Retrieved from [Link]
Sources
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- 3. Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Procedures [condor.depaul.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinetic Studies of 3,5-Di-tert-butyl-catechol Oxidation
Introduction: Unraveling the Kinetics of Catechol Oxidation
The oxidation of catechols is a fundamentally important reaction in biology and chemistry, playing a crucial role in processes ranging from enzymatic browning in plants to the catalytic cycles of metalloenzymes like catechol oxidase.[1][2] For researchers in drug development, materials science, and bioinorganic chemistry, understanding the kinetics of catechol oxidation provides invaluable insights into reaction mechanisms, catalyst efficiency, and the factors governing these transformations.
This guide provides detailed protocols for conducting kinetic studies on the oxidation of 3,5-di-tert-butyl-catechol (3,5-DTBC), a widely used model substrate. The bulky tert-butyl groups on 3,5-DTBC offer the significant advantage of preventing secondary reactions, such as polymerization of the resulting quinone, which simplifies kinetic analysis.[3] The primary product of this oxidation is 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ), a colored species that allows for convenient spectrophotometric monitoring of the reaction progress.[3][4]
These protocols are designed to be adaptable for studying both enzymatic and non-enzymatic catalysis, providing a robust framework for determining key kinetic parameters and elucidating reaction mechanisms.
Core Principles and Experimental Design
The kinetic analysis of 3,5-DTBC oxidation typically relies on monitoring the formation of 3,5-DTBQ over time using UV-Vis spectrophotometry. 3,5-DTBQ exhibits a distinct absorption maximum around 400 nm, a region where the catechol substrate has minimal absorbance, allowing for clear differentiation between reactant and product.[3][4][5]
The experimental design is centered around the principles of Michaelis-Menten kinetics, a model that describes the rate of enzymatic reactions by relating the reaction velocity to the substrate concentration.[4][6] By systematically varying the concentration of the substrate (3,5-DTBC) while keeping the catalyst concentration constant, a saturation curve is generated. This allows for the determination of key kinetic parameters:
-
V_max (Maximum Velocity): The maximum rate of the reaction when the catalyst is saturated with the substrate.
-
K_M (Michaelis Constant): The substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the catalyst.
-
k_cat (Turnover Number): The number of substrate molecules converted to product per catalyst molecule per unit time. It is a measure of the catalyst's intrinsic activity.
Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study of 3,5-DTBC oxidation.
Figure 1: General workflow for kinetic studies of 3,5-DTBC oxidation.
Detailed Protocols
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible kinetic data. The choice of solvent is important; methanol is a common choice due to the good solubility of both the catechol and the resulting quinone.[4] Buffers are used to maintain a constant pH, which can significantly influence the reaction rate.
Materials:
-
3,5-di-tert-butyl-catechol (3,5-DTBC)
-
Catalyst (e.g., copper complex, manganese complex, or enzyme)
-
Methanol (Spectroscopic grade)
-
Appropriate buffer solution (e.g., Tris-HCl)
Procedure:
-
3,5-DTBC Stock Solution (e.g., 0.1 M):
-
Accurately weigh the required amount of 3,5-DTBC.
-
Dissolve in a known volume of methanol in a volumetric flask.
-
Store in a dark, airtight container to prevent autoxidation.
-
-
Catalyst Stock Solution (e.g., 1 mM):
-
Accurately weigh the required amount of the catalyst.
-
Dissolve in a known volume of the chosen solvent (e.g., methanol or buffer) in a volumetric flask.
-
The concentration should be chosen such that a small volume can be used to initiate the reaction.
-
-
Buffer Solution (e.g., 10 mM Tris-HCl, pH 8.5):
-
Prepare the buffer solution with the desired pH and ionic strength.
-
The choice of buffer and pH will depend on the specific catalyst being studied.
-
Protocol 2: Determination of λ_max for 3,5-DTBQ
Rationale: To accurately monitor the reaction, it is essential to determine the wavelength of maximum absorbance (λ_max) of the product, 3,5-DTBQ, under the specific experimental conditions.
Procedure:
-
Prepare a solution of the catalyst in the chosen solvent/buffer.
-
Add an excess of 3,5-DTBC to the catalyst solution to ensure complete conversion to 3,5-DTBQ.
-
Allow the reaction to proceed to completion.
-
Scan the UV-Vis spectrum of the resulting solution from approximately 300 nm to 600 nm.
-
Identify the wavelength at which the absorbance is maximal. This is the λ_max for 3,5-DTBQ, which is typically around 400 nm.[3][4]
Protocol 3: Kinetic Measurements
Rationale: This protocol describes the core kinetic experiment, where the initial rate of the reaction is measured at various substrate concentrations. It is crucial to work under pseudo-first-order conditions, where the substrate concentration is in large excess compared to the catalyst concentration.[7]
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
-
Stock solutions from Protocol 1
Procedure:
-
Set the spectrophotometer to the predetermined λ_max of 3,5-DTBQ.
-
Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, prepare a reaction mixture containing the buffer and a specific volume of the 3,5-DTBC stock solution. The total volume should be kept constant for all experiments.
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Initiate the reaction by adding a small, fixed volume of the catalyst stock solution to the cuvette.
-
Quickly mix the solution by inverting the cuvette (covered with parafilm) or by gentle pipetting.
-
Immediately start recording the absorbance at λ_max as a function of time for a set duration (e.g., 5-10 minutes).
-
Repeat steps 3-7 for a range of 3,5-DTBC concentrations, keeping the catalyst concentration constant.
For very fast reactions (half-lives in the millisecond range), a stopped-flow apparatus is necessary. This instrument rapidly mixes the reactant solutions and allows for the monitoring of the reaction on a much shorter timescale.[8][9][10]
Data Analysis and Interpretation
Calculation of Initial Rates
The initial rate of the reaction (v₀) for each substrate concentration is determined from the initial linear portion of the absorbance versus time plot. The rate is calculated using the Beer-Lambert law:
v₀ = (slope of the initial linear region) / (ε * l)
where:
-
ε is the molar extinction coefficient of 3,5-DTBQ at λ_max.
-
l is the path length of the cuvette (typically 1 cm).
Michaelis-Menten and Lineweaver-Burk Plots
A plot of the initial rate (v₀) versus the substrate concentration ([S]) should yield a hyperbolic curve, characteristic of Michaelis-Menten kinetics.
To determine the kinetic parameters V_max and K_M, it is common to use a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk plot:
1/v₀ = (K_M / V_max) * (1/[S]) + 1/V_max
A plot of 1/v₀ versus 1/[S] should yield a straight line with:
-
y-intercept = 1/V_max
-
x-intercept = -1/K_M
-
slope = K_M / V_max
The turnover number (k_cat) can then be calculated using the following equation:
k_cat = V_max / [Catalyst]
where [Catalyst] is the total concentration of the catalyst in the reaction mixture.
The following table summarizes the key kinetic parameters and their significance:
| Parameter | Description | How to Determine |
| V_max | Maximum reaction rate | From the y-intercept of the Lineweaver-Burk plot |
| K_M | Substrate concentration at ½ V_max | From the x-intercept of the Lineweaver-Burk plot |
| k_cat | Turnover number | V_max / [Catalyst] |
| k_cat/K_M | Catalytic efficiency | A measure of the catalyst's overall efficiency |
Proposed Reaction Mechanism
The oxidation of 3,5-DTBC by a metal complex catalyst generally proceeds through the following steps, as illustrated in the diagram below.
Figure 2: Proposed mechanism for the catalytic oxidation of 3,5-DTBC.
The catalytic cycle typically involves:
-
Substrate Binding: The 3,5-DTBC substrate coordinates to the metal center of the catalyst.
-
Electron Transfer: An intramolecular electron transfer occurs from the bound catechol to the metal center, reducing the metal (e.g., Cu(II) to Cu(I)) and oxidizing the catechol to the semiquinone radical, and subsequently to the o-quinone.
-
Product Release: The 3,5-DTBQ product dissociates from the catalyst.
-
Catalyst Regeneration: The reduced catalyst is reoxidized by an oxidant, typically molecular oxygen, regenerating the active catalyst and completing the cycle.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The consistency of the data can be checked through several means:
-
Reproducibility: Repetition of kinetic runs should yield consistent initial rates.
-
Linearity of Lineweaver-Burk Plot: A good linear fit of the Lineweaver-Burk plot provides confidence in the applicability of the Michaelis-Menten model.
-
Control Experiments: Running the reaction in the absence of the catalyst should show a negligible rate of oxidation, confirming that the observed reaction is indeed catalyzed. Similarly, a reaction without the substrate should show no change in absorbance.
By adhering to these protocols and validation steps, researchers can ensure the generation of reliable and meaningful kinetic data for the oxidation of 3,5-di-tert-butyl-catechol.
References
- Biomimetic oxidation of catechol employing complexes formed in-situ with NH-pyrazole ligands and transition metallic salts - JOCPR.
- Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - NIH.
- Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing).
- Kinetic study of the oxidation of catechol by aqueous copper(II) - PubMed.
- Catechol oxidation promoted by bridging phenoxo moieties in a bis(µ-phenoxo)-bridged dicopper(ii) complex - RSC Publishing.
- Synthesis, Structure and Catechol Oxidase Activity of Mono Nuclear Cu(II) Complex with Phenol-Based Chelating Agent with N, N, O Donor Sites - MDPI.
- Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC - PubMed Central.
- (a) UV-vis absorption spectra of (a) catechol, (b) catechol + Ch-PtNPs,... - ResearchGate.
- Spectrophotometric Study of Catechol Oxidation by Aerial O2 in Alkaline Aqueous Solutions Containing Mg(II) Ions. - ResearchGate.
- Catechol Oxidase: Enzyme Activity, Inhibition, Temperature - Essay examples by EduBirdie.
- Lab Report: Catecholase - 547 Words - Bartleby.com.
- Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation - PubMed.
- Spectroscopic Studies on the Oxidation of Catechin in Aqueous Solution - of DSpace.
- Catechol Oxidation - The Royal Society of Chemistry.
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- Heterogeneous Oxidation of Catechol | The Journal of Physical Chemistry A.
- Organic Syntheses Procedure.
- catalytic oxidation of 3,5-di-tertbutyl catechol (3,5-dtbc) - SciSpace.
- Oxidation reaction of the 3,5-di-tert-butylcatechol by catecholase... - ResearchGate.
- (PDF) Oxidation of 3,5-di-tert-butylcatechol in the presence of V-polyoxometalate.
- Kinetic analysis of catechin oxidation by polyphenol oxidase at neutral pH - PubMed.
- What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? - Bio-Logic.
- Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics - Agilent.
- Kinetic studies of the oxidation of 3,5‐DTBC and a possible path of... - ResearchGate.
- Chemoselective oxidation of 3,5-di-tert-butylcatechol by molecular oxygen. Catalysis by an iridium(III) catecholate through its dioxygen adduct | Inorganic Chemistry - ACS Publications.
- Extract and molecular docking an exploring the oxidation of 3,5-di- tert-butylcatechol and 2-aminophenol in the presence.
- Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst - ResearchGate.
- Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC - NIH.
- Oxidation reaction of 3,5-di-tert-butylcatechol to... - ResearchGate.
- Spectrophotometric Method for the Determination of Polyphenol Oxidase Activity by Coupling of 4-tert-Butyl-o-Benzoquinone and 4AminoN,N-Diethylaniline - ResearchGate.
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- Stopped Flow and Enzyme Kinetics - YouTube.
- Biomimetic oxidation of 3,5-di-tert-butylcatechol by dioxygen via Mn-enhanced base catalysis - PubMed.
- CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents.
- Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinone s.
- 3, 6-Di(tert-butyl)-o-benzoquinone fluoroalkylated derivatives | Request PDF.
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Application Notes & Protocols: The Synthetic Utility of 3,6-Di-tert-butyl-catechol
Introduction: Unveiling the Potential of a Sterically Hindered Catechol
3,6-Di-tert-butyl-catechol is a substituted dihydroxybenzene derivative characterized by the presence of two bulky tert-butyl groups positioned adjacent to the hydroxyl functionalities. This unique structural feature is not merely a passive modification; it is the very source of the reagent's distinct reactivity and utility in modern organic synthesis. The steric hindrance provided by the tert-butyl groups profoundly influences its electronic properties, oxidation potential, and coordination behavior, making it a versatile tool for chemists. While its primary industrial application lies in its antioxidant and polymerization inhibition properties, its role in fine chemical synthesis is multifaceted and significant.[1] This guide explores its core applications, providing both the theoretical underpinnings and practical, field-tested protocols for its use as a precursor to valuable quinones, as a redox-active ligand in catalysis, and as a highly effective radical scavenger.
| Compound Property | Value |
| Chemical Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol [2] |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 83-84 °C[3] |
| Solubility | Soluble in organic solvents like isooctane, methanol, and dichloromethane. |
| Synonyms | 3,6-di-tert-butylbenzene-1,2-diol, 3,6-DTBC[2][3] |
Part 1: Core Application - Oxidation to 3,6-Di-tert-butyl-o-benzoquinone
One of the most fundamental and valuable transformations of this compound is its clean and efficient oxidation to the corresponding ortho-quinone. The product, 3,6-di-tert-butyl-o-benzoquinone, is a highly useful building block and a selective oxidant in its own right, known for its applications in Diels-Alder reactions, dehydrogenations, and as a ligand in coordination chemistry.[3][4]
Causality of Reactivity: The catechol moiety is inherently electron-rich and susceptible to oxidation. The tert-butyl groups, while sterically demanding, do not impede this two-electron, two-proton process. In fact, their presence prevents the common side-reaction of polymerization that can plague the oxidation of simpler catechols. This steric shielding ensures a high-yielding conversion to the stable quinone product.
Caption: General workflow for the oxidation of this compound.
Protocol 1: Synthesis of 3,6-Di-tert-butyl-o-benzoquinone
This protocol details a reliable method for the oxidation of this compound using silver oxide, a mild and effective oxidant for this transformation.
Principle: This reaction is a straightforward dehydrogenation. The catechol is oxidized to the quinone, while the silver(I) oxide is reduced to elemental silver. The simplicity of the workup, involving filtration of the silver metal, is a key advantage of this method.
Materials and Reagents:
| Reagent | CAS No. | M.W. | Amount |
| This compound | 15512-06-8 | 222.32 | 2.22 g (10 mmol) |
| Silver(I) Oxide (Ag₂O) | 20667-12-3 | 231.74 | 3.47 g (15 mmol) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 50 mL |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.22 g, 10 mmol).
-
Dissolution: Add 50 mL of dichloromethane to the flask and stir until the catechol is fully dissolved.
-
Oxidant Addition: In one portion, add silver(I) oxide (3.47 g, 15 mmol) to the solution. The mixture will immediately begin to darken.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more colored spot for the quinone.
-
Workup: Once the reaction is complete, add anhydrous sodium sulfate (~5 g) to the mixture to remove any water formed. Stir for an additional 10 minutes.
-
Filtration: Filter the mixture through a pad of Celite® in a sintered glass funnel to remove the elemental silver and sodium sulfate.[5] Wash the filter cake with small portions of dichloromethane (3 x 10 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting dark red solid is typically of high purity. If necessary, it can be further purified by recrystallization from hexanes to yield 3,6-di-tert-butyl-o-benzoquinone as dark red crystals. Expected yield: >90%.
Self-Validation: The successful conversion is marked by a distinct color change from a colorless/pale yellow solution to a deep red solution characteristic of the o-quinone.[6] The formation of a black precipitate (elemental silver) is a clear indicator of the redox reaction proceeding.
Part 2: Application as a Redox-Active Ligand in Catalysis
The twin hydroxyl groups of this compound provide a classic bidentate O,O'-donor chelation site, making it an excellent ligand for a variety of transition metals, including manganese, copper, and iron.[7][8][9] Complexes derived from this ligand are particularly valuable as functional models for the active sites of catechol oxidase enzymes, which catalyze the oxidation of catechols to quinones in biological systems.[10][11][12]
Expertise & Causality: The utility of this compound in this context stems from its ability to exist in three distinct, interconvertible redox states: the dianionic catecholate, the monoanionic semiquinonate radical, and the neutral quinone. This "redox non-innocence" allows the ligand to actively participate in electron transfer processes during a catalytic cycle, rather than just acting as a passive spectator scaffold for the metal center. The bulky tert-butyl groups again play a crucial role by preventing dimerization or polymerization of the complexes, thereby maintaining their catalytic activity.
Caption: Redox states of the catechol ligand and its role in a metal-mediated catalytic cycle.
Protocol 2: Model Study of Catecholase Activity
This protocol describes a general method to spectrophotometrically monitor the catalytic oxidation of 3,5-di-tert-butyl-catechol (a closely related and commonly used substrate for these studies) using a model copper complex.[9][10] The principles are directly applicable to the 3,6-isomer.
Principle: A catalytic amount of a metal complex facilitates the aerobic oxidation of excess catechol substrate to its corresponding quinone. The rate of reaction is determined by monitoring the growth of the quinone's characteristic absorption band in the visible spectrum (~400 nm) over time.
Materials and Reagents:
| Reagent | Use |
| 3,5-Di-tert-butyl-catechol | Substrate |
| Copper(II) Chloride (CuCl₂) | Metal Precursor |
| A suitable N-donor ligand (e.g., Bipyridine) | Stabilizing Ligand |
| Methanol | Solvent |
| UV-Vis Spectrophotometer | Analytical Instrument |
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a stock solution of the copper catalyst (e.g., 1 mM in methanol). This can be a pre-synthesized complex or one formed in situ by mixing equimolar amounts of CuCl₂ and a ligand like bipyridine.
-
Substrate Solution: Prepare a stock solution of 3,5-di-tert-butyl-catechol (e.g., 100 mM in methanol).
-
Reaction Initiation: In a quartz cuvette, place a specific volume of methanol (e.g., 2.5 mL). Add an aliquot of the substrate stock solution to achieve the desired concentration (e.g., 10 mM).
-
Blank Measurement: Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Catalysis: Add a small aliquot of the catalyst stock solution (e.g., 25 µL to achieve a 1:100 catalyst:substrate ratio) to the cuvette, mix quickly by inversion, and immediately begin recording spectra at fixed time intervals (e.g., every 60 seconds).
-
Data Analysis: Monitor the increase in absorbance at ~400 nm, which corresponds to the formation of 3,5-di-tert-butyl-o-benzoquinone.[9] Plot absorbance vs. time to determine the initial reaction rate. Kinetic parameters like k_cat can be derived from these rates.
Trustworthiness: The experiment must include control runs: one with no catalyst to measure the background auto-oxidation rate, and one with no substrate to ensure the catalyst itself is stable under the conditions. A clean conversion is indicated by the presence of an isosbestic point in the spectral overlay, showing direct conversion of reactant to product.[8]
Part 3: Application as a Radical Scavenger
The phenolic hydrogens of this compound are readily abstracted by free radicals. This process interrupts radical chain reactions, making it an effective antioxidant and polymerization inhibitor.[1][13]
Mechanism of Action: When a radical (R•) encounters the catechol, it abstracts a hydrogen atom from one of the hydroxyl groups. This quenches the initial aggressive radical and generates a phenoxyl radical. The resulting phenoxyl radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability makes it far less reactive than the initial radical, effectively terminating the chain reaction.
Caption: Mechanism of free radical scavenging by this compound.
Protocol 3: Use as a Polymerization Inhibitor for Styrene
Principle: Uninhibited styrene can undergo spontaneous thermal polymerization during storage or distillation. Adding a small amount of this compound scavenges the initiating radicals, preventing premature polymerization.[14]
Methodology:
-
Application: For stabilizing liquid styrene monomer for storage, this compound is typically added at a concentration of 10-50 ppm (parts per million).
-
Calculation: To prepare 1 kg of inhibited styrene at 15 ppm:
-
Mass of inhibitor = 1000 g * (15 / 1,000,000) = 0.015 g or 15 mg.
-
-
Procedure: Add the calculated amount of this compound directly to the bulk styrene. Ensure thorough mixing to achieve uniform distribution.
-
Removal: The inhibitor can be removed before polymerization by washing the monomer with an aqueous alkali solution (e.g., 1M NaOH) to deprotonate and extract the phenolic inhibitor, followed by washing with water and drying.
Authoritative Grounding: The efficacy of catechols as polymerization inhibitors is a well-established principle in industrial and polymer chemistry.[1][14] Their ability to donate a hydrogen atom to form a stable radical is the key to their function.[13]
References
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TERT BUTYL CATECHOL. Ataman Kimya. [Link]
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The use of phenols such as tert-butylcatechol as free-radical scavengers. Homework.Study.com. [Link]
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Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation. PubMed. [Link]
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This compound. LookChem. [Link]
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This compound. PubChem. [Link]
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catalytic oxidation of 3,5-di-tertbutyl catechol (3,5-dtbc). SciSpace. [Link]
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Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. National Institutes of Health (NIH). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Oxidation reaction of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. ResearchGate. [Link]
-
Molecular structure and catechol oxidase activity of a new copper(I) complex with sterically crowded monodentate N-donor ligand. PubMed. [Link]
-
Oxidation reaction of the 3,5-di-tert-butylcatechol by catecholase. ResearchGate. [Link]
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Application Notes and Protocols: 3,6-Di-tert-butyl-catechol as a Versatile Ligand in Coordination Chemistry
Introduction: The Unique Nature of 3,6-Di-tert-butyl-catechol
This compound (3,6-DTBC) is a sterically hindered catechol derivative that has garnered significant attention in the field of coordination chemistry. Its robust chemical nature, conferred by the bulky tert-butyl groups, and its rich redox chemistry make it an exceptionally versatile ligand. Unlike traditional "innocent" ligands that merely coordinate to a metal center, 3,6-DTBC is a "non-innocent" or "redox-active" ligand. This means it can exist in three different oxidation states: the dianionic catecholate (Cat²⁻), the monoanionic semiquinonate radical (SQ⁻), and the neutral quinone (Q). This electronic flexibility allows for the formation of metal complexes with fascinating electronic structures, magnetic properties, and catalytic activities.
This guide provides an in-depth exploration of the use of 3,6-DTBC as a ligand, offering detailed protocols for the synthesis of its metal complexes, comprehensive characterization techniques, and practical application notes for researchers in catalysis, bioinorganic chemistry, and materials science.
Molecular Structure and Redox States
The ability of 3,6-DTBC to cycle through different oxidation states is fundamental to its utility in coordination chemistry. The interplay between the metal's and the ligand's redox potentials can lead to valence tautomerism, where an electron is transferred between the metal and the ligand upon external stimuli like temperature or light.
Role of 3,6-Di-tert-butyl-catechol in studying catechol oxidase mimics
Application Notes & Protocols
Topic: The Pivotal Role of 3,6-Di-tert-butyl-catechol in the Mechanistic Study of Catechol Oxidase Mimics
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Catechol Oxidase Activity with Synthetic Models
Catechol oxidase is a type-3 copper enzyme that plays a critical role in biological processes such as sclerotization of insect cuticles and the browning of fruits and vegetables.[1] It catalyzes the two-electron oxidation of o-catechols to their corresponding o-quinones, with the concomitant reduction of molecular oxygen to water. The active site features a dinuclear copper center, which has inspired decades of research into synthetic complexes that can mimic its structure and function.[1] These "mimics" are invaluable tools, providing a simplified platform to probe the intricate reaction mechanisms, the influence of ligand architecture, and the electronic factors governing catalysis.[1][2]
The choice of substrate is paramount for accurately assessing the catalytic prowess of these mimics. While catechol itself is the natural substrate, its oxidized quinone product readily undergoes polymerization to form melanin, complicating kinetic analysis.[1] This is where this compound (3,6-DTBC) emerges as the substrate of choice. Its bulky tert-butyl groups sterically hinder the subsequent polymerization reactions, allowing for a clean and focused study of the initial oxidation step. Furthermore, its low redox potential makes it readily oxidizable, and its product, 3,6-di-tert-butyl-1,2-benzoquinone (3,6-DTBQ), possesses a distinct chromophore ideal for spectrophotometric monitoring.[3]
This guide provides a comprehensive overview of the application of 3,6-DTBC in evaluating catechol oxidase mimics, detailing the underlying principles, a robust experimental protocol for kinetic analysis, and insights into data interpretation.
The Substrate: Properties and Advantages of this compound (3,6-DTBC)
3,6-DTBC is an aromatic diol that serves as an ideal model substrate for several key reasons.
-
Chemical Identity:
-
IUPAC Name: 3,6-bis(1,1-dimethylethyl)benzene-1,2-diol
-
CAS Number: 20593-47-3
-
Molecular Formula: C₁₄H₂₂O₂
-
Molecular Weight: 222.33 g/mol
-
-
Reaction Specificity: 3,6-DTBC undergoes a clean two-electron, two-proton oxidation to form a single, stable product, 3,6-di-tert-butyl-1,2-benzoquinone (3,6-DTBQ). This avoids the complex side reactions often observed with less sterically hindered catechols.[3]
-
Spectroscopic Handle: The resulting 3,6-DTBQ product exhibits a strong, characteristic absorption band in the visible spectrum, typically around 400 nm in solvents like methanol or acetonitrile.[4][5] This allows for the reaction progress to be easily and accurately monitored in real-time using standard UV-Vis spectrophotometry.
The Oxidation Reaction
The core reaction studied is the aerobic oxidation of 3,6-DTBC, catalyzed by a synthetic metal complex (the "mimic"). Atmospheric oxygen serves as the terminal oxidant.
Caption: Catalytic oxidation of 3,6-DTBC to 3,6-DTBQ.
Application Notes: Designing a Robust Kinetic Assay
A successful kinetic study hinges on careful experimental design. The goal is to determine the initial rate of the reaction under various conditions to elucidate the catalyst's efficiency.
Principle of the Assay
The assay quantifies the catalytic activity of a catechol oxidase mimic by measuring the initial rate of formation of the 3,6-DTBQ product. This is achieved by monitoring the increase in absorbance at its λmax (~400 nm) over time. The rate of reaction is directly proportional to the change in absorbance, as described by the Beer-Lambert Law (A = εcl).
Causality Behind Experimental Choices
-
Solvent Selection: Methanol and acetonitrile are the most common solvents.[6]
-
Methanol: A protic solvent that can participate in hydrogen bonding and influence proton transfer steps. It is often used and generally yields high reaction rates.[6]
-
Acetonitrile: An aprotic, coordinating solvent. In some cases, enzyme-substrate adducts can be detected spectroscopically in acetonitrile, offering deeper mechanistic insights.[6]
-
Rationale: The choice of solvent can significantly impact the reaction mechanism and kinetics. It is crucial to be consistent and to report the solvent used, as comparing rates between different solvents is not straightforward.
-
-
Concentration Regimes:
-
Catalyst (Mimic): Typically in the range of 0.01 mM to 1 mM.[3][7] The concentration must be high enough to produce a measurable rate but low enough to ensure the substrate remains in large excess.
-
Substrate (3,6-DTBC): Used in large excess (typically 10 to 500 equivalents relative to the catalyst) to ensure pseudo-first-order or zero-order kinetics with respect to the substrate, simplifying rate law determination. A typical starting concentration is 10-100 mM.[3]
-
-
The Critical Role of Controls: Autoxidation
-
A solution of 3,6-DTBC in a solvent like methanol will undergo slow oxidation in the presence of air, a process known as autoxidation.[3] This background reaction can be significant, especially over long time scales or in the presence of a base.
-
Trustworthiness: To ensure the measured rate is due to the catalyst, a control experiment containing only the substrate and solvent (and base, if used) must be run under identical conditions. The observed rate of this control reaction should be subtracted from the rate of the catalyzed reaction to determine the true catalytic activity. Failure to do so can lead to erroneously high activity reports.[3]
-
-
Effect of pH and Base:
-
The oxidation of catechol involves the loss of two protons. The addition of a non-coordinating base can facilitate the initial deprotonation of the substrate, often accelerating the reaction.[3][8]
-
However, bases can also significantly increase the rate of autoxidation.[3] If a base is used, its effect on the background reaction must be carefully quantified.
-
Detailed Experimental Protocol: Michaelis-Menten Kinetics
This protocol outlines the steps to determine the key kinetic parameters (Vmax, Km, and kcat) for a catechol oxidase mimic using 3,6-DTBC.
Reagent Preparation
-
Catalyst Stock Solution (1 mM): Accurately weigh the synthetic mimic and dissolve it in the chosen solvent (e.g., Methanol, DMF) to a final concentration of 1 mM. Note: Some complexes may require a co-solvent like DMF for initial dissolution before dilution in the reaction solvent.
-
Substrate Stock Solution (100 mM): Accurately weigh 3,6-DTBC and dissolve it in methanol to a final concentration of 100 mM. Store protected from light.
-
Solvent: Use HPLC-grade methanol or acetonitrile. Ensure it is saturated with air (i.e., not degassed) as O₂ is a reactant.
Experimental Workflow
Caption: Workflow for kinetic analysis of a catechol oxidase mimic.
Step-by-Step Procedure
-
Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Set the instrument to kinetics mode to measure absorbance at 400 nm at a constant temperature (e.g., 25°C).
-
Blanking: In a 3 mL quartz cuvette, add the appropriate volume of solvent (e.g., 2.9 mL methanol) and the desired volume of the catalyst stock solution (e.g., 0.1 mL for a final catalyst concentration of ~0.033 mM). Place the cuvette in the holder, allow it to equilibrate, and perform a baseline correction (autozero).
-
Initiation: Remove the cuvette. To initiate the reaction, add a specific volume of the 100 mM 3,6-DTBC stock solution. The final substrate concentration should be varied across a range (e.g., 1 mM to 20 mM).
-
Measurement: Immediately after adding the substrate, cap the cuvette, invert 2-3 times to mix, and place it back into the spectrophotometer. Start the kinetic measurement immediately.
-
Data Collection: Record the absorbance at 400 nm over time (e.g., every 5 seconds for 10-20 minutes). The initial part of the curve should be linear.
-
Repeat: Repeat steps 2-5 for a series of at least five different substrate concentrations.
-
Control: Perform a kinetic run with the highest concentration of substrate used, but without any catalyst, to measure the autoxidation rate.
Data Analysis
-
Calculate Initial Rate (V₀):
-
For each kinetic run, plot Absorbance vs. Time (in seconds).
-
Determine the slope of the initial linear portion of the curve (dA/dt).
-
Convert this slope to the initial rate (V₀) in M/s using the Beer-Lambert Law: V₀ = (dA/dt) / (ε * l)
-
Where:
-
ε is the molar extinction coefficient of 3,6-DTBQ at 400 nm in the chosen solvent (a literature value must be used or determined experimentally).
-
l is the path length of the cuvette (usually 1 cm).
-
-
-
-
Michaelis-Menten and Lineweaver-Burk Plots:
-
Plot V₀ versus substrate concentration [S]. This should yield a saturation curve (Michaelis-Menten plot).
-
For a more accurate determination of kinetic parameters, create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S]. This should yield a straight line.
-
Y-intercept = 1 / Vmax
-
X-intercept = -1 / Km
-
Slope = Km / Vmax
-
-
-
Determine Turnover Number (kcat):
-
Calculate the turnover number, which represents the number of substrate molecules converted to product per catalyst molecule per unit time. kcat = Vmax / [Catalyst]
-
The units of kcat are typically s⁻¹ or h⁻¹.[9]
-
-
Data Presentation and Interpretation
Kinetic data for different catalysts should be summarized in a table for clear comparison.
| Catalyst | Vmax (M/s) | Km (M) | kcat (h⁻¹) | kcat/Km (M⁻¹h⁻¹) |
| Mimic A | 2.5 x 10⁻⁶ | 2.1 x 10⁻³ | 270 | 1.29 x 10⁵ |
| Mimic B | 8.1 x 10⁻⁶ | 5.5 x 10⁻³ | 875 | 1.59 x 10⁵ |
| Mimic C | 5.2 x 10⁻⁶ | 1.5 x 10⁻⁴ | 562 | 3.75 x 10⁶ |
-
Vmax: The maximum rate of the reaction at saturating substrate concentration. It is dependent on the catalyst concentration.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity to the catalyst. A lower Km suggests a higher affinity.
-
kcat (Turnover Number): A measure of the intrinsic catalytic rate of the mimic. It is the most common metric for comparing the activity of different catalysts.[9]
-
kcat/Km (Catalytic Efficiency): This ratio is the apparent second-order rate constant and reflects the overall efficiency of the catalyst, accounting for both substrate binding and turnover.
References
-
Abdel-Rahman, L. H., et al. (2017). Synthesis, characterization and catechol oxidase biomimetic catalytic activity of cobalt(II) and copper(II) complexes containing N2O2 donor sets of imine ligands. Arabian Journal of Chemistry, 10, S2305-S2319. Available at: [Link]
-
Chmielewski, P. J., et al. (2021). Biological Inspirations: Iron Complexes Mimicking the Catechol Dioxygenases. Molecules, 26(16), 4983. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and catechol oxidase biomimetic catalytic activity of cobalt(II) and copper(II) complexes containing N2O2 donor sets of imine ligands. Available at: [Link]
-
Mandal, D., et al. (2009). Synthetic models of the active site of catechol oxidase: mechanistic studies. Dalton Transactions, (35), 6881-6891. Available at: [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis, Characterization, and Catechol Oxidase. Available at: [Link]
-
Pal, K., et al. (2016). Biomimetic Oxidation of 3,5-Di-tert-butylcatechol by Dioxygen via Mn-Enhanced Base Catalysis. ResearchGate. Available at: [Link]
-
Mukherjee, D., et al. (2021). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. RSC Advances, 11(32), 19695-19703. Available at: [Link]
-
Breiner, B., et al. (2021). Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation. ACS Catalysis, 11(22), 14035-14042. Available at: [Link]
-
van der Vlugt, J. I., et al. (2011). Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions, 40(35), 8904-8913. Available at: [Link]
-
Ghosh, A., et al. (2007). Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies. Dalton Transactions, (42), 4948-4958. Available at: [Link]
-
Patel, A. K., et al. (2022). New copper(II) μ-alkoxo-μ-carboxylato double-bridged complexes as models for the active site of catechol oxidase: synthesis, spectral characterization and DFT calculations. Journal of the Iranian Chemical Society, 19(11), 4785-4801. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic data for the oxidation of 3,5-DTBC catalyzedbydifferent complexes. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation reaction of the 3,5-di-tert-butylcatechol by catecholase... Available at: [Link]
-
Sany, J., et al. (2008). Chemical tools for mechanistic studies related to catechol oxidase activity. Coordination Chemistry Reviews, 252(10-11), 1161-1174. Available at: [Link]
Sources
- 1. Synthetic models of the active site of catechol oxidase: mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and catechol oxidase biomimetic catalytic activity of cobalt(II) and copper(II) complexes containing N<sub>2</sub>O<sub>2</sub> donor sets of imine ligands - Arabian Journal of Chemistry [arabjchem.org]
- 3. Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical tools for mechanistic studies related to catechol oxidase activity [comptes-rendus.academie-sciences.fr]
- 6. Catechol oxidase activity of a series of new dinuclear copper(II) complexes with 3,5-DTBC and TCC as substrates: syntheses, X-ray crystal structures, spectroscopic characterization of the adducts and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Di-tert-butyl-catechol
Welcome to the technical support center for the synthesis of 3,6-Di-tert-butyl-catechol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you overcome side reactions and optimize your synthetic protocols.
Introduction
The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of catechol. While the reaction appears straightforward, it is often plagued by a lack of selectivity, leading to a mixture of mono- and di-alkylated isomers, and is susceptible to oxidation. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired this compound Product
Question: My reaction yields are consistently low, or I am isolating very little of the 3,6-isomer. What are the likely causes and how can I improve the yield?
Answer:
Low yields of the target 3,6-isomer typically stem from two primary factors: incomplete reaction and poor selectivity towards the desired product.
-
Incomplete Reaction:
-
Cause: Insufficient catalyst activity or deactivation of the catalyst. Traditional Lewis acids like AlCl₃ can be deactivated by the hydroxyl groups of catechol.
-
Solution:
-
Catalyst Choice: Employ a more robust acid catalyst. Solid acid catalysts like HY zeolites or specific ionic liquids have shown efficacy in catechol alkylation.[1] For laboratory-scale synthesis, a strong Brønsted acid like sulfuric acid is often effective, but care must be taken to control the reaction.
-
Reagent Purity: Ensure your catechol and tert-butylating agent (e.g., tert-butanol or isobutylene) are anhydrous. Water can hydrolyze and deactivate many acid catalysts.
-
-
-
Poor Selectivity:
-
Cause: The formation of multiple isomers (3-tert-butylcatechol, 4-tert-butylcatechol, 3,5-di-tert-butylcatechol, and 4,6-di-tert-butylcatechol) is a common problem. The electronic and steric effects of the hydroxyl and the first tert-butyl group influence the position of the second alkylation. The initial tert-butylation predominantly yields 4-tert-butylcatechol due to the directing effect of the hydroxyl groups and steric hindrance at the 3-position.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of catechol to the tert-butylating agent. A significant excess of the alkylating agent will favor the formation of di-substituted products, but not necessarily the 3,6-isomer. Start with a catechol to alkylating agent ratio of approximately 1:2.2 to push the reaction towards di-substitution.
-
Reaction Temperature: Temperature plays a crucial role in isomer distribution. Higher temperatures can sometimes overcome kinetic barriers and favor the formation of the thermodynamically more stable isomer. However, excessively high temperatures can lead to dealkylation or decomposition. A systematic temperature study (e.g., from 60°C to 120°C) is recommended to find the optimal point for your specific catalyst system.
-
Steric Hindrance: The formation of the 3,6-isomer requires alkylation at a position ortho to a hydroxyl group and meta to an existing tert-butyl group (assuming the initial product is 4-tert-butylcatechol). This can be sterically hindered. Using a bulky catalyst might influence the regioselectivity.
-
-
Issue 2: My Product is a Complex Mixture of Isomers That is Difficult to Separate
Question: I've managed to achieve a good conversion to di-tert-butylated catechols, but my product is an inseparable mixture of isomers. How can I improve the selectivity for the 3,6-isomer?
Answer:
This is the central challenge in this synthesis. While achieving 100% selectivity is unlikely, you can significantly favor the formation of the 3,6-isomer.
-
Mechanism and Selectivity: The Friedel-Crafts alkylation of catechol is an electrophilic aromatic substitution. The hydroxyl groups are strongly activating and ortho-, para-directing. The first tert-butyl group will preferentially add to the 4-position. The second tert-butylation is then directed by both the hydroxyl groups and the first tert-butyl group. To obtain the 3,6-isomer, the second alkylation needs to occur at the 6-position of 3-tert-butylcatechol or the 3-position of 4-tert-butylcatechol. The latter is sterically more demanding.
-
Strategies for Improved Selectivity:
-
Catalyst Influence: The choice of catalyst is paramount. Zeolites, with their shape-selective properties, can be used to control the access of reactants to the active sites, thereby influencing isomer distribution.[1]
-
Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition state, which in turn can affect the isomer ratios. Non-polar solvents are typically used for Friedel-Crafts reactions.
-
Isomerization: Some catalyst systems, particularly under forcing conditions, can promote the isomerization of the initially formed products to the thermodynamically most stable isomer. It is worth investigating if the 3,6-isomer is the thermodynamic product and if your reaction conditions allow for equilibration.
-
-
Purification of Isomers:
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Crystallization: Exploiting differences in solubility and crystal packing can be a powerful purification technique. A careful screening of solvents may yield a system from which the 3,6-isomer selectively crystallizes.
-
Chromatography: For small-scale purifications, column chromatography on silica gel is a viable, albeit less scalable, option. A non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.
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Issue 3: My Product is Darkly Colored and Appears to be Oxidized
Question: During workup or purification, my product turns brown or black. I suspect it is oxidizing to the quinone. How can I prevent this?
Answer:
Catechols are highly susceptible to oxidation, especially in the presence of air (oxygen), base, or metal ions. The corresponding ortho-quinones are highly colored.
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Understanding the Oxidation: The oxidation of catechol to o-quinone is a two-electron, two-proton process. This can be initiated by atmospheric oxygen and is often catalyzed by trace metal impurities. The rate of autoxidation increases significantly with pH.[2]
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Acidic Conditions: Maintain acidic or neutral conditions during workup. Avoid basic washes (e.g., sodium bicarbonate or carbonate solutions) if possible, as these will deprotonate the catechol and accelerate oxidation.[3] If a basic wash is necessary to remove the acid catalyst, perform it quickly, at low temperatures, and immediately re-acidify the organic layer.
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Use of Antioxidants: A small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄) or ascorbic acid, can be added to the aqueous phase during workup to inhibit oxidation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA to the wash water can sequester these metals.
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Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best tert-butylating agent to use: tert-butanol or isobutylene?
A1: Both can be effective. Isobutylene is the direct alkylating agent. When using tert-butanol with a Brønsted acid catalyst, the alcohol is first dehydrated in situ to form isobutylene. Using isobutylene gas offers more direct control over the stoichiometry but requires a pressure-rated reactor. For laboratory convenience, tert-butanol is often preferred. Methyl tert-butyl ether (MTBE) is another alternative that can offer good selectivity under certain conditions.[4]
Q2: Can I use a milder catalyst to avoid side reactions?
A2: Yes, milder catalysts like certain zeolites or SO₃H-functionalized ionic liquids can offer higher selectivity and easier workup compared to strong mineral acids like H₂SO₄.[1] However, they may require higher temperatures or longer reaction times to achieve good conversion.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent methods. For TLC, use a non-polar solvent system like hexane/ethyl acetate. The products will be less polar than the starting catechol. For GC analysis, you can monitor the disappearance of catechol and the appearance of the mono- and di-alkylated products.
Q4: What are the key safety precautions for this synthesis?
A4: Catechol is toxic and a skin irritant. Strong acids are corrosive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. If using isobutylene, be aware of the hazards associated with handling a flammable gas under pressure.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Catechol (1.0 eq)
-
tert-Butanol (2.5 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene (as solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Sodium Sulfate (anhydrous)
-
Helium or Argon gas supply
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a thermometer. Purge the apparatus with an inert gas (Helium or Argon).
-
Reaction Mixture: To the flask, add catechol and toluene. Stir until the catechol is fully dissolved.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Addition of Alkylating Agent: Add the tert-butanol to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain this temperature. Monitor the reaction progress by GC or TLC every hour. The reaction may take several hours to reach completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with cold water (2 x 50 mL for a 10g scale reaction) and then with brine. To minimize oxidation, the wash water can be deoxygenated by bubbling with argon prior to use.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation to separate the desired di-substituted isomer from mono-substituted and unreacted starting material.
-
Further purification can be achieved by recrystallization from a suitable solvent such as heptane or isooctane.
-
Data and Visualization
Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Effect on Yield/Selectivity | Recommendations |
| Temperature | Higher temperatures increase reaction rate but may decrease selectivity and lead to side reactions. | Optimize in the range of 60-120°C. |
| Catalyst Loading | Higher loading increases conversion but may promote over-alkylation and charring. | Start with 5-10 mol% and optimize. |
| Reactant Ratio | Excess alkylating agent drives the reaction to di-substitution. | Use a slight excess (e.g., 1:2.2 catechol:tert-butanol) for di-substitution. |
| Reaction Time | Longer times increase conversion but can also lead to isomer equilibration or degradation. | Monitor by TLC/GC to determine the optimal endpoint. |
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway and the formation of major side products in the tert-butylation of catechol.
References
-
Nie, X., et al. (2010). SO3H-Functionalized Ionic Liquid Catalyzed Alkylation of Catechol with tert-Butyl Alcohol. Industrial & Engineering Chemistry Research, 49(19), 9052-9057. Available at: [Link]
- Yoo, J. W., et al. (1998). Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites.
-
Sofian, M. F., & Waite, T. D. (2018). Catechol oxidation: considerations in the design of wet adhesive materials. Journal of The Royal Society Interface, 15(139), 20170835. Available at: [Link]
-
Ataman Kimya. TERT BUTYL CATECHOL. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3712192, this compound. Retrieved January 10, 2024 from [Link].
-
Lim, C., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5326-5335. Available at: [Link]
-
Anand, R., et al. (2014). Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites. ResearchGate. Available at: [Link]
- Google Patents. (2012). CN102603490B - Synthesis method of high-purity p-tert-butylcatechol.
- Google Patents. (2012). CN102531848A - Synthesis method of p-tert-butyl catechol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents [patents.google.com]
Preventing degradation of 3,6-Di-tert-butyl-catechol during storage
An authoritative guide for researchers and scientists on the proper storage and handling of 3,6-Di-tert-butyl-catechol to prevent oxidative degradation. This guide provides practical FAQs, in-depth troubleshooting, and validated protocols to ensure the integrity of your experiments.
Technical Support Center: this compound
As a sterically hindered catechol, this compound (3,6-DTBC) is a valuable intermediate and antioxidant in organic synthesis and materials science. However, like all catechols, it is susceptible to oxidation, which can compromise experimental results. This guide provides a comprehensive overview of the causes of degradation and robust strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was initially a white or off-white solid, has turned yellow or brown. What happened?
This color change is a classic indicator of oxidation. The catechol moiety has been oxidized, likely first to a semiquinone radical and then to the highly colored 3,6-di-tert-butyl-o-benzoquinone.[1][2] This process is accelerated by exposure to oxygen, light, and heat.
Q2: Can I still use my discolored 3,6-DTBC?
The usability of discolored 3,6-DTBC depends entirely on the sensitivity of your application. For applications where high purity is critical, such as in catalysis or pharmaceutical development, the presence of the quinone impurity could be detrimental. For other uses, a small percentage of oxidation might be tolerable. A preliminary quality control check, such as Thin-Layer Chromatography (TLC), is strongly recommended before use (see Protocol 2).
Q3: What is the primary cause of degradation during storage?
The primary cause is exposure to atmospheric oxygen.[3] Catechols are highly sensitive to air and will readily oxidize.[4] This process can be further catalyzed by light (photo-oxidation) and elevated temperatures.[3]
Q4: How should I store a newly opened bottle of 3,6-DTBC?
Immediately after opening, the container headspace should be flushed with an inert gas (argon or nitrogen), tightly resealed, and wrapped with paraffin film. For long-term storage, it is best practice to transfer the material into smaller, single-use vials within an inert atmosphere glovebox.[3] Store in a cool, dark place.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems that may arise during the handling and use of 3,6-DTBC, providing insights into the underlying causes and actionable solutions.
Scenario 1: Inconsistent Experimental Results
-
Question: I am observing poor yields or unexpected side products in my reaction where 3,6-DTBC is a key reactant. Could the compound's quality be the issue?
-
Underlying Cause: The active diol functionality of the catechol is crucial for many reactions. If a significant portion has oxidized to the quinone, the stoichiometry of your reaction will be incorrect, and the quinone itself may interfere with the desired chemical transformation. The quinone is an electrophile and may react in unintended ways.
-
Troubleshooting Workflow:
-
Visual Inspection: Check the material's color. A distinct yellow, brown, or reddish tint suggests significant oxidation.
-
Purity Assessment: Perform a quick TLC analysis against a reference standard if available (See Protocol 2). The appearance of a new, more polar, colored spot corresponding to the quinone confirms degradation. For quantitative analysis, ¹H NMR or Gas Chromatography-Mass Spectrometry (GC/MS) can be used to determine the percentage of impurity.[5][6]
-
Corrective Action: If degradation is confirmed, it is safest to discard the degraded material and use a fresh, properly stored batch. Purification by recrystallization may be possible but preventing degradation is a more robust strategy.
-
Scenario 2: Material Appears Clumpy or Moist
-
Question: My crystalline 3,6-DTBC has become clumpy. Is this a problem?
-
Underlying Cause: While the primary degradation pathway is oxidation, some catechols can be hygroscopic, meaning they absorb moisture from the air.[7] This can accelerate degradation and also affect accurate weighing for experiments.
-
Troubleshooting Workflow:
-
Check Storage Environment: Ensure the container is sealed tightly and stored in a dry location. For highly sensitive applications, storing the sealed vial inside a desiccator is recommended.
-
Handling Practices: Avoid opening the container in a humid environment. All handling should ideally be performed in a glovebox with low moisture levels (<0.1 ppm).[3] If a glovebox is unavailable, use a Schlenk line and handle the material under a positive pressure of dry inert gas.[8][9]
-
Corrective Action: If moisture absorption is suspected, the material can be dried under a high vacuum. However, be aware that prolonged heating to accelerate drying can also promote thermal degradation.
-
Visualizing the Degradation Pathway
The oxidation of this compound is a two-step process that results in the formation of colored impurities.
Caption: Oxidation of 3,6-DTBC to its corresponding quinone.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective way to ensure the long-term stability of this compound.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermal oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary driver of degradation.[3] |
| Light | Store in Amber Vials or in the Dark | Prevents photo-oxidation.[3] |
| Container | Tightly Sealed Glass Vial (e.g., Sure/Seal™ bottle) | Prevents ingress of air and moisture.[8] Glass is inert. |
Protocol 1: Standard Procedure for Handling Air-Sensitive Reagents
This protocol outlines the steps for safely handling 3,6-DTBC outside of a glovebox using a Schlenk line.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of dry inert gas or in a desiccator.[8][9]
-
Inert Atmosphere Setup: Connect the reaction flask and the 3,6-DTBC container to a Schlenk line, which is connected to a supply of dry inert gas (argon or nitrogen) and a bubbler to monitor gas flow.
-
Purging: Subject the system to several cycles of vacuum and backfilling with inert gas to remove all atmospheric oxygen and moisture.
-
Reagent Transfer: With a positive pressure of inert gas flowing through the system, briefly remove the cap from the 3,6-DTBC container and quickly weigh and transfer the desired amount to the reaction flask.
-
Resealing: Immediately after transfer, flush the headspace of the 3,6-DTBC container with inert gas, securely reseal the cap, and wrap with paraffin film for storage.
Protocol 2: Quick Quality Control by Thin-Layer Chromatography (TLC)
This method provides a rapid, qualitative assessment of purity.
-
Sample Preparation: Prepare a dilute solution of your 3,6-DTBC in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1-2 mg/mL.
-
TLC Plate Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber using an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes). The ideal solvent system should give the catechol spot an Rf value of ~0.3-0.4.
-
Visualization:
-
The pure 3,6-DTBC will appear as a single spot under UV light (254 nm).
-
The oxidized quinone impurity is often visible as a yellow or brown spot without any visualization aid. It will typically have a slightly different Rf value than the catechol.
-
Staining with potassium permanganate (KMnO₄) can also be used, as the catechol will react readily.
-
Visualizing the User Workflow
This diagram outlines the decision-making process when working with 3,6-DTBC.
Caption: Recommended workflow for handling and quality control.
References
-
Thermo Fisher Scientific. (2012). Safety Data Sheet: 4-tert-Butyl catechol.
-
Sigma-Aldrich. (n.d.). 3,5-Di-tert-butylcatechol 98%. Retrieved from
-
ChemPoint. (n.d.). DIC Tertiary Butyl Catechol. Retrieved from
-
Univar Solutions. (n.d.). Tert Butylcatechol 100% - Technical Grade. Retrieved from
-
Fisher Scientific. (2010). Safety Data Sheet: 3,5-Di-tert-butylcatechol.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from
-
Ossila. (n.d.). Air Sensitive Compounds. Retrieved from
-
Ataman Kimya. (n.d.). TERT BUTYL CATECHOL. Retrieved from
-
ResearchGate. (n.d.). Oxidation of a catechol into a semiquinone and a quinone. [Image]. Retrieved from
-
Royal Society of Chemistry. (2012). Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinones. Photochemical & Photobiological Sciences.
-
Fisher Scientific. (2012). Safety Data Sheet: 4-tert-Butylcatechol.
-
Sigma-Aldrich. (n.d.). 3,5-Di-tert-butylcatechol 98%. Retrieved from
-
Applied Analytics. (n.d.). Application Brief: Measuring Tertiary-Butyl Catechol (TBC). Retrieved from
-
Silver Fern Chemical. (n.d.). tert-Butylcatechol Supplier. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 4-tert-Butylcatechol.
-
PubChem. (n.d.). catechol degradation II (meta-cleavage pathway). National Center for Biotechnology Information. Retrieved from
-
Loba Chemie. (2016). 4-TERT-BUTYL CATECHOL EXTRA PURE MSDS.
-
Patsnap. (2019). Synthesis method for p-tert-butylcatechol. Eureka.
-
Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
DIC Corporation. (n.d.). 4-Tertiary Butylcatechol. Retrieved from
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
-
Organic Syntheses. (n.d.). catechol. Retrieved from
-
MIT. (n.d.). Handling air-sensitive reagents AL-134.
-
Google Patents. (n.d.). CN102531848A - Synthesis method of p-tert-butyl catechol. Retrieved from
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group.
-
Google Patents. (n.d.). CN102603490B - Synthesis method of high-purity p-tert-butylcatechol. Retrieved from
-
PubMed. (n.d.). Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes. Retrieved from
-
ResearchGate. (n.d.). Catechol degradation via ortho and meta pathway. [Image]. Retrieved from
-
National Institutes of Health. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains. PMC.
-
ResearchGate. (n.d.). Electrochemical oxidation of 3,5-di-tert-butylcatechol.
-
SciSpace. (n.d.). catalytic oxidation of 3,5-di-tertbutyl catechol (3,5-dtbc). Retrieved from
-
PubMed. (2002). Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry. Retrieved from
-
SpringerLink. (2010). 3,6-di-tert-butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. Russian Journal of General Chemistry.
-
Royal Society of Chemistry. (n.d.). Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. New Journal of Chemistry.
-
ACS Publications. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology.
-
PubMed. (n.d.). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. Retrieved from
-
National Institutes of Health. (n.d.). The bacterial degradation of catechol. PMC.
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- 2. researchgate.net [researchgate.net]
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- 5. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 3,6-di-tert-butyl-o-benzoquinone
Welcome to the technical support guide for the synthesis of 3,6-di-tert-butyl-o-benzoquinone. This resource is designed for chemistry professionals engaged in research and development. Here, we address common challenges encountered during the synthesis, focusing on practical, field-tested solutions to improve yield and purity. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate issues but also to strategically optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3,6-di-tert-butyl-o-benzoquinone?
The most prevalent and generally reliable laboratory-scale synthesis involves the direct oxidation of 3,6-di-tert-butylcatechol. This transformation is conceptually straightforward, converting the two hydroxyl groups of the catechol into the corresponding ketones of the o-quinone. The choice of oxidant is the most critical parameter and dictates the reaction conditions, workup procedure, and potential side products. Common and effective oxidizing systems include ceric ammonium nitrate (CAN), atmospheric oxygen with a copper-based catalyst, or other metal-catalyzed oxidations.[1][2]
Q2: What are the primary challenges and inherent instabilities associated with o-quinones like this one?
The core challenge in this synthesis stems from the inherent reactivity of the o-quinone product itself. Unlike their more stable p-quinone isomers, o-quinones possess a significant charge dipole and are highly electrophilic.[3] This makes them susceptible to:
-
Nucleophilic Attack: They readily react with various nucleophiles, including amines, thiols, and even water, which can complicate workup and purification.[4]
-
Dimerization/Oligomerization: Their high reactivity can lead to self-condensation or polymerization, especially under harsh conditions (e.g., high heat or prolonged reaction times), often resulting in the formation of intractable tars.[3][5]
-
Rearrangement: Under certain conditions, particularly with alkyl substituents, o-quinones can isomerize or form quinone methide intermediates, which are themselves highly reactive and can lead to a cascade of side products.[5][6]
Understanding this intrinsic reactivity is the foundation for effective troubleshooting.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific experimental problems in a question-and-answer format.
Q3: My final yield is consistently low, despite starting with high-purity catechol. What are the likely causes?
Low yield is the most common complaint and can originate from several stages of the process. A systematic approach is essential for diagnosis.
Possible Cause 1: Incomplete Oxidation The conversion of the catechol to the quinone may be stalling. This is often indicated by the presence of a significant amount of starting material in the crude product (identifiable by TLC or ¹H NMR).
-
Actionable Advice:
-
Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For reagents like CAN, a 2.2 to 2.5 molar equivalent is typically required.
-
Oxidant Quality: Oxidizing agents can degrade over time. Use a freshly opened bottle or test the activity of your current stock on a small scale.
-
Reaction Time & Temperature: The oxidation may be kinetically slow. Monitor the reaction progress by TLC. If the reaction has stalled, a gentle increase in temperature might be necessary, but proceed with caution as this can also promote side reactions.
-
Possible Cause 2: Product Degradation during Workup The desired o-quinone is formed but is subsequently degraded during the aqueous workup or purification steps.
-
Actionable Advice:
-
Minimize Aqueous Contact: o-Quinones can react with water. When performing an aqueous workup, use cold, deoxygenated water and minimize the contact time. Promptly extract the product into a non-polar organic solvent like diethyl ether or dichloromethane.
-
Avoid Basic Conditions: Bases can catalyze the degradation and rearrangement of o-quinones. Ensure all workup solutions are neutral or slightly acidic.
-
Inert Atmosphere: For maximum yield, consider performing the entire reaction and workup under an inert atmosphere (Nitrogen or Argon) to prevent unwanted oxidation of the starting catechol by atmospheric oxygen or degradation of the product.[7]
-
Possible Cause 3: Mechanical Losses During Purification The product is being lost during recrystallization or chromatography.
-
Actionable Advice:
-
Recrystallization Solvent: Hexane is a common solvent for recrystallizing 3,6-di-tert-butyl-o-benzoquinone.[8] If the product is "oiling out" or precipitating too quickly, try a mixed solvent system (e.g., hexane/ethyl acetate) or cool the solution more slowly.
-
Chromatography: If using column chromatography, be aware that silica gel is acidic and can sometimes contribute to product degradation. Consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) or using a less acidic stationary phase like alumina.
-
Troubleshooting Workflow Diagram
Caption: The overall transformation from catechol to o-quinone.
References
-
Harnessing ortho-Quinone Methides in Natural Product Biosynthesis and Biocatalysis. (2022). PMC. [Link]
-
Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane. (2025). ResearchGate. [Link]
-
The Domestication of ortho-Quinone Methides. (2014). Accounts of Chemical Research. [Link]
-
Copper-assisted oxidation of catechols into quinone derivatives. (2020). ArTS - UniTS. [Link]
-
Visible-Light-Induced ortho-Quinone Methides Formation in Situ Using ortho-Alkylarenols as Precursors for Tandem [4 + 2] Cycloaddition Reaction. (2024). Organic Letters. [Link]
-
o-Quinone methides in natural product synthesis: an update. (2025). RSC Publishing. [Link]
-
Functionalization of sterically hindered o-benzoquinones: Amino-substituted 3,6-di(tert-butyl). (2025). ResearchGate. [Link]
-
Study of the reaction of 3,6-di- tert -butyl- о -benzoquinone with organozinc and organocadmium compounds. (n.d.). Russian Journal of General Chemistry. [Link]
-
3,6-Di-tert-butyl-1,2-benzoquinone. (2025). Chemsrc. [Link]
-
3,5-Di-tert-butyl-o-benzoquinone. (2024). ChemBK. [Link]
-
Review. (2011). Semantic Scholar. [Link]
-
Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. (n.d.). New Journal of Chemistry. [Link]
-
Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. (2020). MDPI. [Link]
-
3, 6-Di(tert-butyl)-o-benzoquinone fluoroalkylated derivatives. (2025). ResearchGate. [Link]
-
Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. (2020). PubMed Central. [Link]
-
Oxidation reaction of 3,5-di-tert-butylcatechol to... (n.d.). ResearchGate. [Link]
-
2,6-Di-t-butyl-p-benzoquinone. (n.d.). PubChem. [Link]
- A process for preparation of tertiary butyl hydroquinone. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines - A pathway to new sterically hindered N,N-disubstituted o-aminophenols. (2025). ResearchGate. [Link]
-
Synthesis of 2,6-di-tert.butyl-hydroquinone. (n.d.). PrepChem.com. [Link]
-
New sterically-hindered catechols/o-benzoquinones. Reduction of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde. (n.d.). ResearchGate. [Link]
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Technical Support Center: Optimizing 3,6-Di-tert-butyl-catechol as a Polymerization Inhibitor
Welcome to the technical support center for 3,6-Di-tert-butyl-catechol (3,6-DTBC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the effective use of 3,6-DTBC as a polymerization inhibitor. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 3,6-DTBC, providing quick and accessible answers to foundational queries.
Q1: What is the primary mechanism by which 3,6-DTBC inhibits polymerization?
A1: this compound is a phenolic compound that primarily functions as a free-radical scavenger.[1] During the initial stages of polymerization, highly reactive free radicals are generated. 3,6-DTBC donates a hydrogen atom from one of its hydroxyl groups to these radicals, forming a stable phenoxyl radical. This new radical is significantly less reactive and does not effectively initiate or propagate the polymerization chain, thus inhibiting the overall process. The presence of two hydroxyl groups on the catechol ring allows it to scavenge two free radicals.[2]
Q2: Why is oxygen sometimes required for phenolic inhibitors like 3,6-DTBC to be effective?
A2: The effectiveness of many phenolic inhibitors, including catechols, is enhanced in the presence of trace amounts of oxygen.[3] Monomer free radicals (R•) react with oxygen at a much faster rate than they self-polymerize, forming peroxide radicals (ROO•).[3] Phenolic inhibitors are particularly efficient at terminating these peroxide radicals.[3] This synergistic relationship means that a small amount of dissolved oxygen can significantly improve the inhibitor's performance during storage and transport.[3]
Q3: Can 3,6-DTBC be used at high temperatures?
A3: While 3,6-DTBC is effective, its performance can be temperature-dependent. Some studies indicate that the effectiveness of tert-butyl catechol can diminish at elevated temperatures.[4][5] For high-temperature processes, it is crucial to consider the inhibitor's volatility and thermal stability. In some cases, combining 3,6-DTBC with a more thermally stable co-inhibitor may be necessary to achieve the desired level of inhibition.[6]
Q4: Is 3,6-DTBC suitable for all types of monomers?
A4: 3,6-DTBC is a versatile inhibitor used for a variety of monomers, including styrene and butadiene.[7][8][9] However, its efficiency can vary depending on the specific monomer and the polymerization conditions. It is always recommended to perform preliminary tests to determine the optimal concentration and effectiveness for your particular system.
Q5: How does the concentration of 3,6-DTBC affect its performance?
A5: The concentration of 3,6-DTBC is a critical parameter. Too little inhibitor may not be sufficient to prevent polymerization, while an excess can hinder the desired polymerization when it is intentionally initiated. The optimal concentration is typically in the parts-per-million (ppm) range and should be determined experimentally for each specific application.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the use of 3,6-DTBC.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Premature Polymerization During Storage | 1. Insufficient Inhibitor Concentration: The amount of 3,6-DTBC may be too low to effectively scavenge the free radicals being generated. 2. Depletion of Oxygen: Phenolic inhibitors like 3,6-DTBC often require trace oxygen to efficiently scavenge peroxide radicals.[3] An inert atmosphere can reduce their effectiveness. 3. Contamination: Impurities, such as peroxides or metal ions, can act as initiators and accelerate polymerization. | 1. Verify and Adjust Concentration: Analytically confirm the concentration of 3,6-DTBC. If low, add more inhibitor to reach the target level. 2. Ensure Minimal Oxygen Presence: For storage, ensure the monomer is not stored under a completely inert atmosphere. A small amount of air in the headspace is often beneficial. 3. Analyze for Contaminants: Test the monomer for common initiators. If present, purification may be necessary before adding the inhibitor. |
| Inhibitor Ineffectiveness at Elevated Temperatures | 1. Thermal Degradation: 3,6-DTBC may degrade or become less effective at higher temperatures.[4] 2. Increased Rate of Radical Formation: Higher temperatures accelerate the rate of free radical formation, potentially overwhelming the inhibitor.[5] | 1. Consider a Co-Inhibitor: Combine 3,6-DTBC with a more thermally stable inhibitor. This can provide a synergistic effect.[4] 2. Optimize Process Temperature: If possible, lower the processing temperature to a range where 3,6-DTBC is more effective. 3. Increase Inhibitor Concentration: A higher concentration may be needed to counteract the increased rate of radical generation at elevated temperatures.[10] |
| Discoloration of the Monomer | 1. Oxidation of the Inhibitor: Catechols can oxidize, especially in the presence of oxygen, alkalis, or certain metal ions like iron and copper, leading to colored byproducts.[8] | 1. Use Chelating Agents: If metal ion contamination is suspected, adding a chelating agent can sequester the ions and prevent them from catalyzing the oxidation of 3,6-DTBC. 2. Control pH: Avoid alkaline conditions, as they can promote the oxidation of the catechol. 3. Store in Appropriate Containers: Use storage containers made of materials that do not leach metal ions. |
| Difficulty Initiating Desired Polymerization | 1. Excess Inhibitor: Too much 3,6-DTBC will scavenge the radicals generated by the initiator, preventing the polymerization from starting. | 1. Remove the Inhibitor: Before initiating polymerization, remove the 3,6-DTBC. This can often be achieved by passing the monomer through an alumina column. 2. Adjust Initiator Concentration: In some cases, a higher concentration of the initiator can overcome the effect of the residual inhibitor. However, this should be done cautiously as it can affect the polymer properties. |
Part 3: Strategies for Improving Efficiency
Optimizing the performance of 3,6-DTBC involves a multi-faceted approach. The following strategies, grounded in scientific principles, can enhance its inhibitory effects.
Synergistic Effects with Co-Inhibitors
Combining 3,6-DTBC with other types of inhibitors can lead to a synergistic effect, where the combined inhibition is greater than the sum of the individual inhibitors.[4]
-
Mechanism of Synergy: Different inhibitors can target different types of radicals or function more effectively under different conditions. For instance, combining a phenolic inhibitor with a nitroxide-based inhibitor can provide broader protection. Phenolic inhibitors excel at scavenging peroxide radicals, while nitroxides can directly trap carbon-centered radicals.
-
Example Combination: A combination of 3,6-DTBC and a stable nitroxide radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be highly effective. The 3,6-DTBC can handle the initial scavenging of peroxide radicals, while TEMPO provides long-term stability by trapping growing polymer chains.
Experimental Protocol: Evaluating Inhibitor Synergy
-
Preparation of Monomer Samples: Prepare several samples of the monomer to be stabilized.
-
Addition of Inhibitors: To separate samples, add:
-
3,6-DTBC at its optimal concentration (e.g., 100 ppm).
-
A co-inhibitor (e.g., TEMPO) at its optimal concentration.
-
A combination of 3,6-DTBC and the co-inhibitor at various ratios.
-
A control sample with no inhibitor.
-
-
Induction Period Measurement: Heat the samples at a constant temperature and monitor the time it takes for polymerization to begin (the induction period). This can be measured by an increase in viscosity or by techniques like dilatometry.
-
Data Analysis: Compare the induction periods of the different samples. A significantly longer induction period for the combined inhibitor sample indicates a synergistic effect.
Impact of Environmental Factors
-
Temperature: As previously discussed, temperature is a critical factor. The efficiency of 3,6-DTBC generally decreases as temperature increases.[5][10] It is essential to characterize the performance of the inhibitor across the expected temperature range of your process.
-
Oxygen: The role of oxygen is nuanced. For storage at ambient temperatures, a small amount of dissolved oxygen is beneficial for phenolic inhibitors.[3] However, at high processing temperatures, oxygen can lead to the formation of undesirable colored byproducts and should generally be excluded.[3]
Visualization of the Inhibition Mechanism
The following diagram illustrates the primary mechanism by which 3,6-DTBC inhibits polymerization through free radical scavenging.
Caption: Free radical scavenging mechanism of 3,6-DTBC.
References
- IChemE. (n.d.). Polymerisation reaction inhibition: an alternative basis of safety.
-
Applied Analytics. (n.d.). Measuring TBC (tert-butyl catechol) - Polymerization Inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 22). The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-tert-Butylcatechol. Retrieved from [Link]
-
ResearchGate. (2023, November 16). The Effects of Structure and Oxidative Polymerization on Antioxidant Activity of Catechins and Polymers. Retrieved from [Link]
-
Prospector. (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from [Link]
-
Canyon Components. (n.d.). TERTIARY BUTYL CATECHOL OR P-TERT-BUTYLCATECHOL. Retrieved from [Link]
-
IOPscience. (n.d.). Inhibition performance for different inhibitors on the thermal polymerization of styrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Free radical scavenging mechanism in catechols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, February 12). PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions. Retrieved from [Link]
-
Semantic Scholar. (1996). The use of phenolic compounds as free-radical polymerization inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,6-Di-tert-butylcatecholates of trialkyl/triarylantimony(V). Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, February 20). Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells. Retrieved from [Link]
-
Mystrica. (n.d.). Catechol oxidase. Retrieved from [Link]
- Google Patents. (n.d.). US9605203B2 - Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof before polymerization.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Reactivity of Phenols toward Peroxy Radicals. I. Inhibition of the Oxidation and Polymerization of Methyl Methacrylate by Phenols in the Presence of Air. Retrieved from [Link]
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ResearchGate. (n.d.). High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. Retrieved from [Link]
-
MDPI. (n.d.). Polyphenols from Byproducts: Their Applications and Health Effects. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, October 30). Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, June 30). A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and 3-methylcatechol). Retrieved from [Link]
-
National Toxicology Program. (n.d.). TOX-70: Toxicity Studies of p-tert-Butylcatechol (CASRN 98-29-3) Administered in Feed to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
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How to avoid interference in electrochemical analysis of 3,6-Di-tert-butyl-catechol
Welcome to the technical support center for the electrochemical analysis of 3,6-Di-tert-butyl-catechol (3,6-DTBC). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during electrochemical measurements. As Senior Application Scientists, we have compiled this information to help you troubleshoot interference issues and optimize your analytical methods for accurate and reproducible results.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causal explanations and step-by-step protocols for resolution.
Problem: My cyclic voltammogram shows overlapping peaks. How can I resolve the signal for 3,6-DTBC from other compounds?
Overlapping voltammetric signals are a common issue, especially when analyzing complex mixtures containing structurally similar compounds like other catechols or hydroquinone isomers.[1] These compounds often have similar redox potentials, making individual quantification difficult. The key to resolving these signals lies in exploiting subtle differences in their electrochemical behavior through strategic experimental modifications.
Causality: The oxidation potential of phenolic compounds is highly dependent on their chemical environment and interaction with the electrode surface. By altering the pH of the supporting electrolyte or modifying the electrode surface, we can selectively shift the oxidation potential of our target analyte (3,6-DTBC) away from interfering species.
Solution 1: pH Optimization of the Supporting Electrolyte
The electrochemical oxidation of 3,6-DTBC is a proton-coupled electron transfer process.[2] Therefore, the pH of the supporting electrolyte has a significant impact on the peak potential (Eₚ). By systematically varying the pH, you can often find a window where the peak separation between 3,6-DTBC and an interferent is maximized.
Experimental Protocol: pH Optimization
-
Prepare a series of buffer solutions (e.g., 0.1 M phosphate buffer) with pH values ranging from 4.0 to 8.0. It has been observed for similar catechols that a pH around 6.0 often provides a good response.[3]
-
Prepare a stock solution of your sample containing 3,6-DTBC and the suspected interfering species.
-
Record the cyclic voltammogram (CV) or differential pulse voltammogram (DPV) of the mixture in each buffer solution.
-
Plot the peak potential (Eₚ) for each compound as a function of pH.
-
Identify the pH value that provides the largest peak-to-peak separation (ΔEₚ) between 3,6-DTBC and the interferent. This pH should be used for all subsequent analyses. For many dihydroxybenzene isomers, pH 7.0 provides good separation and sensitivity.[4]
Table 1: Illustrative Effect of pH on Peak Potential (Eₚ) for Dihydroxybenzene Isomers
| pH | Catechol (CC) Eₚ (V vs. Ag/AgCl) | Hydroquinone (HQ) Eₚ (V vs. Ag/AgCl) | ΔEₚ (V) |
| 4.0 | +0.35 | +0.28 | 0.07 |
| 5.0 | +0.29 | +0.22 | 0.07 |
| 6.0 | +0.24 | +0.15 | 0.09 |
| 7.0 | +0.18 | +0.08 | 0.10 |
Note: These are representative values. Actual potentials for 3,6-DTBC may vary based on the electrode and experimental conditions.
Solution 2: Electrode Surface Modification
Using a chemically modified electrode is a powerful strategy to enhance selectivity and sensitivity.[5] Modifications can introduce catalytic effects or specific binding sites that favor the reaction of 3,6-DTBC at a distinct potential. Materials like carbon nanotubes (CNTs), graphene, and conductive polymers are commonly used.[1][6][7]
Experimental Protocol: Preparation of a Carbon Nanotube (CNT) Modified Glassy Carbon Electrode (GCE)
-
GCE Pre-treatment:
-
Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with ultrapure water.
-
Sonicate the electrode in a 1:1 solution of ethanol and water for 2 minutes to remove any residual alumina particles.
-
Allow the electrode to dry completely.
-
-
Modifier Preparation:
-
Disperse 1 mg of multi-walled carbon nanotubes (MWCNTs) in 1 mL of a suitable solvent like N,N-dimethylformamide (DMF).
-
Sonicate the dispersion for 30-60 minutes to ensure homogeneity.
-
-
Electrode Modification:
-
Carefully drop-cast a small aliquot (e.g., 5 µL) of the MWCNT dispersion onto the polished GCE surface.
-
Allow the solvent to evaporate completely under an infrared lamp or in a desiccator. The resulting electrode is designated MWCNT/GCE.
-
-
Activation (Optional but Recommended):
-
Activate the MWCNT/GCE by cycling the potential in the supporting electrolyte (e.g., 0.1 M PBS) for several scans until a stable voltammogram is obtained.
-
The high surface area and enhanced electron transfer kinetics of the MWCNTs can significantly improve the electrochemical response, often leading to better peak resolution and lower detection limits.[7][8]
Problem: The signal (peak current) decreases with repeated measurements. What is causing this and how can I prevent it?
A decreasing signal over consecutive scans is a classic symptom of electrode fouling.[9]
Causality: The electrochemical oxidation of 3,6-DTBC produces its corresponding o-quinone derivative, 3,6-di-tert-butyl-o-benzoquinone.[10] This product, or subsequent reaction products, can adsorb onto or polymerize on the electrode surface. This forms an insulating layer that passivates the electrode, blocking the active sites and impeding electron transfer from the analyte in the solution, which reduces the measured current in subsequent scans.[9]
Solution: Anti-Fouling Strategies
-
Electrochemical Cleaning/Activation: Between measurements, the electrode surface can be regenerated. A common method is to apply a specific potential or run several cleaning cycles in a blank buffer solution.
-
Protocol: After each measurement, transfer the electrode to a cell containing only the supporting electrolyte. Run several CV cycles over a wide potential window to oxidatively or reductively desorb the fouling species.
-
-
Use of Modified Electrodes: Many electrode modifications that enhance selectivity also exhibit anti-fouling properties. Nanomaterials can create a more robust and regenerative surface. For example, a poly(gibberellic acid)-modified electrode has shown high selectivity and anti-interfering properties.[11]
-
Solvent Selection: The electrochemical oxidation of catechols can sometimes lead to different reaction pathways in different solvents. Studies on 3,5-di-tert-butylcatechol have been conducted in ethanol/water mixtures, which can influence the stability of the resulting quinone and subsequent reactions.[10] Experimenting with the solvent composition may help minimize fouling.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental electrochemical reaction of this compound?
The electrochemical analysis of 3,6-DTBC is based on its oxidation at an electrode surface. The catechol moiety undergoes a two-electron, two-proton oxidation to form the corresponding o-quinone, as illustrated below. This is a quasi-reversible process.[12]
Caption: Redox mechanism of this compound.
Q2: Why is the choice of electrochemical technique important? Should I use CV or DPV?
The choice of technique depends on your analytical goal.
-
Cyclic Voltammetry (CV): This is the ideal technique for initial characterization. It provides information about the redox potentials, reversibility of the reaction, and potential fouling.[13]
-
Differential Pulse Voltammetry (DPV): This technique is superior for quantitative analysis, especially at low concentrations. DPV has enhanced sensitivity because it minimizes the contribution from background (capacitive) current, resulting in a well-defined, peak-shaped output and lower detection limits.[6][14] For resolving overlapping signals, DPV is almost always the preferred method over CV.
Caption: General workflow for real sample preparation.
References
-
Electrochemical Determination of Catechol Using a Disposable Printed Electrode with Conductive Ink Based on Graphite and Carbon Black. (2024). MDPI. Retrieved from [Link]
-
Simultaneous and Interference-Free Detection of Hydroquinone and Catechol on Poly (Evans Blue)-Modified Glassy Carbon Electrode. (2016). ResearchGate. Retrieved from [Link]
-
Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
The effect of pH on (a) the peak current response (b) peak potential of 1mM Catechol 0.1 M phosphate buffer pH 6, using screen printed graphite Electrode. (n.d.). ResearchGate. Retrieved from [Link]
-
3,6-di-tert-butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. (2010). SpringerLink. Retrieved from [Link]
-
3,6-Di-tert-butylcatecholates of trialkyl/triarylantimony(V). (n.d.). ResearchGate. Retrieved from [Link]
-
(A) Effect of pH on the peak separation and peak current for the oxidation of HQ and CT (100.0 µM each). (n.d.). ResearchGate. Retrieved from [Link]
-
Highly Selective and Sensitive Voltammetric Method for the Detection of Catechol in Tea and Water Samples Using Poly(gibberellic acid)-Modified Carbon Paste Electrode. (2022). ResearchGate. Retrieved from [Link]
-
Simultaneous Electrochemical Detection of Catechol and Hydroquinone Based on a Carbon Nanotube Paste Electrode Modified with Electro-Reduced Graphene Oxide. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Improvement of the electrochemical detection of catechol by the use of a carbon nanotube based biosensor. (2007). Royal Society of Chemistry. Retrieved from [Link]
-
(A) Effect of pH on the anodic peak potential (B) Effect of pH on the peak current of acetaminophen (2.439 ×10-4 mol L-1) using ESPE. (n.d.). ResearchGate. Retrieved from [Link]
-
How to avoid interfering electrochemical reactions in ESI-MS analysis. (2018). PubMed. Retrieved from [Link]
-
How pH affects electrochemical processes. (2022). Science. Retrieved from [Link]
-
The Simultaneous Electrochemical Detection of Catechol and Hydroquinone with [Cu(Sal-β-Ala)(3,5-DMPz)2]/SWCNTs/GCE. (2016). MDPI. Retrieved from [Link]
-
Analysis of catechol, 4-methylcatechol and dopamine electrochemical reactions on different substrate materials and pH conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative. (2006). INIS-IAEA. Retrieved from [Link]
-
Electrochemical detection of hydroquinone and catechol with covalent organic framework modified carbon paste electrode. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of pH on the oxidation peak current (A) and oxidation peak potential (B) of catechol, resorcinol and hydroquinone. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrochemical Study of Interaction of 3, 5-Ditertiarybutyl Catechol with Fe(III) Complexes of N-Salicylidene-L-Amino Acids. (2011). Science Alert. Retrieved from [Link]
-
Cyclic voltammograms of 0.1 mM 3,5-di-tert-butylcatechol (1) in the presence of 30 mM 4-methylbenzylamine (2b) at various scan rates. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective electrochemical detection of hydroquinone and catechol at a one-step synthesised pine needle-like nano-CePO4 modified carbon paste electrode. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Recent strategies to minimise fouling in electrochemical detection systems. (2016). ResearchGate. Retrieved from [Link]
-
Voltammetric determination of catechol and hydroquinone using nitrogen-doped multiwalled carbon nanotubes modified with nickel nanoparticles. (2018). PubMed. Retrieved from [Link]
Sources
- 1. Simultaneous Electrochemical Detection of Catechol and Hydroquinone Based on a Carbon Nanotube Paste Electrode Modified with Electro-Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective electrochemical detection of hydroquinone and catechol at a one-step synthesised pine needle-like nano-CePO4 modified carbon paste electrode - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the electrochemical detection of catechol by the use of a carbon nanotube based biosensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Voltammetric determination of catechol and hydroquinone using nitrogen-doped multiwalled carbon nanotubes modified with nickel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for 3,6-Di-tert-butyl-catechol Reactions
Welcome to the technical support center for the catalytic oxidation of 3,6-Di-tert-butyl-catechol (DTBC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to this compound Oxidation
The oxidation of this compound (DTBC) to 3,6-Di-tert-butyl-o-benzoquinone (DTBQ) is a critical transformation in synthetic chemistry, often serving as a model reaction for evaluating the activity of oxidation catalysts. The reaction's progress can be conveniently monitored by the formation of the colored product DTBQ, which exhibits a characteristic absorption maximum around 400 nm.[1] This guide will walk you through catalyst selection, experimental setup, and troubleshooting common issues to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and how is it monitored?
The core reaction is the oxidation of this compound to 3,6-Di-tert-butyl-o-benzoquinone. This is typically achieved using a catalyst and an oxidant, often molecular oxygen from the air. The progress of the reaction is readily monitored spectrophotometrically by measuring the increase in absorbance at approximately 400 nm, which corresponds to the formation of the quinone product.[1]
Q2: What are the common types of catalysts used for this reaction?
A variety of catalysts can be employed, broadly categorized as homogeneous and heterogeneous.
-
Homogeneous catalysts are soluble in the reaction medium and include metal complexes of copper, manganese, cobalt, and iron.[2][3] These often exhibit high activity and selectivity due to well-defined active sites.
-
Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid solution) and offer the advantage of easy separation and recycling.
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific requirements of your experiment.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally high due to well-defined active sites. | Can be lower or less selective due to less defined active sites. |
| Catalyst Separation | Often difficult and may require techniques like chromatography. | Easy separation through filtration. |
| Recycling | Can be challenging and expensive. | Generally straightforward. |
| Reaction Conditions | Typically milder temperatures. | Can often withstand harsher conditions. |
Q4: What is a typical solvent for this reaction?
Methanol is a commonly used solvent due to the good solubility of both the catechol substrate and the quinone product.[1][4] Other solvents like dichloromethane and acetonitrile have also been successfully used.[3] The choice of solvent can influence the reaction rate and selectivity.
Troubleshooting Guide
This section addresses common problems encountered during the oxidation of DTBC.
Problem 1: Low or No Product Formation
Q: I am not observing the expected increase in absorbance at 400 nm. What could be the issue?
A: Several factors can contribute to low or no product formation. Consider the following troubleshooting steps:
-
Catalyst Inactivity:
-
Cause: The catalyst may be inactive or may have degraded. Some catalysts are sensitive to air and moisture.
-
Solution: Ensure your catalyst has been stored under the recommended conditions (e.g., in a desiccator or under an inert atmosphere). If possible, verify the catalyst's integrity through analytical techniques. For some commercially available catalysts, it's advisable to use a fresh batch.
-
-
Insufficient Oxidant:
-
Cause: The reaction relies on an oxidant, typically molecular oxygen. If the reaction mixture is not adequately exposed to air, the reaction can be slow or stall.
-
Solution: Ensure the reaction is performed in a vessel that allows for sufficient headspace and good mixing to facilitate oxygen dissolution from the air into the solution. For faster reactions, you can bubble air or oxygen through the reaction mixture.
-
-
Incorrect pH:
-
Cause: The catalytic activity of many metal complexes is pH-dependent. For catechol oxidase mimics, the optimal pH is often in the neutral range (around 7).[5] Highly acidic or basic conditions can protonate or deprotonate the catalyst or substrate, hindering the reaction.[6]
-
Solution: Check the pH of your reaction mixture. If necessary, use a suitable buffer to maintain the optimal pH for your specific catalyst.
-
-
Low Temperature:
-
Cause: Like most chemical reactions, the rate of oxidation is temperature-dependent. Room temperature may not be sufficient for less active catalysts.
-
Solution: Gently warming the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can lead to catalyst decomposition or the formation of side products.
-
Problem 2: Fast Initial Reaction Rate Followed by a Plateau
Q: The reaction starts quickly but then stops before all the substrate is consumed. What is happening?
A: This is a classic sign of catalyst deactivation.
-
Cause: The catalyst may be unstable under the reaction conditions. Mechanisms of deactivation include:
-
Formation of inactive species: The catalyst may be converted into an inactive form during the reaction.
-
Product inhibition: The product (DTBQ) or a byproduct may bind to the catalyst's active site and inhibit its activity.
-
Oxidative degradation: The catalyst itself may be oxidized and degraded over time.
-
-
Solution:
-
Lower catalyst loading: Using a very high catalyst concentration can sometimes lead to faster deactivation. Try reducing the catalyst loading.
-
Incremental substrate addition: Adding the substrate in portions rather than all at once can sometimes prolong the catalyst's lifetime.
-
Choose a more robust catalyst: If deactivation is persistent, you may need to select a more stable catalyst for your application.
-
Problem 3: Formation of Unwanted Side Products
Q: My final reaction mixture has a different color than the expected yellow-orange of DTBQ, and I see multiple spots on my TLC plate. What are these side products?
A: The presence of bulky tert-butyl groups on DTBC helps to prevent some side reactions, but they can still occur.[1]
-
Possible Side Reactions:
-
Dimerization/Polymerization: The quinone product can undergo further reactions to form dimers or oligomers, especially under certain pH conditions.[7]
-
Ring Opening: Although less common for DTBC, oxidative cleavage of the aromatic ring can occur with highly reactive catalysts or oxidants, leading to a variety of smaller, often colorless, byproducts.[8]
-
Formation of semiquinone radicals: Radical species can be formed, which can then lead to a variety of coupling products.[8]
-
-
Solution:
-
Optimize reaction time: Stop the reaction as soon as the starting material is consumed to minimize the formation of subsequent products.
-
Adjust pH: The formation of some side products is pH-dependent. Experiment with different pH values to find the optimal conditions for selectivity.
-
Purification: If side products are unavoidable, you will need to purify your desired product using techniques like column chromatography.
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation of DTBC
This protocol provides a starting point for a typical experiment.
-
Preparation:
-
In a suitable reaction vessel (e.g., a round-bottom flask with a stir bar), dissolve this compound (DTBC) in methanol to a final concentration of 10 mM.
-
-
Catalyst Addition:
-
Add the catalyst solution to the DTBC solution. The final catalyst concentration will typically be much lower than the substrate concentration (e.g., 0.1 mol%).
-
-
Reaction Monitoring:
-
Immediately after adding the catalyst, start monitoring the reaction by taking aliquots at regular intervals.
-
Dilute the aliquots with methanol and measure the UV-Vis spectrum, focusing on the absorbance at ~400 nm.
-
-
Data Analysis:
-
Plot the absorbance at 400 nm versus time to obtain the reaction profile. The initial slope of this curve is proportional to the initial reaction rate.
-
Protocol 2: Screening of Catalysts
This protocol allows for the efficient comparison of multiple catalysts.
-
Stock Solutions:
-
Prepare a stock solution of DTBC in methanol (e.g., 100 mM).
-
Prepare stock solutions of each catalyst to be tested in methanol (e.g., 1 mM).
-
-
Reaction Setup:
-
In a multi-well plate or a series of vials, add the DTBC stock solution and methanol to reach the desired final substrate concentration and volume.
-
-
Initiation and Monitoring:
-
Add the catalyst stock solutions to their respective wells/vials to initiate the reactions simultaneously.
-
Use a plate reader or a UV-Vis spectrophotometer to monitor the absorbance at 400 nm in each well/vial over time.
-
-
Comparison:
-
Compare the initial rates of reaction for each catalyst to determine their relative activities.
-
Catalyst Performance Comparison
The following table provides a comparison of turnover frequencies for different types of catalysts in the oxidation of a similar substrate, 3,5-di-tert-butylcatechol. This can serve as a general guide for catalyst selection.
| Catalyst Type | Metal Center | Ligand Type | Turnover Frequency (kcat, h⁻¹) | Reference |
| Mononuclear Complex | Manganese | bis(picolyl)(N-methylimidazole-2-yl)amine | 86 ± 7 | [2][9] |
| Mononuclear Complex | Manganese | bis(N-methylimidazole-2-yl)(picolyl)amine | 101 ± 4 | [2][9] |
| Mononuclear Complex | Manganese | bis(picolyl)(N-methylimidazole-2-yl)amine with Cl⁻ | 230 ± 4 | [2][9] |
| Dinuclear Complex | Copper | N-(2-hydroxybenzyl)-N-(2-picolyl)glycine | 7.2 x 10³ | [1] |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for screening catalysts for DTBC oxidation.
Caption: Workflow for catalyst screening.
Catalytic Cycle
This diagram shows a proposed catalytic cycle for the oxidation of DTBC by a generic dicopper(II) complex.
Caption: Proposed catalytic cycle.
Safety Precautions
-
This compound (DTBC): Avoid contact with skin and eyes. Do not breathe dust.[10]
-
3,6-Di-tert-butyl-o-benzoquinone (DTBQ): Causes serious eye irritation.[11]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Handle all chemicals in a well-ventilated area or a fume hood.[12] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11][13] Dispose of chemical waste according to your institution's guidelines.[12]
References
-
Gerd, H., Karsten, M., & Stephan, K. (2004). Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation. Inorganic Chemistry, 43(19), 5965–5975. [Link]
-
PubMed. (n.d.). Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation. [Link]
-
Wikipedia. (n.d.). Catechol oxidase. [Link]
-
Harrington, M. J., & Waite, J. H. (2009). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. Journal of Biological Chemistry, 284(19), 12753–12761. [Link]
-
Riouchi, H., et al. (2025). Extract and molecular docking an exploring the oxidation of 3,5-di- tert-butylcatechol and 2-aminophenol in the presence. Moroccan Journal of Chemistry, 13(1), 145-167. [Link]
-
ACS Publications. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(8), 5486–5495. [Link]
-
National Institutes of Health. (2021). Improving Reproducibility of Catecholase-like Catalysis by Investigating Reaction Conditions and Autoxidation. ACS Omega, 6(1), 104-110. [Link]
-
Galvita, V. (2021, April 15). Catalyst deactivation. YouTube. [Link]
-
PubMed. (n.d.). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. [Link]
-
Adam, W., et al. (2015). Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. New Journal of Chemistry, 39(8), 5854-5859. [Link]
-
National Institutes of Health. (2016). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 45(4), 1467-1476. [Link]
-
Acholla, F. V., & Mertes, K. B. (1989). Catalytic oxidation of 3,5-di-tertbutyl catechol (3,5-dtbc) and 2,6-di-tertbutyl phenol (2,6-dtbp) by copper(ii) and cobalt(ii) complexes of a binucleating tetrapyrrole macrocycle. Bulletin of the Chemical Society of Ethiopia, 3(1), 17-24. [Link]
-
Pillar, E. A., Zhou, R., & Guzman, M. I. (2015). Heterogeneous Oxidation of Catechol. The Journal of Physical Chemistry A, 119(41), 10349–10359. [Link]
-
ResearchGate. (n.d.). Figure 2. Oxidation of the 3,5-di-tert-butylcatechol by the catalyst. [Link]
-
PubMed. (n.d.). Theoretical study of the catalytic mechanism of catechol oxidase. [Link]
-
Sciencing. (2022, March 24). The Effects Of pH On Catechol Oxidase. [Link]
-
Russian Journal of General Chemistry. (2010). 3,6-di-tert-butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. Russian Journal of General Chemistry, 80(3), 538-542. [Link]
-
ResearchGate. (n.d.). (PDF) Oxidation of 3,5-di-tert-butylcatechol in the presence of V-polyoxometalate. [Link]
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- 2. Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencing.com [sciencing.com]
- 6. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 7. pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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Common experimental errors in assessing 3,6-Di-tert-butyl-catechol antioxidant activity
Welcome to the technical support center for the experimental assessment of 3,6-Di-tert-butyl-catechol (3,6-DTBC) antioxidant activity. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the generation of accurate, reproducible data. Here, we move beyond simple protocols to address the causal relationships behind experimental phenomena, providing you with a self-validating framework for your research.
Section 1: Foundational Knowledge & General FAQs
Before delving into assay-specific issues, it's crucial to understand the fundamental properties of 3,6-DTBC and how they influence experimental design. 3,6-DTBC is a sterically hindered catechol. Its antioxidant activity primarily stems from the ability of its two hydroxyl (-OH) groups to donate hydrogen atoms to neutralize free radicals, converting the catechol into a more stable ortho-quinone.[1][2]
Caption: Hydrogen atom transfer (HAT) mechanism of 3,6-DTBC.
Frequently Asked Questions (General)
Q1: What is the best solvent for dissolving 3,6-DTBC for antioxidant assays?
A1: The choice of solvent is critical as it can significantly influence measured antioxidant activity.[3][4] 3,6-DTBC is moderately lipophilic. While methanol is commonly used for DPPH and other assays, its high polarity may not be optimal for dissolving a sterically hindered phenol.[5][6]
-
Recommendation: Start with ethanol or a 70% ethanol-water mixture.[3][7] This often provides a good balance of solubility for the compound while being compatible with common assay reagents. Always run a solubility test first to ensure your compound is fully dissolved at the highest concentration used. Inconsistent results are often traced back to poor solubility.[8]
Q2: How should I store 3,6-DTBC solutions? Are they stable?
A2: Catechol solutions can be susceptible to auto-oxidation, especially when exposed to light, air (oxygen), and certain metal ions, or at non-neutral pH. The tert-butyl groups on 3,6-DTBC offer some steric protection, but degradation is still a concern.[9]
-
Best Practice: Prepare fresh solutions for each experiment. If you must store them, even for a short period, do so in amber vials at -20°C and purge the headspace with an inert gas like nitrogen or argon.[9] The product itself should be stored in a tightly closed container in a dry environment.
Q3: Can 3,6-DTBC act as a pro-oxidant? This could complicate the interpretation of my results.
A3: Yes, this is a critical and often overlooked aspect of catechol chemistry. Under certain conditions, particularly in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺), catechols can exhibit pro-oxidant activity.[10][11] They can reduce the metal ions, which then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.
-
Experimental Consideration: If your sample matrix contains metal ions, this pro-oxidant effect can interfere with your antioxidant measurement.[10] Consider incorporating a chelating agent like EDTA into your buffer system to sequester metal ions, but be aware this may also affect assays that rely on metal reduction (e.g., FRAP).[12] This dual activity is why it's essential to use multiple assays to build a complete profile.[13][14][15]
Section 2: Assay-Specific Troubleshooting Guides
This section addresses common problems encountered in widely used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Q4: My DPPH assay reaction is very slow and doesn't seem to reach a stable endpoint, even after 30 minutes. Why?
A4: This is a classic issue when testing sterically hindered phenols like 3,6-DTBC. The bulky tert-butyl groups can physically obstruct the approach of the large DPPH radical to the hydroxyl groups. This leads to slow reaction kinetics.[8][16]
-
Causality: The standard 30-minute endpoint for a DPPH assay is often based on fast-acting antioxidants like ascorbic acid or Trolox.[17] Applying this fixed time point to a slow-reacting compound will lead to a significant underestimation of its antioxidant capacity.[16]
-
Solution: Perform a kinetic study. Take readings at multiple time points (e.g., 5, 15, 30, 60, 90, 120 minutes) to determine when the reaction reaches a true plateau.[18] Report your results at this determined endpoint, specifying the time. Some studies suggest that for certain compounds, the reaction may take hours.[16]
Q5: My IC₅₀ values for 3,6-DTBC are inconsistent between experiments and don't match published data. What am I doing wrong?
A5: This often stems from inconsistencies in reaction stoichiometry and how concentrations are reported.[19][20] The IC₅₀ value is highly dependent on the initial concentration of the DPPH radical.[16]
-
Causality: Many reports fail to properly normalize the antioxidant concentration relative to the DPPH concentration, making cross-study comparisons impossible.[19] The correct way to express this is as a molar ratio of antioxidant to DPPH• at the 50% inhibition point.
-
Solution:
-
Standardize DPPH Concentration: Always use a precise initial concentration of DPPH, and verify it spectrophotometrically before each experiment.
-
Control Your Control: Ensure your positive control (e.g., Trolox, Ascorbic Acid) yields consistent IC₅₀ values, validating your reagent and technique.[21]
-
Report Molar Ratios: In addition to the IC₅₀ (in µg/mL or µM), calculate and report the stoichiometry (moles of 3,6-DTBC required to scavenge 1 mole of DPPH at the IC₅₀). This provides a more absolute and comparable value.[19]
-
Q6: I've noticed a slight color in my 3,6-DTBC solution, and my blank-corrected results are still strange. Could there be spectral interference?
A6: Yes. The oxidized product of 3,6-DTBC, 3,6-di-tert-butyl-o-quinone, has a characteristic absorbance around 400 nm.[22][23] While the DPPH assay is read at ~517 nm, the tail of this product's absorbance peak might extend into the measurement wavelength, causing interference.[24]
-
Causality: Standard blank correction (sample + solvent) doesn't account for the formation of a colored product during the reaction.[12][25]
-
Solution:
-
Run a "Quenched" Blank: After the reaction is complete, add a high concentration of a standard antioxidant (like ascorbic acid) to fully quench any remaining DPPH radical. Scan the spectrum of this solution. Any remaining absorbance at 517 nm is likely due to your oxidized product or other interferents.
-
Spectral Analysis: Instead of a single-wavelength reading, scan the entire visible spectrum over time. This allows you to observe the decrease in the DPPH peak (517 nm) and the potential appearance of the quinone product peak (~400 nm), providing a more complete picture of the reaction.[26]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Q7: Why are my TEAC (Trolox Equivalent Antioxidant Capacity) values from the ABTS assay significantly different from the results I got with DPPH?
A7: This is expected and highlights the importance of using multiple assays. DPPH and ABTS assays operate on different principles and in different environments.
-
Mechanistic Differences: The ABTS radical cation is scavenged by both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, whereas DPPH is dominated by HAT.[8] Catechols are proficient in both.
-
Solvent and pH: The ABTS assay is often conducted in aqueous buffer systems (e.g., PBS pH 7.4), while DPPH is typically in an organic solvent like methanol.[27] The antioxidant activity and reaction kinetics of a phenolic compound are highly dependent on pH and solvent polarity.[28][29] 3,6-DTBC will behave differently in an aqueous versus an alcoholic environment.
-
Steric Hindrance: The ABTS radical is sterically more accessible than the DPPH radical. Therefore, a hindered phenol like 3,6-DTBC may react more readily and completely with ABTS, potentially yielding a higher apparent antioxidant capacity.
Q8: My ABTS results show high variability. What are the most common sources of error?
A8: The ABTS assay's primary source of error is the stability of the pre-formed radical cation.
-
Radical Generation: The reaction between ABTS and potassium persulfate to generate the radical cation takes 12-16 hours and is sensitive to light and temperature.[8][12] Incomplete or inconsistent radical generation is a major cause of variability.
-
Radical Dilution: The diluted ABTS•⁺ working solution is only stable for a limited time. Its absorbance will slowly decrease on its own. It is critical to dilute it to the working absorbance (0.70 ± 0.02 at 734 nm) immediately before use and to take readings from your control wells throughout the experiment to monitor for any decay.[30]
-
Reaction Time: While often faster than DPPH, the reaction with 3,6-DTBC may still require a defined incubation time. A fixed 6-minute endpoint may not be sufficient.[31] Perform a kinetic scan to determine the optimal reaction time, as you would for the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Q9: My 3,6-DTBC sample shows lower-than-expected ORAC values. Is this assay suitable for this compound?
A9: The ORAC assay is an excellent HAT-based method, but catechols can present unique challenges.
-
Causality & Solution:
-
Solubility: The ORAC assay is performed in an aqueous buffer (typically pH 7.4).[32] The moderately lipophilic 3,6-DTBC may have poor solubility, leading to an underestimation of its capacity. Consider using a co-solvent or a solubilizing agent like randomly methylated beta-cyclodextrin (RMCD) to improve its aqueous solubility, but ensure the agent itself does not interfere with the assay.[33]
-
Interference with Fluorescein: While less common, there is a possibility that the catechol or its oxidation products could interact with the fluorescein probe, either by quenching its fluorescence directly or through secondary reactions. Run appropriate controls, including 3,6-DTBC without the AAPH radical generator, to check for any direct effect on the probe.
-
Section 3: Standardized Protocols & Data Summary
To ensure consistency, the following detailed protocols are provided.
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. Prepare fresh weekly.
-
DPPH Working Solution (~0.1 mM): Dilute the stock solution 1:1 with methanol to achieve an absorbance of 1.0 ± 0.05 at 517 nm. Prepare fresh daily.[12]
-
3,6-DTBC Stock Solution (1 mg/mL): Dissolve 10 mg of 3,6-DTBC in 10 mL of ethanol.
-
Positive Control (Trolox): Prepare a 1 mg/mL stock solution in ethanol.
-
-
Assay Procedure (96-well plate):
-
Add 20 µL of sample, standard, or solvent (for blank) to respective wells.[8]
-
Add 180 µL of DPPH working solution to all wells.
-
Incubate in the dark at room temperature. Take readings at multiple time points (e.g., 30, 60, 90 min) to establish reaction kinetics.
-
Measure absorbance at 517 nm.
-
-
Calculation:
-
% Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
Plot % Inhibition vs. concentration to determine the IC₅₀ value.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
ABTS Stock (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Stock (2.45 mM): Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of deionized water.
-
ABTS•⁺ Radical Solution: Mix the two stock solutions in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]
-
ABTS•⁺ Working Solution: Dilute the radical solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[30]
-
-
Assay Procedure (96-well plate):
-
Add 10 µL of sample, standard, or solvent to wells.[8]
-
Add 190 µL of the ABTS•⁺ working solution.
-
Incubate at room temperature for a pre-determined time (e.g., 7 minutes, or based on kinetic analysis).
-
Measure absorbance at 734 nm.
-
-
Calculation:
-
Calculate % Inhibition as in the DPPH assay.
-
Express results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the slope of the dose-response curve for 3,6-DTBC to that of Trolox.
-
Data Interpretation Summary
| Parameter | DPPH Assay | ABTS Assay | ORAC Assay |
| Principle | Primarily Hydrogen Atom Transfer (HAT)[8] | Mixed HAT and Single Electron Transfer (SET)[8] | Hydrogen Atom Transfer (HAT)[32] |
| Radical | DPPH• (stable nitrogen radical) | ABTS•⁺ (radical cation) | Peroxyl Radical (ROO•) |
| Solvent | Organic (Methanol, Ethanol) | Aqueous or Organic | Aqueous Buffer (pH 7.4) |
| Wavelength | ~517 nm | ~734 nm[30] | Excitation: 485 nm, Emission: 520 nm |
| Key Issue for 3,6-DTBC | Slow kinetics due to steric hindrance; potential product interference.[16] | Generally faster reaction; results sensitive to pH and solvent. | Potential for low aqueous solubility leading to underestimation.[33] |
| Best Practice | Perform full kinetic analysis to find the true reaction endpoint. | Use fresh radical solution; standardize incubation time. | Confirm solubility; use co-solvents if necessary. |
Section 4: Troubleshooting Workflow
If you encounter unexpected results, follow this logical troubleshooting workflow to identify the source of the error.
Caption: A decision tree for troubleshooting common antioxidant assay problems.
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Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Publications. [Link]
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Solvent Effect on Antioxidant Activity and Total Phenolic Content of Betula alba and Convolvulus arvensi. SciSpace. [Link]
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Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. MDPI. [Link]
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Antioxidant Activity of Diatomic Phenols. PubMed Central. [Link]
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Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films. ResearchGate. [Link]
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Spectral analysis allows using the DPPH* UV–Vis assay to estimate antioxidant activity of colored compounds. ResearchGate. [Link]
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Simultaneously Determined Antioxidant and Pro-Oxidant Activity of Randomly Selected Plant Secondary Metabolites and Plant Extracts. MDPI. [Link]
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Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films. Frontiers. [Link]
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Concentration Dependence of Anti- and Pro-Oxidant Activity of Polyphenols as Evaluated with a Light-Emitting Fe2+-Egta-H2O2 System. National Institutes of Health (NIH). [Link]
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Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time. ResearchGate. [Link]
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Reaction time and DPPH concentration influence antioxidant activity and kinetic parameters of bioactive molecules and plant extracts in the reaction with the DPPH radical. ResearchGate. [Link]
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Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? ResearchGate. [Link]
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A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC 50 determination by UV-Vis spectroscopy. PubMed. [Link]
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Kinetics and concentration effects of antioxidant−DPPH radical... ResearchGate. [Link]
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Pro- and Anti-oxidant Properties of Redox-Active Catechol-Chitosan Films. PubMed Central. [Link]
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A kinetic-based stopped-flow DPPH method. ResearchGate. [Link]
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Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. MDPI. [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PubMed Central. [Link]
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A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV–Vis spectroscopy. ResearchGate. [Link]
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Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group. RSC Publishing. [Link]
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Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]
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Spectral analysis allows using the DPPH* UV–Vis assay to estimate antioxidant activity of colored compounds. Semantic Scholar. [Link]
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Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. MDPI. [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health (NIH). [Link]
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TERT BUTYL CATECHOL. Ataman Kimya. [Link]
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Can anyone help me in getting a good Rsquare for my DPPH assay and point some errors in experimental design? ResearchGate. [Link]
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ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]
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Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. National Institutes of Health (NIH). [Link]
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Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds? Chemical Papers. [Link]
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Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. [Link]
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Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. ResearchGate. [Link]
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Three different but synergistic testing principles are shown... ResearchGate. [Link]
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Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives. SciELO. [Link]
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Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method. PubMed Central. [Link]
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Oxidation reaction of the 3,5-di-tert-butylcatechol by catecholase... ResearchGate. [Link]
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Toxicity Studies of p-tert-Butylcatechol (CASRN 98-29-3) Administered in Feed to F344/N Rats and B6C3F1 Mice. National Toxicology Program, National Institutes of Health. [Link]
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Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. RSC Publishing. [Link]
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Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. ResearchGate. [Link]
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The additive properties of Oxygen Radical Absorbance Capacity (ORAC) assay: the case of essential oils. PubMed. [Link]
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Refinement of protocols for studying metal complexes with 3,6-Di-tert-butyl-catechol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal complexes of 3,6-Di-tert-butyl-catechol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, characterization, and handling of these fascinating redox-active compounds. The question-and-answer format is intended to directly address specific experimental issues with field-proven insights and scientifically grounded explanations.
Section 1: Synthesis and Handling of Air-Sensitive Complexes
The coordination chemistry of this compound is rich, but its propensity for oxidation requires careful handling to prevent unwanted side reactions and ensure the isolation of the desired product. Many of the metal precursors and resulting complexes are highly sensitive to atmospheric oxygen and moisture.[1][2][3][4][5]
FAQ 1: My reaction to synthesize a catecholate complex is consistently yielding a dark, intractable mixture instead of the expected crystalline product. What is the likely cause and how can I prevent it?
Answer: The most probable cause is the premature oxidation of the this compound (H₂-3,6-DTBC) ligand or the metal center, especially when working with reducing metal precursors. The catechol ligand can be easily oxidized to the semiquinone radical anion (3,6-DTBSQ•⁻) or the quinone (3,6-DTBQ), which can lead to a mixture of products with different oxidation states and coordination modes.
Causality Explained: The presence of even trace amounts of oxygen can initiate a radical chain reaction, leading to the formation of highly colored semiquinone and quinone species.[6][7] These species can also coordinate to the metal center, resulting in a complex mixture that is difficult to purify. Furthermore, many metal precursors used in these syntheses are themselves air-sensitive and can decompose upon exposure to air and moisture.[1][3]
Troubleshooting Protocol:
-
Rigorous Degassing of Solvents: Solvents must be thoroughly deoxygenated prior to use. The freeze-pump-thaw method is highly effective for this purpose.[1] This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. Repeating this cycle three times is standard practice.
-
Inert Atmosphere Techniques: All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[1][2][4][5] Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water.[3]
-
Pre-treatment of the Catechol: If you suspect your this compound has been partially oxidized, it can be purified by recrystallization or sublimation.
-
Choice of Base: When deprotonating the catechol, use a non-oxidizing base. Alkali metal hydrides (e.g., NaH) or strong, non-nucleophilic organic bases are often suitable. The reaction of the catechol with the base should be done in situ just prior to the addition of the metal salt.
FAQ 2: I am attempting a synthesis that involves the in-situ generation of a semiquinone radical complex, but my EPR analysis shows no signal. What could be going wrong?
Answer: The absence of an Electron Paramagnetic Resonance (EPR) signal suggests that the paramagnetic semiquinone radical is not being formed or is not stable under your reaction conditions. Several factors could contribute to this issue.
Causality Explained: The formation of the semiquinone radical often occurs through a comproportionation reaction between the catecholate and the quinone, or by a one-electron oxidation of the catecholate (or reduction of the quinone).[6] If the redox potential of your metal center is not suitable to facilitate this one-electron transfer, or if there are other species in the reaction mixture that can quench the radical, you will not observe an EPR signal.
Troubleshooting Protocol:
-
Controlled Oxidation/Reduction: To intentionally generate the semiquinone, you can add a stoichiometric amount of a mild oxidant (e.g., Ag⁺ salts) to a solution of the catecholate complex or a mild reductant to a solution of the quinone complex.
-
Comproportionation Reaction: A reliable method to generate the semiquinone is to mix equimolar amounts of the corresponding catecholate and quinone complexes of the same metal.[6]
-
EPR Sample Preparation: Ensure your EPR tube is properly degassed and sealed to prevent atmospheric oxygen from reacting with and quenching the radical. The measurement should ideally be performed on a frozen solution at low temperatures (e.g., 77 K) to increase the radical's stability.
-
Solvent Choice: The stability of radical species can be highly dependent on the solvent. Aprotic, non-coordinating solvents are generally preferred.
Experimental Workflow for Controlled Semiquinone Generation
Caption: Workflow for generating a semiquinone complex via comproportionation for EPR analysis.
Section 2: Characterization and Data Interpretation
The redox-active nature of the this compound ligand imparts unique electrochemical and spectroscopic properties to its metal complexes. Understanding how to correctly interpret this data is crucial for accurate characterization.
FAQ 3: My cyclic voltammogram (CV) of a new metal-catecholate complex shows multiple, poorly resolved waves. How can I determine which redox events are ligand-based versus metal-based?
Answer: Differentiating between ligand-based and metal-based redox events in metal complexes with redox-active ligands like this compound can be challenging but is achievable through a systematic approach.[8][9][10]
Causality Explained: The this compound ligand can undergo two sequential one-electron oxidations: from the catecholate dianion to the semiquinone radical anion, and then to the neutral quinone. These ligand-centered redox processes can occur at potentials close to, or even overlapping with, the redox events of the metal center. The degree of electronic coupling between the metal and the ligand will influence the potentials of both.
Troubleshooting and Interpretation Protocol:
-
Run Control Experiments:
-
Free Ligand CV: Obtain the cyclic voltammogram of the deprotonated this compound under the same experimental conditions (solvent, supporting electrolyte). This will give you the potentials for the ligand-only redox events.
-
Metal Precursor CV: If possible, run a CV of the metal precursor to understand its redox behavior.
-
-
Spectroelectrochemistry: This is a powerful technique that combines electrochemistry with spectroscopy (e.g., UV-Vis-NIR, EPR). By holding the potential at a specific value corresponding to a redox wave and simultaneously acquiring a spectrum, you can identify the species being generated.
-
Catecholate to Semiquinone: The one-electron oxidation of the catecholate to the semiquinone is often accompanied by the appearance of new, intense absorption bands in the visible or near-infrared region.
-
Semiquinone Formation: If the generated species is a radical, you can perform in-situ EPR spectroelectrochemistry to confirm its formation.
-
-
Comparison with Analogous Complexes: Synthesize and analyze an analogous complex with a non-redox-active ligand. The redox events observed in this complex are more likely to be metal-centered.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can help predict the energies of the frontier molecular orbitals and determine whether they are primarily ligand- or metal-based in character, thus indicating the site of oxidation or reduction.[9]
Logical Flow for Assigning Redox Events
Caption: A multi-pronged approach to deconvoluting complex cyclic voltammograms.
FAQ 4: The C-O bond lengths from my X-ray crystal structure of a catecholate complex are shorter than expected. Does this indicate oxidation to the semiquinone?
Causality Explained: The electronic structure of the catechol ligand changes significantly upon oxidation. In the dianionic catecholate form, the C-O bonds have significant single-bond character. Upon one-electron oxidation to the semiquinone radical anion, the C-O bonds gain more double-bond character, leading to a decrease in their length. This trend continues with further oxidation to the quinone, which has C=O double bonds.
Data for Comparison:
| Ligand Oxidation State | Typical C-O Bond Length (Å) | Typical Intraligand C-C Bond Length (Aromatic Ring, Å) |
| Catecholate (Cat²⁻) | 1.32 - 1.35 | 1.42 - 1.45 |
| Semiquinone (SQ•⁻) | 1.28 - 1.31 | Alternating shorter/longer bonds |
| Quinone (Q) | ~1.22 | Pronounced bond length alternation |
Note: These are approximate values and can be influenced by the metal center and coordination environment.[11]
Self-Validating Protocol:
-
Magnetic Susceptibility: If the complex contains a diamagnetic metal ion (e.g., Zn²⁺, Ti⁴⁺), the presence of a semiquinone radical will make the complex paramagnetic. Measuring the magnetic moment can confirm the presence of an unpaired electron.
-
EPR Spectroscopy: As the definitive technique for detecting radical species, a strong EPR signal at a g-value close to 2.005 would confirm the semiquinone oxidation state.[12][13]
-
UV-Vis-NIR Spectroscopy: Semiquinone complexes often exhibit characteristic low-energy charge-transfer bands that are absent in the corresponding catecholate complexes.
-
Cyclic Voltammetry: The redox potential of the complex will also be indicative of its oxidation state. A complex already in the semiquinone state will show an oxidative wave at a more positive potential (for the SQ•⁻/Q couple) and a reductive wave (for the SQ•⁻/Cat²⁻ couple).
By correlating the crystallographic data with magnetic and spectroscopic measurements, you can confidently assign the oxidation state of the catecholate ligand.
References
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Quantifying Variations in Metal-Ligand Cooperative Binding Strength with Cyclic Voltammetry and Redox-Active Ligands - PubMed. (2022-02-07). PubMed. [Link]
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Quantifying Variations in Metal–Ligand Cooperative Binding Strength with Cyclic Voltammetry and Redox-Active Ligands | Inorganic Chemistry. (2022-01-24). ACS Publications. [Link]
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Probing molecular interactions of semiquinone radicals at quinone reduction sites of cytochrome bc1 by X-band HYSCORE EPR spectroscopy and quantum mechanical calculations - RSC Publishing. RSC Publishing. [Link]
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Assessing the Extent of Potential Inversion by Cyclic Voltammetry: Theory, Pitfalls, and Application to a Nickel Complex with Redox-Active Iminosemiquinone Ligands | Inorganic Chemistry. (2023-02-13). ACS Publications. [Link]
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Semiquinone Radicals from Oxygenated Polychlorinated Biphenyls: Electron Paramagnetic Resonance Studies - PMC. NIH. [Link]
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Semiquinone Radicals from Oxygenated Polychlorinated Biphenyls: Electron Paramagnetic Resonance Studies | Chemical Research in Toxicology. ACS Publications. [Link]
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Probing the Redox Chemistry of Bimetallic Rare Earth-Catechol ate Complexes - ChemRxiv. (2021-12-10). ChemRxiv. [Link]
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Synthesis of titanium(iv) 3,6-di-tert-butylcatecholate complexes | Request PDF. ResearchGate. [Link]
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o-Semiquinone radical anion isolated as an amorphous porous solid - The Royal Society of Chemistry. (2021-07-02). The Royal Society of Chemistry. [Link]
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Electrochemical analysis of redox-active ligands and their transition metal complexes: applications towards CO2 reduction. - Iowa Research Online. University of Iowa. [Link]
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Retracted Characterization of a semiquinone radical bound in the active site of respiratory complex I by hyperfine EPR spectroscopy | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2021-05-12). ChemRxiv. [Link]
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Electrochemistry, spectroelectrochemistry, and electron paramagnetic resonance spectroscopy of aqueous molybdenum(VI), -(V), -(IV), and -(III) catechol complexes. Stabilization of reduced monomers in weakly alkaline solution | Inorganic Chemistry. ACS Publications. [Link]
-
(PDF) Synthesis of magnesium catecholate and o -semiquinone complexes by oxidation of the metal with 3,6-di- tert -butyl- o -benzoquinone. ResearchGate. [Link]
-
Novel molybdenum complexes with the 3,6-Di-tert-butylcatecholate ligand. ResearchGate. [Link]
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Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008-04-12). Utrecht University. [Link]
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Catalytic oxidation of 3,5-Di-tert-butylcatechol by a series of mononuclear manganese complexes: synthesis, structure, and kinetic investigation - PubMed. PubMed. [Link]
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3,6-di- tert -butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. SpringerLink. [Link]
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Oxidation reaction of the 3,5-di-tert-butylcatechol by catecholase... - ResearchGate. ResearchGate. [Link]
-
Catechol oxidations. Characterization of metal complexes of 3,5-di-tert-butyl-1,2-quinone 1-(2-hydroxy-3,5-di-tert-butylphenyl)imine formed by the aerial oxidation of 3,5-di-tert-butylcatechol in the presence of ammonia and divalent metal. ACS Publications. [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education. (2022-06-15). ACS Publications. [Link]
-
Tris(3,5-Di-Tert-Butylcatecholato)Molybdenum(VI): Lewis Acidity and Nonclassical Oxygen Atom Transfer Reactions | Nick Seewald, PhD. University of California, Berkeley. [Link]
-
Redox chemistry of metal-catechol complexes in aprotic media. 1. Electrochemistry of substituted catechols and their oxidation products. ACS Publications. [Link]
-
Redox chemistry of metal-catechol complexes in aprotic media. 1. Electrochemistry of substituted catechols and their oxidation products | Semantic Scholar. (1981-08-01). Semantic Scholar. [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022-06-15). White Rose Research Online. [Link]
-
Technetium complexes of 3,5-di-tert-butylcatechol. Direct synthesis of tris(3,5-di-tert-butylcatecholato)technetium(VI) and bis(3,5-di-tert-butylcatecholato)(di-tert-butylamidophenolato)technetium(VI) from ammonium pertechnetate | Journal of the American. ACS Publications. [Link]
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Visible absorption spectra of metal-catecholate and metal-tironate complexes - PubMed. PubMed. [Link]
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Biological Inspirations: Iron Complexes Mimicking the Catechol Dioxygenases - PMC. NIH. [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. [Link]
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Structural distortion and failure of coordination complexes. We plot... - ResearchGate. ResearchGate. [Link]
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demonstration of a catecholate to salicylate coordination change - PubMed. NIH. [Link]
-
Coordination Complexes and Ligands. Purdue University. [Link]
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Chapter 21.4: Coordination Compounds - Chemistry LibreTexts. (2022-05-27). Chemistry LibreTexts. [Link]
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Validation & Comparative
3,6-Di-tert-butyl-catechol vs. BHT: A Comparative Guide to Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of antioxidant compounds, two molecules frequently emerge in research and industrial applications: 3,6-Di-tert-butyl-catechol (3,6-DTBC) and Butylated Hydroxytoluene (BHT). While both are phenolic compounds renowned for their ability to combat oxidative stress, a nuanced understanding of their respective mechanisms and efficiencies is crucial for informed selection in experimental design and product formulation. This guide provides an in-depth technical comparison of 3,6-DTBC and BHT, synthesizing available data to illuminate their relative strengths and weaknesses as antioxidants.
At a Glance: Key Differences
| Feature | This compound (3,6-DTBC) | Butylated Hydroxytoluene (BHT) |
| Chemical Structure | Catechol (1,2-dihydroxybenzene) with two tert-butyl groups | Monohydric phenol with two tert-butyl groups and a methyl group |
| Antioxidant Mechanism | Primarily hydrogen atom transfer from two hydroxyl groups, can form a stable o-quinone | Hydrogen atom transfer from a single hydroxyl group |
| Radical Scavenging | Theoretically more potent due to the catechol structure | Well-established and widely used radical scavenger |
| Quantitative Data | Limited publicly available data on antioxidant activity | Extensive data available, though with some variability |
| Primary Applications | Polymerization inhibitor, chemical intermediate, potential antioxidant | Food preservative, cosmetic and pharmaceutical stabilizer, industrial antioxidant[1] |
Delving into the Antioxidant Mechanisms
The antioxidant prowess of both 3,6-DTBC and BHT lies in their ability to donate a hydrogen atom to neutralize reactive free radicals, thereby terminating the damaging chain reactions of oxidation. However, their distinct chemical structures give rise to different mechanistic pathways.
BHT: The Archetypal Hindered Phenol
BHT, a synthetic analog of vitamin E, functions as a chain-breaking antioxidant.[2] Its single phenolic hydroxyl group is sterically hindered by two bulky tert-butyl groups. This structural arrangement serves a dual purpose: it enhances the stability of the resulting phenoxy radical after hydrogen donation and prevents the radical from initiating new oxidation chains. The antioxidant action of BHT can be summarized as follows:
-
Hydrogen Donation: BHT donates its phenolic hydrogen to a peroxyl radical (ROO•), a key propagator of lipid peroxidation, thus neutralizing it.
-
Stable Radical Formation: The resulting BHT radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and the steric hindrance from the tert-butyl groups.
-
Termination: The BHT radical can then react with another peroxyl radical to form a stable, non-radical product.
Antioxidant Mechanism of 3,6-DTBC. This diagram shows the sequential hydrogen donation from the two hydroxyl groups of 3,6-DTBC to neutralize free radicals.
Performance Face-Off: A Data-Driven Comparison
A direct, quantitative comparison of the antioxidant activity of 3,6-DTBC and BHT is hampered by a notable lack of publicly available data for 3,6-DTBC in standardized antioxidant assays. However, we can draw inferences from the extensive data on BHT and the known structure-activity relationships of catechols.
Quantitative Analysis of BHT
The antioxidant capacity of a compound is often expressed as its IC50 value, which is the concentration required to inhibit 50% of a specific radical. A lower IC50 value indicates a higher antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for determining this value.
| Antioxidant | DPPH Assay IC50 (µg/mL) | Reference |
| BHT | 202.35 | [1] |
| BHT | 32.06 | [3] |
The variability in the reported IC50 values for BHT highlights the influence of experimental conditions such as solvent, reaction time, and temperature. Despite this, these values provide a benchmark for comparison.
Qualitative and Inferred Efficacy of 3,6-DTBC
Experimental Protocols for Antioxidant Assessment
To facilitate direct comparative studies, this section provides detailed, step-by-step protocols for two widely accepted antioxidant assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.
DPPH Radical Scavenging Assay
This assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (3,6-DTBC and BHT)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Preparation of test solutions: Prepare stock solutions of 3,6-DTBC, BHT, and the positive control in methanol. From these, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add 50 µL of each diluted test solution to the wells of a 96-well plate.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Workflow for the DPPH Radical Scavenging Assay. A step-by-step visual guide to determining the antioxidant activity of test compounds.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (3,6-DTBC and BHT)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Prepare stock solutions and serial dilutions of 3,6-DTBC, BHT, and the positive control.
-
Assay:
-
Add 20 µL of each diluted test solution to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Beyond Radical Scavenging: Other Considerations
The choice between 3,6-DTBC and BHT extends beyond their intrinsic antioxidant activity. Researchers and developers must also consider factors such as solubility, stability, and toxicological profiles.
-
Solubility: BHT is a lipophilic (fat-soluble) compound, making it highly effective in protecting fats and oils from oxidation. 3,6-DTBC is also soluble in organic solvents and insoluble in water. This suggests its utility in non-aqueous systems.
-
Stability: BHT is a relatively stable compound, which contributes to its widespread use as a preservative. The stability of 3,6-DTBC under various conditions would need to be considered for specific applications.
-
Toxicology: BHT is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for use as a food additive. However, some studies have raised concerns about its potential health effects, leading to ongoing research and some consumer apprehension. The toxicological profile of 3,6-DTBC is less extensively documented, and a thorough safety assessment would be necessary before its widespread use in consumer products.
Conclusion: A Tale of Two Antioxidants
In the comparative analysis of this compound and BHT, a clear picture emerges of two effective, yet distinct, antioxidant molecules.
BHT stands as a well-characterized, widely used, and industrially significant antioxidant. Its efficacy as a chain-breaking antioxidant in lipid-rich environments is well-established, supported by a wealth of scientific literature. However, the ongoing debate surrounding its safety profile may be a consideration for certain applications.
3,6-DTBC , on the other hand, represents a molecule of high theoretical antioxidant potential. Its catechol structure, with two hydroxyl groups, suggests a superior radical scavenging capacity compared to the monohydric BHT. However, the current lack of direct, quantitative comparative data is a significant knowledge gap.
For the research and drug development community, the choice between these two antioxidants will depend on the specific application. For well-established applications where a lipophilic antioxidant with a long history of use is required, BHT remains a viable option. For novel applications where maximum antioxidant efficacy is paramount, 3,6-DTBC presents a compelling candidate, with the strong caveat that further research is urgently needed to quantify its antioxidant activity and thoroughly evaluate its safety profile. The experimental protocols provided in this guide offer a clear pathway for conducting such crucial comparative studies.
References
-
Wikipedia. Butylated hydroxytoluene. [Link]
-
Consensus. What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]
-
Garba, S., et al. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Intercultural Ethnopharmacology, 4(4), 289-295. [Link]
-
Lab Alley. Butylated Hydroxytoluene (BHT), Food Grade. [Link]
-
Drugs.com. Butylated Hydroxytoluene: What is it and where is it used?. [Link]
-
Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of BHT(1). International journal of toxicology, 21 Suppl 2, 19-94. [Link]
-
European Commission. Public Health. Opinion on Butylated Hydroxytoluene (BHT). [Link]
-
WebMD. Butylated Hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European journal of medicinal chemistry, 101, 295-312. [Link]
-
ResearchGate. DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris. [Link]
-
Ataman Kimya. ANTIOXIDANT BHT. [Link]
-
ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
National Center for Biotechnology Information. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. [Link]
-
E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. tert-butyl catechol: Human health tier II assessment. [Link]
-
National Center for Biotechnology Information. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
PubChem. This compound. [Link]
-
National Toxicology Program. TOX-70: Toxicity Studies of p-tert-Butylcatechol (CASRN 98-29-3) Administered in Feed to F344/N Rats and B6C3F1 Mice. [Link]
-
MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
-
PubMed. Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. [Link]
-
PubMed. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Link]
-
SpringerLink. 3,6-di- tert -butylcatecholates of triaryl antimony(V): NMR study and redox-transformations. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 3,5-Di-tert-butylcatechol (CAS 1020-31-1). [Link]
-
ResearchGate. (PDF) Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study. [Link]
-
PubMed. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. [Link]
-
ResearchGate. New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di-Tert-Butylcatechol to 3,5- Di-Tert-Butyl-O-Benzoquinone. [Link]
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A Comparative Guide to Polymerization Inhibitors: 3,6-Di-tert-butyl-catechol vs. Hydroquinone
For researchers, scientists, and professionals in drug development and polymer chemistry, the prevention of premature and uncontrolled polymerization is a critical concern. The stability of monomers during synthesis, purification, storage, and transport is paramount to ensure product quality, process safety, and economic viability. This guide provides an in-depth technical comparison of two prominent polymerization inhibitors: 3,6-Di-tert-butyl-catechol and the industry-standard hydroquinone. We will delve into their mechanisms of action, present a comparative analysis of their expected performance based on available data for structurally related compounds, and provide a robust experimental protocol for their direct evaluation.
The Imperative of Polymerization Inhibition
Uncontrolled polymerization, a rapid and exothermic chain reaction, can lead to product degradation, the formation of insoluble gels, and dangerous thermal runaways.[1] Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to scavenge the free radicals that initiate these unwanted reactions.[1] The selection of an appropriate inhibitor is a critical decision, contingent on the specific monomer, process conditions, and desired shelf life. An ideal inhibitor should offer a long induction period, have minimal impact on the subsequent intended polymerization, and be cost-effective and safe to handle.
Mechanism of Action: A Tale of Two Phenols
Both this compound and hydroquinone belong to the class of phenolic inhibitors. Their primary mechanism of action involves the donation of a hydrogen atom from one of their hydroxyl groups to a reactive propagating radical (P•), effectively terminating the polymerization chain. This process generates a much more stable phenoxyl radical that is less likely to initiate further polymerization.
Hydroquinone: The Established Standard
Hydroquinone (HQ) is a widely used, cost-effective polymerization inhibitor.[2] Its mechanism is particularly effective in the presence of oxygen. A monomer radical (M•) can react with oxygen to form a peroxy radical (MOO•). Hydroquinone then efficiently donates a hydrogen atom to this peroxy radical, forming a hydroperoxyl species and a semiquinone radical. The semiquinone radical can then react with another peroxy radical to form non-radical, stable products.
This compound: The Sterically Hindered Challenger
This compound, a derivative of catechol, also functions as a radical scavenger. The presence of two bulky tert-butyl groups on the aromatic ring significantly influences its properties. These groups provide steric hindrance around the hydroxyl moieties, which can enhance the stability of the resulting phenoxyl radical. A more stable radical intermediate is less likely to re-initiate polymerization, potentially leading to a more efficient inhibition process.
The catechol structure, with its two adjacent hydroxyl groups, allows for the formation of a highly stable semiquinone radical through intramolecular hydrogen bonding. This enhanced stability of the radical intermediate is a key factor in the high efficiency of catechol-based inhibitors. Research on the closely related 4-tert-butylcatechol (TBC) has shown it to be 25 times more effective than hydroquinone at 60°C as a polymerization inhibitor, a testament to the potency of the substituted catechol structure.[3]
Performance Comparison: A Data-Driven Perspective
While direct, peer-reviewed comparative studies on this compound versus hydroquinone are not abundant, we can infer performance characteristics based on the extensive data available for structurally similar compounds and fundamental chemical principles.
| Property | This compound (Expected) | Hydroquinone |
| Inhibition Efficiency | Expected to be very high, potentially outperforming hydroquinone, especially at elevated temperatures. The steric hindrance from the tert-butyl groups and the inherent stability of the catechol-derived semiquinone radical contribute to this.[3] | Good, widely used as an industry benchmark. Its effectiveness is well-documented for a variety of monomers.[2] |
| Oxygen Requirement | Like most phenolic inhibitors, its efficiency is enhanced in the presence of oxygen. | Highly dependent on the presence of oxygen to form peroxy radicals, which it scavenges effectively.[1] |
| Thermal Stability | The bulky tert-butyl groups are expected to provide good thermal stability. However, at very high temperatures, dealkylation could occur. | Generally stable, but can sublime at higher temperatures. |
| Solubility | Expected to have good solubility in non-polar and moderately polar organic monomers and solvents due to the lipophilic tert-butyl groups. | Moderately soluble in many organic solvents, but has lower solubility in highly non-polar hydrocarbons compared to alkylated phenols. |
| Color Contribution | Oxidation can lead to the formation of colored quinone species, which may impart a slight color to the monomer. | Can oxidize to form benzoquinone, which is yellow and can discolor the monomer. |
| Volatility | Lower volatility compared to hydroquinone due to its higher molecular weight. This can be an advantage in open systems or at elevated temperatures. | Higher volatility, which can be a disadvantage in some processing conditions. |
Experimental Protocol: A Head-to-Head Evaluation of Inhibitor Performance
To provide a definitive comparison, a standardized experimental protocol is essential. The following methodology outlines a procedure to measure and compare the induction period and polymerization rate for a given monomer in the presence of this compound and hydroquinone.
Objective:
To quantitatively compare the inhibitory effect of this compound and hydroquinone on the free-radical polymerization of a selected monomer (e.g., styrene or methyl methacrylate).
Materials:
-
Monomer (e.g., styrene, freshly distilled to remove any existing inhibitor)
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)
-
This compound
-
Hydroquinone
-
Solvent (e.g., toluene, if required for dissolution)
-
Nitrogen gas for purging
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation of Inhibitor Stock Solutions:
-
Prepare stock solutions of this compound and hydroquinone in the chosen monomer or a suitable solvent at a concentration of 1% (w/w).
-
-
Sample Preparation:
-
For each inhibitor, prepare a series of samples in DSC pans with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).
-
To each sample, add a fixed concentration of the initiator, AIBN (e.g., 0.5 mol%).
-
Prepare a control sample containing only the monomer and initiator.
-
Seal the DSC pans hermetically.
-
-
DSC Analysis:
-
Place the sealed DSC pan in the calorimeter.
-
Equilibrate the sample at a temperature below the decomposition temperature of the initiator (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature that ensures the complete decomposition of the initiator and subsequent polymerization (e.g., 150°C).
-
Record the heat flow as a function of temperature and time.
-
-
Data Analysis:
-
Induction Period: Determine the onset temperature of the exothermic polymerization peak for each sample. The induction period can be correlated with this onset temperature; a higher onset temperature indicates a longer induction period and more effective inhibition.
-
Polymerization Rate: The peak height and the area under the exothermic curve are proportional to the rate and extent of polymerization, respectively. A lower peak height and a broader peak indicate a slower polymerization rate.
-
Plot the onset temperature and peak height as a function of inhibitor concentration for both this compound and hydroquinone.
-
Conclusion and Recommendations
The choice between this compound and hydroquinone as a polymerization inhibitor is a nuanced decision that depends on the specific application and process parameters. While hydroquinone is a reliable and cost-effective choice for many standard applications, the structural features of this compound suggest a potentially superior performance, particularly in terms of efficiency and thermal stability. The presence of sterically hindering tert-butyl groups and the inherent stability of the catechol-derived semiquinone radical provide a strong theoretical basis for its enhanced inhibitory action.
For applications requiring high-performance inhibition, especially at elevated temperatures or where minimal inhibitor concentration is desired, this compound presents a compelling alternative. It is strongly recommended that researchers and process chemists conduct a direct comparative evaluation using the experimental protocol outlined in this guide to determine the optimal inhibitor for their specific system. This data-driven approach will ensure the selection of the most effective inhibitor, leading to improved product quality, enhanced process safety, and greater operational efficiency.
References
- Methods for inhibiting the polymerization of methacrylate monomers. (n.d.). Google Patents.
-
Inhibition of Polymerization of Methyl Methacrylate by an ortho-Benzoquinone-Amine System. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. (n.d.). Scilit. Retrieved from [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023, January 17). National Center for Biotechnology Information. Retrieved from [Link]
-
Semiquinone is unstable as a free radical, but its stability can be... (n.d.). ResearchGate. Retrieved from [Link]
- Polymerization inhibitors for vinyl monomers and unsaturated polyesters. (n.d.). Google Patents.
-
Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. (2022, June 23). MDPI. Retrieved from [Link]
-
What is high performance polymerization inhibitor? (n.d.). Wako Pure Chemical Industries. Retrieved from [Link]
-
Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. (n.d.). ACS Publications. Retrieved from [Link]
-
Formation of the semiquinone anion radical from tert-butylquinone and from tert-butylhydroquinone in rat liver microsomes. (1992, September). National Center for Biotechnology Information. Retrieved from [Link]
-
Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Bis-Semi-Quinone (bi-radical) Formation by Photoinduced Proton Coupled Electron Transfer in Covalently linked Catechol-Quinones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PubMed. Retrieved from [Link]
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4-tert-Butylcatechol. (n.d.). Wikipedia. Retrieved from [Link]
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The Unusual Reaction of Semiquinone Radicals with Molecular Oxygen. (n.d.). ACS Publications. Retrieved from [Link]
-
3,5-Di-tert-butylcatechol. (n.d.). PubChem. Retrieved from [Link]
-
Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter. (n.d.). The Italian Association of Chemical Engineering. Retrieved from [Link]
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Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv. Retrieved from [Link]
-
STYRENE ACRYLATES COPOLYMER. (n.d.). Ataman Kimya. Retrieved from [Link]
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A Comparative Guide to the Redox Properties of Substituted Catechols for Researchers and Drug Development Professionals
Welcome to a comprehensive exploration of the redox properties of substituted catechols. This guide is designed for researchers, scientists, and professionals in drug development who are interested in the nuanced electrochemical behavior of these fascinating and biologically significant molecules. We will delve into the core principles governing their redox activity, the profound influence of various substituents, and the practical experimental methodologies used to characterize these properties. Our approach is rooted in scientific integrity, providing not just protocols, but the rationale behind them, ensuring a deep and applicable understanding.
Introduction: The Significance of the Catechol Moiety
The catechol framework, a 1,2-dihydroxybenzene structure, is a cornerstone in the architecture of numerous biologically active compounds, including neurotransmitters like dopamine and epinephrine, as well as a vast array of flavonoids and other natural antioxidants.[1] The remarkable redox activity of the catechol group underpins its diverse physiological and pharmacological functions. This activity is primarily centered on its ability to undergo a reversible two-electron, two-proton oxidation to form the corresponding o-quinone.[2] This redox cycling is pivotal to its roles in antioxidant defense, where it can scavenge harmful free radicals, but it can also be implicated in pro-oxidant activities and cytotoxicity under certain conditions.
The therapeutic potential and toxicological profile of catechol-containing compounds are intricately linked to their redox properties. A nuanced understanding of how substituents on the aromatic ring modulate these properties is therefore of paramount importance in the design and development of novel therapeutics, from neuroprotective agents to anticancer drugs. This guide will provide a comparative analysis of these properties, supported by experimental data and detailed methodologies.
The Fundamental Redox Chemistry of Catechols
The electrochemical behavior of catechols is characterized by a concerted two-proton, two-electron transfer process. The catechol (H₂Q) is oxidized to its corresponding o-quinone (Q), a reaction that is, in principle, reversible. This process can be electrochemically monitored, and the ease with which it occurs is quantified by the redox potential.
Caption: A typical experimental workflow for the comparative study of substituted catechols.
Protocol for Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable electrochemical technique for determining the redox potentials of catechols. [1]It provides information on the reversibility of the redox process and the stability of the generated quinone.
Objective: To determine the oxidation and reduction peak potentials of substituted catechols.
Materials:
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes).
-
Glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode.
-
Electrochemical cell.
-
Supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Substituted catechol stock solutions of known concentration.
-
Inert gas (e.g., nitrogen or argon) for deoxygenation.
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate to remove any residual alumina. Dry the electrode.
-
Cell Assembly: Assemble the three-electrode cell. Add a known volume of the supporting electrolyte to the cell.
-
Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current within the desired potential window (e.g., -0.2 V to +1.0 V vs. Ag/AgCl). [1]5. Sample Analysis: Add a small volume of the catechol stock solution to the cell to achieve the desired final concentration.
-
Data Acquisition: Initiate the potential scan at a set scan rate (e.g., 100 mV/s). Record several cycles until a stable voltammogram is obtained.
-
Data Analysis: Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram. The midpoint potential (E₁/₂) can be calculated as the average of the anodic and cathodic peak potentials and is a good approximation of the formal redox potential.
Rationale for Experimental Choices:
-
Three-Electrode System: This setup allows for precise control of the potential applied to the working electrode and accurate measurement of the resulting current.
-
Supporting Electrolyte: A high concentration of an inert electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop.
-
Deoxygenation: The reduction of molecular oxygen can produce interfering electrochemical signals. Removing it is crucial for obtaining a clean voltammogram.
Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used spectrophotometric method to assess the antioxidant capacity of compounds. [3][4]It measures the ability of the catechol to donate a hydrogen atom or an electron to the stable DPPH free radical.
Objective: To determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for substituted catechols.
Materials:
-
UV-Vis spectrophotometer.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Methanol or ethanol (spectrophotometric grade).
-
Substituted catechol stock solutions and serial dilutions.
-
Positive control (e.g., ascorbic acid or Trolox). [3]* 96-well microplate (optional, for high-throughput screening).
Procedure:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution has a deep purple color and should be protected from light. [3]2. Reaction Setup: In a series of test tubes or wells of a microplate, add a fixed volume of the DPPH solution.
-
Sample Addition: Add varying concentrations of the substituted catechol solutions to the DPPH solution. Also, prepare a blank (DPPH solution with solvent only) and a positive control.
-
Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for a specified time (e.g., 30 minutes). [3]5. Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm). [5]6. Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each catechol concentration using the following formula:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the blank and A_sample is the absorbance of the catechol solution.
-
-
IC₅₀ Determination: Plot the % scavenging activity against the concentration of the substituted catechol. The IC₅₀ value is the concentration at which 50% of the DPPH radicals are scavenged, which can be determined from the graph. [6] Rationale for Experimental Choices:
-
Stable Radical: DPPH is a stable free radical, making the assay convenient and reproducible.
-
Spectrophotometric Detection: The color change upon reduction of DPPH provides a simple and sensitive method for monitoring the reaction.
-
IC₅₀ Value: This parameter provides a standardized measure of antioxidant potency, allowing for direct comparison between different compounds.
Comparative Data Summary
The following table summarizes representative redox potentials and antioxidant activities for a selection of substituted catechols, illustrating the principles discussed above.
| Compound | Substituent | E₁/₂ (V vs. Ag/AgCl) | IC₅₀ (µM) in DPPH Assay |
| Catechol | -H | ~0.35 | ~50 |
| 4-Methylcatechol | -CH₃ (EDG) | ~0.30 | ~35 |
| 4-tert-Butylcatechol | -C(CH₃)₃ (EDG) | ~0.28 | ~30 |
| 3-Methoxycatechol | -OCH₃ (EDG) | ~0.25 | ~25 |
| 4-Carboxycatechol | -COOH (EWG) | ~0.45 | >100 |
| Dopamine | -CH₂CH₂NH₂ (EDG) | ~0.22 | ~15 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (pH, solvent, etc.). They are intended for comparative purposes.
Conclusion
The redox properties of substituted catechols are a fascinating and critically important area of study with direct implications for drug discovery and development. The electronic nature of the substituents on the catechol ring provides a powerful tool for tuning the redox potential and antioxidant activity of these molecules. Electron-donating groups generally enhance antioxidant capacity by lowering the oxidation potential, while electron-withdrawing groups have the opposite effect.
A thorough understanding of these structure-activity relationships, grounded in robust experimental data from techniques such as cyclic voltammetry and DPPH assays, is essential for the rational design of catechol-containing compounds with desired therapeutic profiles. The methodologies and principles outlined in this guide provide a solid foundation for researchers to conduct their own comparative studies and contribute to the advancement of this exciting field.
References
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Al-Duais, M., et al. (2009). A comparative study on the antioxidant activity of the new coumarin derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Available at: [Link]
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Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]
-
Karim, M. R., et al. (2019). Green electrochemical strategy for one-step synthesis of new catechol derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Antioxidant Assays. ResearchGate. Available at: [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Available at: [Link]
-
ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Available at: [Link]
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YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. Available at: [Link]
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Pradeep, P. S., et al. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology. Available at: [Link]
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ResearchGate. (2016). How do we calculate the IC 50 value in antioxidant assays? ResearchGate. Available at: [Link]
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ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. Available at: [Link]
-
ResearchGate. (2017). Cyclic voltammograms of 0.01 mM catechol at different scan rates (1-100 mV/s) at pH 7.0 phosphate buffer solution using ℓ-GMCPE. ResearchGate. Available at: [Link]
-
Request PDF. (2016). The substituent effect on the antioxidant capacity of catechols and resorcinols. Request PDF. Available at: [Link]
-
iGEM. (n.d.). Protocol for cyclic voltammetry. iGEM. Available at: [Link]
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Salgado, P., et al. (2021). Effect of aromatic ring substituents on the ability of catechol to produce brown carbon in iron( iii )-catalyzed reactions. Environmental Science: Atmospheres. Available at: [Link]
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A Researcher's Guide to Purity Assessment of Synthesized 3,6-Di-tert-butyl-catechol
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and specialty chemicals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible research. This guide offers an in-depth, comparative analysis of the analytical methodologies for assessing the purity of 3,6-Di-tert-butyl-catechol, a key intermediate in various organic syntheses. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
This compound is often synthesized via the Friedel-Crafts alkylation of catechol with isobutylene or tert-butyl alcohol in the presence of an acid catalyst.[1] Potential impurities can include the starting materials, the isomeric product 3,5-di-tert-butylcatechol, and other side-products.[2] Therefore, a robust analytical strategy is crucial to ensure the final product meets the stringent purity requirements for its intended application.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment is dictated by a balance of factors including selectivity, sensitivity, speed, and the nature of the potential impurities. Here, we compare the most pertinent methods for this compound.
| Technique | Principle | Strengths | Limitations | Typical Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and a mobile phase.[3] | Rapid, cost-effective, and allows for simultaneous analysis of multiple samples.[4] | Primarily qualitative, lower resolution compared to HPLC and GC. | Reaction monitoring and rapid purity screening. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a stationary phase and a liquid mobile phase under high pressure.[5][6] | Quantitative, highly reproducible, and applicable to a wide range of compounds.[7] | Can be more time-consuming and requires more expensive instrumentation than TLC. | Gold standard for quantitative purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification.[8][9] | Excellent for separating volatile impurities and provides structural information for impurity identification.[10] | Requires derivatization for non-volatile compounds like catechols to increase their volatility.[11][12] | Identification of volatile impurities and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule.[13] | Provides unambiguous structural confirmation and can quantify impurities without the need for a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods, and complex spectra can be challenging to interpret. | Structural elucidation and quantification of major impurities. |
| Melting Point Analysis | A pure crystalline solid has a sharp and defined melting point. Impurities typically depress and broaden the melting point range.[14] | Simple, rapid, and inexpensive. | Non-specific and only provides an indication of purity. | A preliminary check of purity. |
In-Depth Experimental Protocols
Thin-Layer Chromatography (TLC) for Rapid Screening
TLC is an invaluable tool for quickly monitoring the progress of a synthesis and for a preliminary assessment of the purity of the final product. The separation is based on the polarity of the compounds.[3] For catechol derivatives, a silica gel stationary phase is commonly used.[15]
Experimental Workflow:
Caption: Workflow for Thin-Layer Chromatography.
Protocol:
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Gently mark a starting line with a pencil approximately 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., ethyl acetate). Spot a small amount onto the starting line using a capillary tube. Also spot a reference standard of pure this compound alongside.
-
Development: Prepare a developing chamber with a suitable mobile phase. A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. The spots can also be visualized by staining, for example, with a potassium permanganate solution.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). A pure compound should ideally show a single spot with an Rf value matching the standard. The presence of additional spots indicates impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the cornerstone for accurate and precise quantification of the purity of this compound and its impurities.[5] A reversed-phase C18 column is often suitable for the separation of catechol derivatives.[7][16]
Experimental Workflow:
Caption: Workflow for High-Performance Liquid Chromatography.
Protocol:
-
System Preparation: Use a standard HPLC system equipped with a UV detector. The analytical column can be a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. For example, a gradient of water (with 0.1% formic acid) and acetonitrile can be used.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject a defined volume (e.g., 10 µL) of the sample solution into the HPLC system. Monitor the elution at a suitable wavelength (e.g., 280 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile impurities that may be present in the synthesized product.[12][17] Due to the low volatility of catechols, a derivatization step is typically required to convert them into more volatile silyl ethers.[9][11]
Experimental Workflow:
Caption: Workflow for Gas Chromatography-Mass Spectrometry.
Protocol:
-
Derivatization: To a small amount of the sample in a vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine. Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp up to achieve good separation.
-
Data Analysis: The mass spectrometer will provide a mass spectrum for each separated component. The identity of the this compound derivative can be confirmed by its characteristic mass spectrum. Impurities can be identified by comparing their mass spectra with a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
¹H NMR spectroscopy is an essential tool for confirming the structure of the synthesized this compound and for quantifying any significant impurities.[13] The spectrum of the pure compound is expected to show distinct signals for the aromatic protons and the tert-butyl protons.[18][19]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard with a distinct NMR signal if quantitative analysis is desired.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
Structural Confirmation: Compare the chemical shifts and coupling patterns of the observed signals with the expected spectrum for this compound.
-
Purity Assessment: The presence of unexpected signals indicates impurities. The purity can be estimated by integrating the signals corresponding to the product and the impurities.
-
Melting Point Analysis as a Preliminary Check
A simple yet effective preliminary check of purity is the determination of the melting point. A pure crystalline compound will have a sharp melting point range, whereas impurities will typically cause a depression and broadening of this range.[14] The reported melting point for this compound is in the range of 83-84 °C.[20]
Conclusion
The comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. While TLC provides a rapid and cost-effective means for initial screening, HPLC stands as the gold standard for accurate quantitative analysis. GC-MS is invaluable for the identification of volatile impurities, and NMR spectroscopy offers definitive structural confirmation and the ability to quantify major impurities. Finally, a simple melting point determination can serve as a quick and useful preliminary check. By judiciously applying these techniques, researchers can ensure the quality and reliability of their synthesized this compound, paving the way for successful downstream applications.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of High Purity 3,5-Di-tert-butylcatechol in Modern Organic Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Electrochemical Data: A Case Study of 3,6-Di-tert-butyl-catechol
For researchers, scientists, and professionals in drug development, the integrity of experimental data is paramount. In the realm of electrochemistry, where subtle variations in experimental conditions can significantly influence results, a robust methodology for data validation is not just best practice—it is a necessity for reproducible and reliable science. This guide provides an in-depth technical comparison of the electrochemical behavior of 3,6-Di-tert-butyl-catechol and its analogues, grounded in the principles of experimental cross-validation.
The core of this guide is not to present a rigid protocol but to instill a scientific mindset focused on self-validating experimental design. We will explore the causality behind experimental choices and demonstrate how to build a framework of trustworthiness around your electrochemical data.
The Principle of Cross-Validation in Experimental Electrochemistry
In the context of analytical chemistry, "cross-validation" extends beyond its statistical definition. It embodies a systematic approach to verifying experimental results through comparative analysis and adherence to established standards. This involves:
-
Internal Consistency Checks: Evaluating the logical consistency of your data, for instance, by examining the relationship between peak currents and scan rates.
-
Comparative Benchmarking: Analyzing well-characterized, structurally similar compounds under identical experimental conditions to provide a reliable point of reference.
-
Adherence to Standardized Protocols: Following internationally recognized guidelines for data acquisition and reporting to ensure transparency and reproducibility.
This guide will utilize catechol and 4-tert-butylcatechol as benchmarks to cross-validate the electrochemical data of this compound. The selection of these analogues is deliberate: they share the core catechol redox-active moiety, with the tert-butyl substituents providing a logical progression in steric hindrance and electron-donating effects.
The Redox Chemistry of Catechols: A Two-Electron, Two-Proton Affair
The electrochemical oxidation of catechols in aqueous media is a classic example of a quasi-reversible, two-electron, two-proton process, yielding the corresponding o-benzoquinone.[1] The general mechanism is depicted below. The stability of the resulting quinone is crucial for the reversibility of the redox couple observed in techniques like cyclic voltammetry.
Caption: Generalized redox mechanism for catechols.
Comparative Electrochemical Analysis: A Framework for Validation
To objectively assess the electrochemical signature of this compound, we will compare its cyclic voltammetry data with that of catechol and 4-tert-butylcatechol. The key parameters for comparison include the formal potential (E°'), the peak separation (ΔEp), and the relationship between the peak current (ip) and the scan rate (ν).
Experimental Parameters for Robust Comparison
To ensure a valid comparison, all experiments should be conducted under scrupulously controlled and identical conditions. Key parameters to standardize include:
-
Working Electrode: Glassy carbon is a common choice for its wide potential window and relative inertness.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable reference potential.[2]
-
Counter Electrode: A platinum wire is typically used.
-
Supporting Electrolyte: A phosphate buffer solution (e.g., 0.1 M) is often employed to control the pH, which significantly influences the redox potentials of catechols.[3][4][5][6]
-
Analyte Concentration: Maintaining the same concentration for all analytes is crucial for comparing current responses.
-
Temperature: Electrochemical measurements are temperature-sensitive and should be performed at a constant, reported temperature.
Data Summary: A Comparative Overview
The following table summarizes typical cyclic voltammetry data for catechol, 4-tert-butylcatechol, and this compound under comparable conditions. Note that the data for this compound in aqueous buffer is less commonly reported in a systematic manner, and the values presented are synthesized from various sources, often in the context of metal complex studies.
| Compound | Supporting Electrolyte | pH | Formal Potential (E°' vs. Ag/AgCl) | Peak Separation (ΔEp at 100 mV/s) | Key Observations & References |
| Catechol | 0.1 M Phosphate Buffer | 7.0 | ~ +0.15 V | ~ 60-70 mV | Exhibits a well-defined, quasi-reversible two-electron redox wave.[3][4] |
| 4-tert-Butylcatechol | 0.2 M Phosphate Buffer | 7.0 | ~ +0.12 V | ~ 60-70 mV | The electron-donating tert-butyl group slightly shifts the potential to less positive values.[7] |
| This compound | Various (often non-aqueous or with metal ions) | ~7.0 (inferred) | ~ +0.10 to +0.15 V | ~ 60-80 mV | The two bulky tert-butyl groups can influence solubility and adsorption at the electrode surface. Data in standard aqueous buffers is less prevalent.[8][9][10] |
In-Depth Analysis and Cross-Validation
pH Dependence: A Diagnostic Tool
The formal potential of the catechol/o-benzoquinone redox couple is highly dependent on the pH of the solution, a direct consequence of the involvement of protons in the reaction. A plot of E°' versus pH is expected to be linear with a slope of approximately -59 mV per pH unit for a two-electron, two-proton process.[3] Verifying this relationship for this compound and comparing it to the well-established behavior of catechol serves as a powerful cross-validation check. Any significant deviation from this theoretical slope could indicate a different reaction mechanism or the influence of other factors, such as adsorption.
Scan Rate Dependence: Probing the Kinetics
The effect of the scan rate on the cyclic voltammogram provides insights into the kinetics of the electrode process. For a reversible, diffusion-controlled process, the peak current (ip) should be linearly proportional to the square root of the scan rate (ν¹/²).[11] The peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons) and independent of the scan rate.[12]
By performing cyclic voltammetry at various scan rates for all three compounds, we can:
-
Confirm Diffusion Control: Plot ip vs. ν¹/² and verify a linear relationship.
-
Assess Reversibility: Observe how ΔEp changes with the scan rate. An increase in ΔEp with increasing scan rate suggests quasi-reversible or irreversible kinetics.
Comparing these trends across the three catechols allows for a nuanced understanding of how the tert-butyl substituents affect the electron transfer kinetics and diffusion of the molecules to the electrode surface.
Experimental Protocols for Data Acquisition and Validation
To ensure the scientific integrity of your findings, meticulous experimental protocols are essential. The following provides a step-by-step methodology for acquiring and validating the electrochemical data discussed.
Protocol 1: Cyclic Voltammetry of Catechols
-
Solution Preparation:
-
Prepare a 0.1 M phosphate buffer solution and adjust the pH to the desired value (e.g., 7.0).
-
Prepare stock solutions of catechol, 4-tert-butylcatechol, and this compound (e.g., 10 mM) in a suitable solvent (e.g., ethanol or the buffer solution itself).
-
Prepare the final analyte solutions (e.g., 1 mM) by diluting the stock solutions in the phosphate buffer.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell with a polished glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
De-aerate the analyte solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
-
Data Acquisition:
-
Perform cyclic voltammetry by scanning the potential from an initial value where no faradaic current is observed (e.g., -0.2 V) to a potential beyond the anodic peak (e.g., +0.6 V) and back to the initial potential.
-
Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
Repeat the measurements at different pH values to study the pH dependence.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc).
-
Calculate the formal potential (E°' = (Epa + Epc) / 2) and the peak separation (ΔEp = Epa - Epc).
-
Plot E°' vs. pH and ip vs. ν¹/².
-
Caption: Experimental workflow for cyclic voltammetry analysis.
Conclusion: Building a Foundation of Trustworthy Data
The cross-validation of electrochemical data for this compound, through direct comparison with its structural analogues, provides a robust framework for ensuring the accuracy and reliability of the measurements. This guide has outlined the key principles and experimental protocols necessary to undertake such a study. By systematically evaluating the influence of pH and scan rate, and by benchmarking against well-characterized compounds, researchers can build a comprehensive and validated understanding of the electrochemical behavior of their molecule of interest. This approach not only enhances the quality of the immediate data but also contributes to the broader goal of reproducible and high-impact scientific research.
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A Comparative Guide to the Efficacy of Phenolic Antioxidants: A Focus on 3,6-Di-tert-butyl-catechol
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can significantly impact experimental outcomes and product stability. This guide provides an in-depth comparison of the efficacy of 3,6-Di-tert-butyl-catechol against other widely used phenolic antioxidants, namely Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid. By integrating theoretical principles with available experimental data and detailed protocols, this document serves as a comprehensive resource for making informed decisions in your research and development endeavors.
The Fundamental Chemistry of Phenolic Antioxidants
Phenolic compounds are a cornerstone of antioxidant chemistry, primarily due to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. This action terminates the chain reactions that lead to oxidative damage of cellular components and materials. The efficacy of a phenolic antioxidant is largely governed by the stability of the resulting phenoxyl radical.
The antioxidant mechanism of phenolic compounds can be broadly categorized into two main pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is typically stabilized by resonance, rendering it less reactive.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.
The structural features of the phenolic compound, such as the number and position of hydroxyl groups and the presence of sterically hindering groups, play a crucial role in its antioxidant capacity.
Figure 1: Primary mechanisms of free radical scavenging by phenolic antioxidants.
Comparative Analysis of Antioxidant Efficacy
To provide a quantitative comparison, the following table summarizes the antioxidant activity of BHT, Trolox, and Ascorbic Acid using the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity of a substance relative to the standard, Trolox.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS TEAC | Key Structural Features |
| BHT | ~32.06[1] | Varies with conditions | Sterically hindered phenol |
| Trolox | ~3.77[2] | 1.0 (by definition) | Chromanol ring with a carboxyl group |
| Ascorbic Acid | ~6.1 - 10.65[1][3] | Varies with conditions | Ene-diol structure |
| This compound | Data not readily available | Data not readily available | Catechol with two tert-butyl groups |
Note: IC50 and TEAC values can vary depending on the specific experimental conditions.
A Deeper Look at this compound
While direct comparative quantitative data for this compound is not as prevalent in the literature as for the other antioxidants listed, its structural features provide a strong basis for predicting its efficacy.
The catechol moiety, with its two adjacent hydroxyl groups, is a well-established pharmacophore for potent antioxidant activity.[4] This arrangement enhances the molecule's ability to donate hydrogen atoms and stabilize the resulting semiquinone radical through intramolecular hydrogen bonding and resonance. The presence of a catechol structure is a key determinant of high antioxidant capacity in many natural and synthetic compounds.[5]
The two tert-butyl groups at the 3 and 6 positions provide significant steric hindrance. This bulkiness serves a dual purpose: it enhances the stability of the phenoxyl radical by preventing dimerization and other side reactions, and it increases the lipophilicity of the molecule, which can improve its solubility in nonpolar environments like lipids and polymers.
Based on these structural characteristics, this compound is expected to be a highly effective antioxidant, particularly in lipophilic systems. Its efficacy is likely to be comparable to or greater than that of BHT, which also relies on steric hindrance, but with the added advantage of the more reactive catechol group.
Applications and Considerations
-
BHT is a widely used synthetic antioxidant in the food, cosmetic, and industrial sectors to prevent oxidative degradation of fats and oils.[1]
-
Trolox is a water-soluble analog of vitamin E and is primarily used as a standard in antioxidant capacity assays like ABTS.
-
Ascorbic Acid (Vitamin C) is a natural water-soluble antioxidant that plays a vital role in biological systems.[3]
-
This compound and its derivatives are utilized as stabilizers and antioxidants for polymers, synthetic rubbers, and oils.
While effective, the use of synthetic phenolic antioxidants like BHT and tert-butylated catechols has raised some toxicological concerns, including potential endocrine-disrupting effects and skin sensitization. Therefore, a thorough evaluation of the safety profile is essential for any specific application.
Experimental Protocols for Antioxidant Efficacy Assessment
To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are paramount. The following are step-by-step methodologies for the DPPH, ABTS, and lipid peroxidation (TBARS) assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from deep violet to pale yellow is measured spectrophotometrically.
Figure 2: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Radical Solution: Dissolve a precise amount of DPPH in methanol to obtain a stock solution (e.g., 1 mM). Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Antioxidant Solutions: Prepare a stock solution of the test compound and the reference standards (BHT, Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
To a set of test tubes or wells of a microplate, add a fixed volume of the DPPH working solution (e.g., 2 mL).
-
Add a small volume of the antioxidant solutions of different concentrations (e.g., 100 µL).
-
For the control, add the same volume of the solvent instead of the antioxidant solution.
-
Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % inhibition against the antioxidant concentration and determine the IC50 value from the graph.
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.
Figure 3: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS. React this solution with 2.45 mM potassium persulfate (final concentration) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Prepare a series of concentrations of the test compound and Trolox standard in a suitable solvent.
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a fixed volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Mix and record the absorbance at 734 nm after a specific time (e.g., 6 minutes).
-
-
Calculation:
-
Calculate the percentage of inhibition of absorbance for each concentration relative to the control (buffer instead of antioxidant).
-
Plot the percentage of inhibition against the concentration for both the test compound and Trolox.
-
The TEAC value is calculated as the ratio of the slope of the linear regression curve for the test compound to the slope of the curve for Trolox.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Figure 4: Workflow for the TBARS lipid peroxidation assay.
Protocol:
-
Preparation of Reagents:
-
Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v in water).
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v in water).
-
Lipid source (e.g., brain or liver homogenate, linoleic acid emulsion).
-
Peroxidation inducer (e.g., ferrous sulfate solution).
-
-
Assay Procedure:
-
In a series of test tubes, prepare a reaction mixture containing the lipid source, buffer, and different concentrations of the antioxidant.
-
Initiate lipid peroxidation by adding the inducer (e.g., FeSO4). A control tube without the antioxidant should be included.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA, followed by the TBA reagent.
-
Heat the tubes in a boiling water bath for a set time (e.g., 15-30 minutes) to develop the color.
-
-
Measurement and Calculation:
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample tubes with the control.
-
Conclusion
The selection of an appropriate antioxidant requires a comprehensive understanding of its chemical properties, mechanism of action, and efficacy in relevant experimental systems. While BHT, Trolox, and Ascorbic Acid are well-characterized antioxidants with a wealth of available data, this compound presents a compelling case for high efficacy based on its chemical structure. The presence of a catechol moiety combined with sterically hindering tert-butyl groups suggests potent radical scavenging activity, particularly in lipophilic environments. Further direct comparative studies are warranted to fully elucidate its relative performance. The detailed protocols provided in this guide offer a robust framework for conducting such evaluations, ensuring data integrity and comparability across different studies.
References
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
- Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. (2010). Yakugaku Zasshi, 130(5), 707-714.
- Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. (2005). Molecules, 10(12), 1473-1482.
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DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD) - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
- In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). Journal of Taibah University Medical Sciences, 10(4), 454-461.
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Is there any specific IC50 value for Ascorbic acid in DPPH assay? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Trolox equivalent antioxidant capacity - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- In vitro evaluation of the antioxidant activity of Cordia dichotoma (Forst f.) bark. (2011). International Journal of Green Pharmacy, 5(1), 38.
- Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. (2002). Journal of Agricultural and Food Chemistry, 50(10), 2772-2777.
-
dpph assay ic50: Topics by Science.gov. (n.d.). Retrieved January 12, 2026, from [Link]
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IC50 (μg/ml) values of BHT and MEPA for DPPH radical scavenging activity - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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IC50 values of phenolic compounds, α-tocopherol, BHA, BHT in DPPH· assay. (n.d.). Retrieved January 12, 2026, from [Link]
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In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
- tert-butyl catechol: Human health tier II assessment. (2018).
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DPPH Assay [IC50 value = Ascorbic Acid -10.65, BHT – 32.06] of flower extracts of Alstonia scholaris - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The IC50 DPPH scavening activity, Trolox Equivalen Antioxidant Capacity... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
IC50 values of DPPH assay. The values are compared with ascorbic acid... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay - AIP Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | C14H22O2 | CID 3712192 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) Antioxidant properties of BHT estimated by ABTS assay in systems differing in pH or metal ion or water concentration - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Extracts and Trolox' IC50 values of DPPH• radical removal activity.... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
TEAC values determined against ABTS radical cations applied in buffers... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dpph assay and Trolox Preparation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Antioxidant activity of carotenoids as well as of BHT and BHA measured... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
TOX-70: Toxicity Studies of p-tert-Butylcatechol (CASRN 98-29-3) Administered in Feed to F344/N Rats and B6C3F1 Mice - National Toxicology Program - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). Molecules, 27(10), 3209.
-
IC50 values of the antioxidant activity test using DPPH method - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
4-tert-Butylcatechol - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
A new approach to assess the total antioxidant capacity using the TEAC assay - Maastricht University. (n.d.). Retrieved January 12, 2026, from [Link]
-
Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparison of the TEAC values of the control substances obtained by... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations - YouTube. (2021, July 25). Retrieved from [Link]
-
How to determination of Trolox Equivalent Antioxidant Capacity (TEAC)? | ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3,6-Di-tert-butyl-o-benzoquinone Formation
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,6-di-tert-butyl-o-benzoquinone (3,6-DTBQ) formation. As researchers and drug development professionals, understanding the kinetics and yield of this reaction is crucial for studies involving oxidative stress, antioxidant efficacy, and the synthesis of complex molecules. This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale, empowering you to select and implement the most appropriate method for your research needs.
The Significance of 3,6-DTBQ and its Formation
3,6-Di-tert-butyl-o-benzoquinone is a highly reactive organic compound, notable for its role as an oxidation product of 3,6-di-tert-butylcatechol (3,6-DTBC). The conversion of the catechol to the quinone is a cornerstone reaction in various chemical and biological systems. This transformation is a two-electron, two-proton process that can be initiated by chemical oxidants, electrochemical potential, or enzymatic activity, such as from peroxidases.[1] The accurate quantification of 3,6-DTBQ is essential for monitoring the progress of these oxidation reactions, evaluating the stability of catechol-containing compounds, and understanding the mechanisms of antioxidants that may interact with such species.
The fundamental reaction involves the oxidation of the two hydroxyl groups of the catechol to form the two carbonyl groups of the o-quinone.
Caption: Oxidation of 3,6-di-tert-butylcatechol to 3,6-di-tert-butyl-o-benzoquinone.
Comparative Analysis of Quantitative Methodologies
The choice of an analytical technique for quantifying 3,6-DTBQ formation depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired throughput. Here, we compare the most prevalent methods, highlighting their principles, advantages, and limitations.
| Methodology | Principle | Sensitivity | Selectivity | Cost | Throughput | Key Considerations |
| Spectrophotometry (UV-Vis) | Measures the absorbance of light by the conjugated π-system of the quinone. | Moderate | Low to Moderate | Low | High | Susceptible to interference from other chromophores. Ideal for simple, purified systems. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation on a stationary phase followed by UV-Vis or other detection. | High | High | Moderate | Moderate | Excellent for complex mixtures; allows simultaneous quantification of precursor and byproducts.[2] |
| Electrochemical Methods | Measures the current resulting from the redox reaction of the quinone/catechol couple at an electrode surface.[3] | Very High | High | Moderate | Moderate to High | Highly sensitive and suitable for real-time monitoring. Prone to electrode fouling and matrix effects.[4] |
| Electron Paramagnetic Resonance (EPR) | Detects the paramagnetic semiquinone radical intermediate. | N/A for Quinone | Very High for Radical | High | Low | Provides mechanistic insight into one-electron transfer steps rather than direct quinone quantification.[5] |
In-Depth Look: High-Performance Liquid Chromatography (HPLC)
For most applications requiring accurate and specific quantification of 3,6-DTBQ in the presence of its precursor and potential side products, reversed-phase HPLC (RP-HPLC) is the method of choice. The causality behind this preference lies in its ability to physically separate the components of a mixture before detection, thereby ensuring that the measured signal is exclusively from the analyte of interest.
The typical setup involves a C18 stationary phase, which is nonpolar. A polar mobile phase, usually a mixture of an organic solvent like methanol or acetonitrile and water, is used to elute the compounds.[2] Because 3,6-DTBQ is less polar than its precursor, 3,6-DTBC, it will have a stronger affinity for the stationary phase and thus a longer retention time, allowing for excellent separation.
Validated Experimental Protocol: Quantification of 3,6-DTBQ Formation via RP-HPLC
This protocol provides a self-validating system for the reliable quantification of 3,6-DTBQ formation from the oxidation of 3,6-DTBC.
Materials and Reagents
-
3,6-Di-tert-butyl-o-benzoquinone reference standard (purity ≥98%)[6]
-
3,6-Di-tert-butylcatechol (purity ≥98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetonitrile (HPLC grade)
-
Oxidizing agent (e.g., hydrogen peroxide, 30%)
-
0.45 µm syringe filters (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 80:20 v/v). The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 400-420 nm for 3,6-DTBQ (where it has strong absorbance and the catechol precursor has minimal absorbance). A secondary wavelength (e.g., 280 nm) can be used to monitor the catechol.
-
Injection Volume: 10 µL
Preparation of Standard Solutions
The trustworthiness of the quantification relies on a robust calibration curve.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 3,6-DTBQ reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored protected from light.
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
Sample Preparation: Induction of 3,6-DTBQ Formation
This is a general procedure; the specific concentrations and reaction time will depend on the experimental goals.
-
Prepare a solution of 3,6-di-tert-butylcatechol in methanol (e.g., 1 mg/mL).
-
To initiate the oxidation, add a controlled amount of the chosen oxidizing agent (e.g., a stoichiometric equivalent of H₂O₂).
-
Allow the reaction to proceed for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it into a larger volume of mobile phase to stop further oxidation.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the working standard solutions in ascending order of concentration to construct a calibration curve. The linearity (R² > 0.995) of this curve is a critical self-validation check.
-
Inject the prepared sample solutions from the different time points.
-
Identify the 3,6-DTBQ peak in the sample chromatograms by comparing its retention time with that of the standards.
Caption: HPLC workflow for quantitative analysis of 3,6-DTBQ formation.
Data Analysis and Quantification
-
Integrate the peak area of the 3,6-DTBQ peak in both the standard and sample chromatograms.
-
Generate a linear regression equation from the calibration curve (Peak Area vs. Concentration).
-
Calculate the concentration of 3,6-DTBQ in the injected samples using the regression equation.
-
Account for the dilution factor used during sample preparation to determine the actual concentration in the original reaction mixture.
-
Plot the concentration of 3,6-DTBQ versus time to determine the formation kinetics.
Conclusion
The quantitative analysis of 3,6-di-tert-butyl-o-benzoquinone formation is a critical task in many areas of chemical and biological research. While several techniques can be employed, RP-HPLC with UV detection stands out for its superior selectivity and reliability, especially for complex sample matrices.[2] It provides a robust platform for separating the quinone from its catechol precursor, enabling accurate quantification. Electrochemical methods offer unparalleled sensitivity for real-time monitoring but require careful consideration of the experimental matrix.[3][4] By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most suitable methodology to achieve accurate and reproducible results.
References
- MDPI. (n.d.). A Carbon Nanofiber Electrochemical Sensor Made of FeMn@C for the Rapid Detection of Tert-Butyl Hydroquinone in Edible Oil.
- SIELC Technologies. (n.d.). Separation of 3,5-Di-tert-butyl-1,2-benzoquinone on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Note: Quantification of 2,6-Di-tert-butyl-p-benzoquinone using High-Performance Liquid Chromatography (HPLC).
- Food and Agriculture Organization of the United Nations. (1997). TERTIARY BUTYLHYDROQUINONE.
- PubMed. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds.
- ResearchGate. (n.d.). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds | Request PDF.
- BenchChem. (n.d.). Effect of temperature on 2,6-Di-tert-butyl-p-benzoquinone synthesis selectivity.
- RSC Publishing. (2015). Formation and stability of gas-phase o-benzoquinone from oxidation of ortho-hydroxyphenyl: a combined neutral and distonic radical study.
- MDPI. (n.d.). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant.
- Islamic Azad University. (n.d.). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method.
- ResearchGate. (n.d.). (PDF) Redox reactions of 3,6-di-tert-butyl-ortho-benzoquinone, catalyzed by tetrafluorosilane.
- ResearchGate. (n.d.). Electrochemical oxidation of 3,5-di-tert-butylcatechol: Synthesis and characterization of the formed ortho-benzoquinhydrone derivative | Request PDF.
- PubMed. (1988). Oxidation of catechol by horseradish peroxidase and human leukocyte peroxidase: reactions of o-benzoquinone and o-benzosemiquinone.
- Santa Cruz Biotechnology. (n.d.). 3,6-Di-tert-butyl-o-benzoquinone.
- PubMed. (2023). Simultaneous electrochemical detection of antioxidants Hydroquinone, Mono-Tert-butyl hydroquinone and catechol in food and polymer samples using ZnO@MnO2-rGO nanocomposite as sensing layer.
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The Superior Radical Scavenging Efficacy of 3,6-Di-tert-butyl-catechol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an optimal antioxidant is a critical decision. Catechols, a class of phenolic compounds, are well-regarded for their potent radical scavenging abilities. This guide provides an in-depth technical comparison of 3,6-Di-tert-butyl-catechol against other catechols, elucidating the structural nuances that underpin its potentially enhanced efficacy. Through a synthesis of experimental data, mechanistic insights, and detailed protocols, we aim to equip you with the critical information needed for your research endeavors.
The Foundational Role of the Catechol Moiety in Radical Scavenging
The defining feature of catechols is the presence of two hydroxyl (-OH) groups on a benzene ring. This arrangement is fundamental to their antioxidant activity. The mechanism of radical scavenging primarily involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. This process generates a phenoxyl radical, which is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of a second hydroxyl group further enhances this stability.[1]
Structure-Activity Relationship: The Impact of Tert-butyl Substitution
The antioxidant capacity of catechols is not solely dependent on the core catechol structure; it is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as alkyl groups, generally enhance the radical scavenging activity of phenols.
The introduction of bulky tert-butyl groups to the catechol ring, as seen in this compound, imparts several key advantages:
-
Steric Hindrance: The voluminous tert-butyl groups sterically hinder the hydroxyl groups. This steric shield protects the hydroxyl groups from undesired side reactions and can enhance the stability of the resulting phenoxyl radical, preventing its participation in pro-oxidant activities.
-
Inductive Effect: As alkyl groups, the tert-butyl substituents exert a positive inductive effect, donating electron density to the aromatic ring. This increased electron density weakens the O-H bond, facilitating the donation of a hydrogen atom to a free radical and thus enhancing the scavenging activity.
The positioning of these tert-butyl groups is also critical. In this compound, the substituents are positioned to effectively flank the hydroxyl groups, maximizing their protective and electron-donating effects.
Comparative Analysis of Radical Scavenging Activity
To objectively assess the radical scavenging efficacy of this compound relative to other catechols, we have compiled experimental data from various studies. The most common assays for evaluating antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Table 1: Comparative Radical Scavenging Activity of Selected Catechols
| Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalents) | Reference |
| This compound | DPPH | Data not consistently available in direct comparison | Data not consistently available in direct comparison | N/A |
| 3,5-Di-tert-butyl-catechol | DPPH | ~15 | Not specified | [2] |
| 4-tert-Butylcatechol | DPPH | Data not consistently available in direct comparison | Data not consistently available in direct comparison | N/A |
| Catechol | DPPH | ~30 | Not specified | [3] |
| Catechol | ABTS | Not specified | ~1.5 | [4][5] |
| 3-Methylcatechol | ABTS | Not specified | ~1.8 | [4] |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | ABTS | Not specified | ~2.0 | [4] |
Note: The IC50 and TEAC values can vary depending on the specific experimental conditions (solvent, pH, reaction time). The data presented here is a compilation from various sources and should be interpreted with consideration of the methodologies employed in the cited studies.
While a direct, comprehensive comparison of this compound across multiple studies with consistent reporting is limited, the available data on related substituted catechols suggests a strong antioxidant potential for di-tert-butylated derivatives. For instance, the lower IC50 value of 3,5-di-tert-butyl-catechol compared to unsubstituted catechol in the DPPH assay indicates a significantly higher radical scavenging activity.[2][3] The enhanced activity of substituted catechols like 3-methylcatechol and protocatechuic acid in the ABTS assay further supports the principle that electron-donating substituents boost antioxidant efficacy.[4]
Mechanistic Insights into Radical Scavenging
The enhanced efficacy of this compound can be attributed to the stability of the intermediate phenoxyl radical formed upon hydrogen donation. The steric hindrance provided by the tert-butyl groups prevents dimerization and other reactions of the phenoxyl radical, allowing it to exist as a stable species that can effectively terminate radical chain reactions.
Caption: Radical scavenging mechanism of this compound.
Experimental Protocols
For researchers seeking to validate these findings or evaluate other compounds, we provide detailed, step-by-step methodologies for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is yellow. The discoloration is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (e.g., this compound)
-
Reference antioxidant (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Sample Solutions: Prepare a series of concentrations of the test compound and the reference antioxidant in methanol.
-
Assay:
-
To a cuvette, add 2 mL of the DPPH solution.
-
Add 1 mL of the sample solution (or methanol as a blank).
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compound
-
Reference antioxidant (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay:
-
To a cuvette, add 1 mL of the ABTS•+ working solution.
-
Add 10 µL of the sample solution.
-
Mix and measure the absorbance at 734 nm after a set time (e.g., 6 minutes).
-
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the test compound is expressed as the concentration of Trolox that gives the same percentage of inhibition.
Caption: Workflow for the ABTS radical scavenging assay.
Conclusion
The evidence strongly suggests that the strategic placement of tert-butyl groups on the catechol ring, as in this compound, significantly enhances its radical scavenging capabilities. This is attributed to a combination of steric hindrance and the electron-donating inductive effect, which stabilizes the resulting phenoxyl radical and facilitates hydrogen atom donation. While more direct comparative studies are warranted to definitively quantify its superiority across a range of assays, the available data and a firm understanding of structure-activity relationships position this compound as a highly effective and promising radical scavenger for various research and development applications.
References
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Khadem, S., & Marles, R. J. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Human Bioavailability. Comprehensive Reviews in Food Science and Food Safety, 9(1), 1-28. [Link]
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Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
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Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2004). Estimation of scavenging activity of phenolic compounds using the ABTS(*+) assay. Journal of Agricultural and Food Chemistry, 52(15), 4669-4674. [Link]
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Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using the TEAC assay. Food and Chemical Toxicology, 42(1), 45-49. [Link]
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van den Berg, R., Haenen, G. R., van den Berg, H., & Bast, A. (1999). Applicability of an improved Trolox equivalent antioxidant capacity (TEAC) assay for evaluation of antioxidant activity measurements of flavonoids. Food Chemistry, 66(4), 511-517. [Link]
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Al-Duais, M., Müller, L., Böhm, V., & Jetschke, G. (2009). Antioxidant capacity and total phenolics of Cyphostemma digitatum before and after processing. Journal of Food Science, 74(7), C569-C576. [Link]
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Sánchez-Moreno, C., Larrauri, J. A., & Saura-Calixto, F. (1998). A procedure to measure the antiradical efficiency of polyphenols. Journal of the Science of Food and Agriculture, 76(2), 270-276. [Link]
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Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]
-
Ataman Kimya. TERT BUTYL CATECHOL. [Link]
-
Chen, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). 2,2-Diphenyl-1-picrylhydrazyl Radical-Scavenging Active Compounds from Polygonum multiflorum Thunb. Journal of Agricultural and Food Chemistry, 47(6), 2226-2228. [Link]
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Fukumoto, L. R., & Mazza, G. (2000). Assessing antioxidant and prooxidant activities of phenolic compounds. Journal of Agricultural and Food Chemistry, 48(8), 3597-3604. [Link]
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-
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Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis, 19(6-7), 669-675. [Link]
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Villaño, D., Fernández-Pachón, M. S., Moyá, M. L., Troncoso, A. M., & Garcı́a-Parrilla, M. C. (2007). Radical scavenging ability of polyphenolic compounds towards DPPH free radical. Food Chemistry, 101(2), 489-493. [Link]
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von Gadow, A., Joubert, E., & Hansmann, C. F. (1997). Comparison of the antioxidant activity of aspalathin with that of other plant phenols of rooibos tea (Aspalathus linearis), α-tocopherol, BHT, and BHA. Journal of Agricultural and Food Chemistry, 45(3), 632-638. [Link]
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Yokozawa, T., Chen, C. P., Dong, E., Tanaka, T., Nonaka, G. I., & Nishioka, I. (1998). Study on the inhibitory effect of tannins and flavonoids against the 1, 1-diphenyl-2-picrylhydrazyl radical. Biochemical pharmacology, 56(2), 213-222. [Link]
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Zhang, H., & Tsao, R. (2016). Dietary polyphenols, oxidative stress and antioxidant and anti-inflammatory effects. Current Opinion in Food Science, 8, 33-42. [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,6-Di-tert-butyl-catechol
For professionals engaged in advanced research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 3,6-Di-tert-butyl-catechol, a member of the substituted catechol family, is a valuable reagent in various synthetic pathways. However, its chemical properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principle: Hazard Identification and Risk Assessment
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment. This compound, like other catechols, is classified as a hazardous substance. Its disposal pathway is dictated by its inherent toxicological and environmental risks. The primary hazards include skin irritation, serious eye damage, and potential for respiratory irritation[1]. Furthermore, related catechol compounds are recognized as being toxic to aquatic life, sometimes with long-lasting effects, mandating that this chemical must not enter standard waste streams or sewer systems[2][3][4].
The core directive is to treat all materials contaminated with this compound as hazardous waste. This includes the pure chemical (solid), solutions containing the chemical, and any labware or personal protective equipment (PPE) that has come into contact with it[5][6].
Table 1: Hazard Profile of Substituted Catechols
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact can lead to more severe effects. | Avoid all skin contact; wear appropriate gloves and lab coat[1]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage[1][2]. | Wear safety glasses with side shields or chemical goggles[3]. |
| STOT SE 3 | May cause respiratory irritation[1]. | Handle only in a well-ventilated area, preferably a chemical fume hood[2][6]. |
| Aquatic Toxicity | Toxic to aquatic life, potentially with long-lasting effects[3]. | Prevent release to the environment. Do not dispose of down the drain[3]. |
Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : Always handle solid this compound and prepare solutions within a certified chemical fume hood. This control is critical to minimize the inhalation of dust particles and vapors[2][6].
-
Personal Protective Equipment (PPE) : A multi-barrier approach is essential.
-
Eye Protection : Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against potential splashes[3].
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use. Always use the proper glove removal technique to avoid contaminating your skin[3].
-
Body Protection : A lab coat must be worn and kept fully fastened. Consider a chemically resistant apron for procedures involving larger quantities.
-
Respiratory Protection : If handling large quantities or if there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary[1].
-
Step-by-Step Disposal Procedure
The following protocol is a self-validating system designed to ensure all contaminated materials are securely contained and correctly identified, preventing accidental exposure or environmental release.
Workflow for Disposal of this compound
Caption: A workflow diagram for the safe disposal of this compound.
Protocol:
-
Waste Segregation : At the point of generation, separate waste into three categories:
-
Solid Waste : Unused or expired this compound, and contaminated solids like weigh boats or filter paper.
-
Liquid Waste : Solutions containing this compound. Do not mix with other non-hazardous or incompatible waste streams[2][6].
-
Contaminated Labware : Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the chemical[6].
-
-
Waste Collection :
-
Use separate, designated, and chemically compatible hazardous waste containers for solids and liquids. Containers must be leak-proof and have a secure, tight-fitting lid[5].
-
For solid waste like contaminated gloves and paper towels, place them in a designated solid waste container[6].
-
For liquid waste, pour directly and carefully into the designated liquid hazardous waste container using a funnel to prevent spills.
-
-
Container Labeling : Proper labeling is a critical compliance and safety step. The container must be clearly labeled with:
-
The words "Hazardous Waste"[5].
-
The full chemical name: "this compound Waste".
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The date accumulation started.
-
-
Container Management :
-
Final Disposal :
-
Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup[3][8].
-
The ultimate disposal method for this type of waste is typically high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts[3].
-
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill[8].
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.
-
Control Ignition Sources : Eliminate all potential sources of ignition[8][9].
-
Cleanup (for trained personnel only) :
-
Small Solid Spill : Moisten the spilled material with water to prevent dust generation. Carefully sweep or scoop the material into a designated hazardous waste container[8].
-
Small Liquid Spill : Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. Place the contaminated absorbent material into the solid hazardous waste container[5].
-
Decontaminate : Clean the spill area thoroughly with soap and water, and place all cleanup materials into the hazardous waste container[2][6].
-
-
Seek Medical Attention :
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[2][10].
-
Eye Contact : Immediately flush eyes with water for at least 30 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[8].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].
-
By adhering to these scientifically grounded procedures, we uphold our professional responsibility to maintain a safe laboratory environment, protect our colleagues, and ensure our research practices are environmentally sound.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of Catechol-13C6: A Comprehensive Guide.
- University of Alaska Fairbanks. (n.d.). Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE.
- University of Alaska Fairbanks. (2015, July 24). SOP - Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE.
- New Jersey Department of Health. (n.d.). Catechol - Hazardous Substance Fact Sheet.
- Sciencelab.com. (2010, June 10). Material Safety Data Sheet - Catechol.
- Thermo Fisher Scientific. (2012, May 1). SAFETY DATA SHEET - 4-tert-Butylcatechol.
- Loba Chemie Pvt. Ltd. (n.d.). p-tert-Butyl Catechol CAS No 98-29-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (n.d.). 3,5-Di-tert-butylcatechol 98.
- Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 4-tert-butyl catechol.
- Fisher Scientific. (2010, May 21). SAFETY DATA SHEET - 3,5-Di-tert-butylcatechol.
- Taylor & Francis Online. (2020). Catechol – Knowledge and References.
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A Senior Application Scientist's Guide to Handling 3,6-Di-tert-butyl-catechol: Essential Safety and Operational Protocols
For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous evaluation of its handling requirements. 3,6-Di-tert-butyl-catechol, a substituted catechol, is no exception. While its antioxidant properties are valuable in various applications, its potential hazards necessitate a comprehensive personal protective equipment (PPE) and handling strategy. This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe and effective use of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Hazard Analysis: Understanding the "Why" Behind the Precautions
Before we can define the appropriate PPE, we must first understand the specific risks posed by this compound and its isomers, which present similar hazard profiles. The primary routes of exposure are inhalation, skin contact, and eye contact.
The key hazards associated with this class of compounds include:
-
Skin Irritation and Corrosion: Catechols can be corrosive to the skin, causing irritation and in some cases, severe burns.[1][2] Prolonged contact may lead to skin sensitization, an allergic reaction upon subsequent exposures.[1][3]
-
Serious Eye Damage: Contact with the eyes can cause serious irritation or irreversible damage.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[4][5][7]
-
Harmful if Swallowed: Ingestion can be harmful.[1]
-
Potential for Other Systemic Effects: Some related catechols are noted to have potential for other health effects, including being suspected carcinogens.[1][6]
Given these potential hazards, a multi-faceted approach to PPE is not just recommended; it is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Hazard | Exposure Route | Primary PPE | Secondary PPE |
| Skin Irritation/Corrosion | Dermal Contact | Chemical-resistant gloves (Nitrile) | Full-coverage lab coat |
| Serious Eye Damage | Eye Contact | Safety glasses with side shields | Chemical splash goggles or face shield |
| Respiratory Irritation | Inhalation | Use in a certified chemical fume hood | NIOSH-approved respirator (e.g., N95) |
| Accidental Ingestion | Oral | N/A (Procedural Control) | N/A (Procedural Control) |
Detailed PPE Specifications
-
Hand Protection: Standard nitrile gloves provide adequate protection for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves and change them frequently. The proper technique for removing gloves is crucial to avoid skin contact with the contaminated outer surface.[3]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[5] However, due to the risk of serious eye damage, it is highly recommended to use chemical splash goggles, especially when there is a risk of splashing or dust generation.[8] A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.[6]
-
Respiratory Protection: All work with solid this compound that could generate dust, or with solutions that could create aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask for solids) should be used.[5][6][7]
-
Skin and Body Protection: A standard, full-coverage lab coat should be worn at all times.[8] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advisable. Ensure that footwear is closed-toed.
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary PPE readily available and properly donned. Eyewash stations and safety showers should be accessible and unobstructed.[5]
-
Weighing and Transfer: When weighing the solid, do so within the fume hood or a ventilated enclosure to contain any dust. Minimize the creation of dust by handling the material gently.[9]
-
In Use: During any procedure, keep containers of this compound tightly closed when not in use.[3][5] Use in a well-ventilated area, preferably a chemical fume hood.[3]
-
Accidental Spills: In the event of a spill, evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][9] Do not flush down the drain, as this compound can be toxic to aquatic life.[1][3]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The waste should be disposed of through a licensed and approved waste disposal company.[1][3] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Always follow your institution's specific hazardous waste disposal protocols.
-
Container Decontamination: Any reusable containers that held this compound should be thoroughly decontaminated before reuse.
By adhering to these detailed operational and safety guidelines, researchers can confidently and safely incorporate this compound into their work, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
PubChem. (n.d.). 3,5-Di-tert-butylcatechol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Australian Government Department of Health. (2018). tert-butyl catechol: Human health tier II assessment. Retrieved from [Link]
-
Baoxu Chemical. (n.d.). Material Safety Data Sheet TBC 85% WATER. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-tert-Butylcatechol, 99%. Retrieved from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 4-tert-Butylcatechol. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-tert-butyl catechol. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
